(S)-4-(4-Nitrobenzyl)oxazolidin-2-one
Description
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Properties
IUPAC Name |
(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJPIYBVGYGEM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol
Abstract
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a pivotal chiral intermediate, extensively utilized in the asymmetric synthesis of complex pharmaceutical agents, particularly serotonin agonists for treating conditions like migraines and depression.[1][2] Its stereochemical purity is paramount for achieving the desired pharmacological activity.[1][2][3] This guide provides an in-depth technical analysis of the synthesis of this valuable oxazolidinone, starting from the chiral amino alcohol 4-nitro-(S)-phenylalaninol. We will dissect the core cyclization reaction, offering a comparative analysis of key carbonylating agents, detailed experimental protocols, and the critical safety considerations inherent in each methodology. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available synthetic strategies and the rationale behind procedural choices.
Introduction: The Significance of Chiral Oxazolidinones
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools that enable the control of stereochemical outcomes in chemical reactions.[4] These molecular scaffolds are temporarily incorporated into a substrate to direct the formation of a new stereocenter with a high degree of selectivity.[5] Among the most successful and widely adopted scaffolds are the oxazolidinones, famously pioneered by David A. Evans.[6][7][8] These "Evans auxiliaries" have proven remarkably effective in a multitude of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4][9][10]
The target molecule of this guide, this compound, is a specialized derivative within this class. Its structure, derived from the non-proteinogenic amino acid 4-nitro-(S)-phenylalanine, makes it a valuable building block for advanced pharmaceutical intermediates.[1][11] The synthesis begins with the corresponding amino alcohol, 4-nitro-(S)-phenylalaninol, which is readily prepared by the reduction of 4-nitro-(S)-phenylalanine. The critical transformation, and the focus of this guide, is the intramolecular cyclization of this amino alcohol to form the stable, five-membered oxazolidinone ring.
This process involves the formation of a carbamate from the hydroxyl and amino groups, a reaction that can be mediated by several different carbonylating agents. The choice of reagent is the most critical decision in the synthesis, profoundly impacting reaction efficiency, safety, scalability, and cost.
The Core Reaction: Intramolecular Cyclization
The conversion of a 1,2-amino alcohol like 4-nitro-(S)-phenylalaninol to an oxazolidinone is a robust and thermodynamically favorable 5-Exo-Trig ring closure.[12] The reaction proceeds by introducing a carbonyl group that is attacked first by the more nucleophilic amine and subsequently by the alcohol, or vice-versa, depending on the reagent and conditions, to form the cyclic carbamate. The selection of the carbonylating agent dictates the reaction mechanism, required conditions, and safety profile. We will examine the three most prevalent classes of reagents for this transformation.
Reagent Selection: A Comparative Analysis
The choice between phosgene equivalents, carbonyldiimidazole (CDI), and diethyl carbonate hinges on a balance of reactivity, safety, and operational simplicity.
-
Phosgene Equivalents (e.g., Triphosgene): Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer-to-handle substitute for gaseous phosgene.[13] In the presence of a nucleophile or mild heat, it decomposes to release three equivalents of phosgene in situ.[14] This high reactivity allows for rapid reactions at low temperatures with high yields. However, the extreme toxicity of phosgene mandates stringent safety protocols, including the use of a well-maintained chemical fume hood and access to phosgene detection systems.[14][15]
-
1,1'-Carbonyldiimidazole (CDI): CDI is a versatile and much safer alternative.[16][17] It reacts with the amino alcohol to form an N-acylimidazole intermediate, which is highly activated towards intramolecular nucleophilic attack by the hydroxyl group. The byproducts, imidazole and carbon dioxide, are innocuous and easily removed during workup.[16] While less reactive than phosgene, CDI-mediated cyclizations are often high-yielding and proceed under mild conditions, making this a preferred method in many research and development settings.[17][18]
-
Diethyl Carbonate (DEC): As a low-toxicity, inexpensive bulk chemical, diethyl carbonate represents a "greener" alternative.[19][20][21] The reaction mechanism involves a base-catalyzed transesterification. The base (e.g., sodium methoxide, potassium carbonate) deprotonates the alcohol or amine, which then attacks the carbonyl carbon of the DEC.[12][22] This method typically requires elevated temperatures to drive the reaction to completion and remove the ethanol byproduct. While yields are generally good, the higher energy input may not be suitable for particularly sensitive substrates.[23]
| Parameter | Triphosgene | 1,1'-Carbonyldiimidazole (CDI) | Diethyl Carbonate (DEC) |
| Structure | C₃Cl₆O₃ | C₇H₆N₄O | C₅H₁₀O₃ |
| Reactivity | Very High | High | Moderate |
| Conditions | Low Temperature (0 °C to RT) | Mild (RT) | Elevated Temperature (e.g., 135 °C) |
| Byproducts | HCl, CO₂ | Imidazole, CO₂ | Ethanol |
| Advantages | High yields, fast reactions. | Excellent safety profile, innocuous byproducts, mild conditions.[16][17] | Low cost, low toxicity, environmentally benign.[19] |
| Disadvantages | Extreme Toxicity (releases phosgene).[14] Requires stringent safety controls. Corrosive byproducts. | Moisture sensitive, higher cost than DEC. | Requires heat, slower reaction times, may require catalyst.[22] |
| Safety | Fatal if inhaled. [24] Causes severe skin and eye burns. Must be handled in a fume hood with extreme care.[15] | Causes skin burns and eye damage.[25][26] Handle with standard PPE. | Flammable liquid and vapor.[19][20][27][28] Handle in a well-ventilated area away from ignition sources.[21] |
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. All operations should be performed by trained personnel in a suitable laboratory setting.
Starting Material & Product Properties
| Compound | 4-nitro-(S)-phenylalaninol | This compound |
| Molecular Formula | C₉H₁₂N₂O₃ | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 196.21 g/mol | 222.20 g/mol |
| Appearance | Solid | Off-white solid |
| Storage Temp. | 2-8°C | 2-8°C[11][29] |
| Solubility | Soluble in Methanol, DMSO | Soluble in DMF, DMSO, Methanol[11][29] |
Method A: Cyclization using Triphosgene
Causality: This method is chosen for its high reactivity and potential for high yield, suitable for small-scale synthesis where speed is critical and stringent safety controls are in place. The use of triethylamine (Et₃N) is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
4-nitro-(S)-phenylalaninol (1.0 eq)
-
Triphosgene (0.35-0.40 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve 4-nitro-(S)-phenylalaninol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve triphosgene (0.35 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30 minutes. CAUTION: This step releases phosgene and must be performed in a certified chemical fume hood. [14][15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quenching: Slowly quench the reaction by adding 1 M HCl at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield the pure oxazolidinone.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
Causality: This is the preferred method for general laboratory use due to its excellent safety profile and mild conditions.[17] The reaction is clean, and the workup is straightforward as the main byproduct, imidazole, is water-soluble.
Materials:
-
4-nitro-(S)-phenylalaninol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate
-
Dilute HCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Inert Atmosphere: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitro-(S)-phenylalaninol (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add CDI (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO₂) may be observed.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.[17]
-
Concentration: Remove the solvent under reduced pressure.
-
Work-up: Dilute the residue with ethyl acetate and water.[17] Transfer to a separatory funnel.
-
Washing: Wash the organic layer with dilute HCl to remove imidazole, followed by water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The resulting crude solid is often of high purity but can be further purified by recrystallization if necessary.
Method C: Cyclization using Diethyl Carbonate (DEC)
Causality: This method is ideal for large-scale synthesis where cost, safety, and environmental impact are primary concerns. A catalytic amount of a base like potassium carbonate or sodium methoxide is used to initiate the nucleophilic attack on the less reactive DEC.[22][23] Heat is required to overcome the activation energy and drive off the ethanol byproduct, pushing the reaction to completion.
Materials:
-
4-nitro-(S)-phenylalaninol (1.0 eq)
-
Diethyl Carbonate (DEC) (1.5-3.0 eq, can also be used as solvent)
-
Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) (catalytic, e.g., 0.05 eq)
-
Dichloromethane (DCM) or Ethyl Acetate for work-up
Protocol:
-
Setup: Combine 4-nitro-(S)-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and potassium carbonate (0.05 eq) in a round-bottom flask equipped with a reflux condenser.[22][23]
-
Heating: Heat the mixture to reflux (approx. 125-135 °C) for 4-8 hours. The reaction can be monitored by TLC. A microwave reactor can significantly shorten the reaction time.[22]
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. If the product has solidified, dilute with DCM or ethyl acetate.
-
Work-up: Partition the mixture with water. Separate the organic layer.
-
Washing: Wash the organic layer with water and brine to remove the catalyst and any unreacted starting materials.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess DEC.
-
Purification: Purify the crude product by recrystallization.
Safety and Handling
Proper handling of chemicals is paramount. The specific hazards associated with each carbonylating agent necessitate distinct handling protocols.
| Reagent | Key Hazards | Required PPE | Handling & Storage |
| Triphosgene | Fatal if inhaled (H330) , Causes severe skin burns and eye damage (H314).[24] | Full-face respirator with appropriate cartridge, chemical-resistant gloves (double-gloving recommended), flame-resistant lab coat, full-length pants, closed-toe shoes.[15] | Strictly handle in a chemical fume hood. [15] Store in a tightly sealed container under inert gas in a cool, dry, well-ventilated area (2-8°C).[24] Moisture sensitive.[24] |
| CDI | Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[25][30] | Safety goggles with side shields, chemical-resistant gloves, lab coat. | Handle in a well-ventilated area. Store in a tightly-closed container in a cool, dry place away from moisture, as it hydrolyzes readily.[16][30] |
| DEC | Flammable liquid and vapor (H226).[20][27] Causes eye and respiratory irritation.[20][28] | Safety glasses, gloves, lab coat. | Keep away from heat, sparks, and open flames.[19][21][28] Store in a cool, dry, well-ventilated, flammables-rated area.[19] Ground and bond containers during transfer.[21] |
Conclusion
The synthesis of this compound from 4-nitro-(S)-phenylalaninol is a critical process for obtaining a key chiral intermediate used in drug development. The choice of carbonylating agent is the central variable that defines the synthetic strategy.
-
Triphosgene offers the most rapid and reactive route but is overshadowed by extreme safety hazards that may be prohibitive for many laboratories.
-
Diethyl Carbonate provides a safe, economical, and environmentally friendly option, making it the method of choice for large-scale industrial production, though it requires thermal energy.
-
1,1'-Carbonyldiimidazole (CDI) stands out as the optimal choice for most research and development applications. It provides an excellent balance of high reactivity under mild conditions, operational simplicity, and, most importantly, a significantly superior safety profile compared to phosgene-based reagents.
By understanding the causality behind each protocol and adhering to strict safety guidelines, researchers can confidently and efficiently synthesize this valuable chiral building block for their discovery programs.
References
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. URL: [Link]
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Chiral auxiliary - Wikipedia. Wikipedia. URL: [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. URL: [Link]
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Safe handling of diphosgene, triphosgene. ACS Publications. URL: [Link]
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Asymmetric Synthesis. University of York. URL: [Link]
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Carbonyldiimidazole - Wikipedia. Wikipedia. URL: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. URL: [Link]
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SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto Department of Chemistry. URL: [Link]
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Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. URL: [Link]
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A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Organic Chemistry: An Indian Journal. URL: [Link]
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DIETHYL CARBONATE HAZARD SUMMARY. NJ.gov. URL: [Link]
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Strategies for oxazolidinone formation. ResearchGate. URL: [Link]
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. URL: [Link]
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The Significance of (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one in Drug Synthesis. DC Fine Chemicals. URL: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. URL: [Link]
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Safety Data Sheet: Diethyl carbonate. Carl ROTH. URL: [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH. URL: [Link]
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ICSC 1022 - DIETHYL CARBONATE. Inchem.org. URL: [Link]
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A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. URL: [Link]
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1,1'-Carbonyldiimidazole (CDI) Safety Data Sheet. Carl ROTH. URL: [Link]
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Material safety data sheet - 1,1,-carbonyldimidazole 99%. Oxford Lab Fine Chem LLP. URL: [Link]
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TRIPHOSGENE Safety Data Sheet. Sdfine. URL: [Link]
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Substrate scope of 2-oxazolidinone. ResearchGate. URL: [Link]
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One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. NIH. URL: [Link]
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Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. ACS Publications. URL: [Link]
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Synthesis of Oxazolidinones. Slideshare. URL: [Link]
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Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie. URL: [Link]
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An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate. URL: [Link]
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Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Chemistry & Substance. URL: [Link]
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Synthesis of p-nitrophenylalanine. PrepChem.com. URL: [Link]
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A-Technical-Guide-to-the-Physical-Properties-of-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one
Abstract
This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, a key chiral intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for compound characterization. We delve into the causality behind experimental choices, offering self-validating protocols for determining physicochemical constants and interpreting spectroscopic data. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding. The objective is to equip scientists with the authoritative, in-depth knowledge required for the effective utilization and analysis of this critical chemical entity.
Introduction and Strategic Importance
This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1][2] Its structural backbone, the oxazolidinone ring, is a privileged scaffold in drug design, famously utilized in Evans auxiliaries for asymmetric synthesis.[3] The specific (S)-stereochemistry and the presence of a nitrobenzyl moiety make this compound a crucial precursor in the synthesis of advanced pharmaceutical agents, most notably serotonin (5-HT1B/1D) agonists like Zolmitriptan, which are vital for the treatment of migraines.[4]
The precise stereochemistry is indispensable for achieving the desired pharmacological effect, rendering enantiomerically pure intermediates like this compound highly valuable.[1][2] A thorough understanding of its physical properties is not merely academic; it is a prerequisite for successful process development, quality control, and formulation. This guide serves as a centralized resource for these properties, explaining the scientific rationale behind their determination and providing robust protocols for their verification.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These data points are critical for everything from reaction stoichiometry and solvent selection to storage and safety.
Compound Identification
Below is a summary of the key identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | (4S)-4-[(4-Nitrophenyl)methyl]-2-oxazolidinone; Zolmitriptan Impurity 12 | [4][5] |
| CAS Number | 139264-55-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][5][6][7] |
| Molecular Weight | 222.20 g/mol | [6][7][8] |
| Exact Mass | 222.06405680 Da | [5][8] |
| InChI | InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 | [1][5] |
| SMILES | C1CC2=CC=C(C=C2)[O-] | [5][6] |
Physicochemical Data
The bulk physical properties of the compound are summarized in the table below. It is crucial to note that several of these values are predicted based on computational models, a common practice for specialized intermediates where extensive experimental data may not be publicly cataloged. These predictions provide reliable estimates for experimental design.
| Property | Value | Notes | Source(s) |
| Appearance | Off-White Solid | Visually confirmed. | [4][9] |
| Melting Point | Not experimentally reported. | For context, (S)-4-Benzyl-2-oxazolidinone melts at 86-88 °C and (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone melts at 107-111 °C. | |
| Boiling Point | 509.5 ± 19.0 °C | Predicted value. | [4][9] |
| Solubility | Soluble in DMF, DMSO, Methanol | Experimentally determined. | [4][9] |
| Density | 1.367 g/cm³ | Predicted value. | [4][9] |
| pKa | 12.24 ± 0.40 | Predicted value. | [5][9] |
| Storage Temp. | 2-8°C | Recommended for maintaining long-term stability. | [4][9] |
Spectroscopic Analysis and Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a chiral intermediate, confirming the structure and purity is paramount. This section details the expected spectroscopic signatures and provides the logic for their interpretation.
General Workflow for Spectroscopic Characterization
A logical, multi-technique approach is essential for comprehensive characterization. The following workflow ensures that both the molecular structure and purity are confirmed with a high degree of confidence.
Caption: A standard workflow for the definitive structural characterization of a chemical intermediate.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, we are looking for the characteristic vibrations of the nitro group, the cyclic carbamate (oxazolidinone), and the aromatic ring. The presence and position of these bands provide immediate confirmation of the key structural motifs.
Expected Characteristic Absorptions:
-
Aromatic NO₂ Stretch: Strong, sharp bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1523 cm⁻¹ and 1343 cm⁻¹ , respectively.[10] Their presence is a key confirmation of the "nitrobenzyl" moiety.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the cyclic carbamate is expected. In saturated aliphatic ketones, this appears around 1715 cm⁻¹, but conjugation and ring strain in the oxazolidinone system will influence its exact position, typically observed around 1750 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching within the phenyl ring.
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ for the methylene (CH₂) groups.
-
C-N Stretch: Typically observed in the 1250-1020 cm⁻¹ region.
-
N-H Stretch: A moderate band around 3300-3200 cm⁻¹ from the amine within the oxazolidinone ring.
Protocol for Attenuated Total Reflectance (ATR) FTIR:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal. The causality here is that good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectral range should be 4000-400 cm⁻¹.[11]
-
Data Processing: Perform an ATR correction if necessary and label the key peaks corresponding to the functional groups listed above. This protocol is self-validating by comparing the obtained spectrum against the expected absorption bands for the known functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a map of the carbon skeleton.
Expected ¹H NMR Signatures (in CDCl₃, ~500 MHz):
-
Aromatic Protons (AA'BB' System): The para-substituted nitrobenzene ring will exhibit a classic AA'BB' system. The strong electron-withdrawing effect of the nitro group deshields the protons ortho to it.
-
Hortho (2H): A doublet expected far downfield, around δ 8.2 ppm .
-
Hmeta (2H): A doublet expected upfield of the ortho protons, around δ 7.4 ppm .
-
-
Oxazolidinone Ring Protons (CH-CH₂-O): This will be a more complex system due to the chiral center.
-
CH (1H): A multiplet around δ 4.6-4.8 ppm .
-
CH₂O (2H): Two diastereotopic protons, likely appearing as two separate multiplets (e.g., doublet of doublets) around δ 4.2-4.4 ppm .
-
-
Benzylic Protons (CH₂-Ar): These two protons are also diastereotopic due to the adjacent chiral center.
-
CH₂ (2H): Expected to appear as two distinct doublet of doublets, likely around δ 3.0-3.4 ppm .
-
-
Amine Proton (NH): A broad singlet, typically around δ 5.5-6.5 ppm , which may exchange with D₂O.
Expected ¹³C NMR Signatures (in CDCl₃, ~125 MHz):
-
Carbonyl Carbon (C=O): A single peak around δ 158-160 ppm .
-
Aromatic Carbons:
-
C-NO₂: Around δ 147 ppm .
-
C-CH₂ (quaternary): Around δ 144 ppm .
-
CH (meta): Around δ 130 ppm .
-
CH (ortho): Around δ 124 ppm .
-
-
Oxazolidinone Ring Carbons:
-
CH₂O: Around δ 68-70 ppm .
-
CH-N: Around δ 55-57 ppm .
-
-
Benzylic Carbon (CH₂): Around δ 38-40 ppm .
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that obscure key regions of the spectrum.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing. This is a key step for a self-validating protocol.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.
-
Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to confirm the molecular formula unambiguously. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and ensuring the observation of the molecular ion.
Expected Mass Spectrum (ESI-HRMS):
-
Pseudomolecular Ion: The primary ion observed in positive mode ESI will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
[M+H]⁺ Calculated m/z: 223.0713
-
[M+Na]⁺ Calculated m/z: 245.0533
-
-
Fragmentation: While ESI is soft, some in-source fragmentation can occur. Key fragment ions would arise from:
-
Loss of NO₂ (46.01 Da): Cleavage of the nitro group.
-
Loss of the p-nitrobenzyl group (136.04 Da): Cleavage at the benzylic position is common.[12]
-
Protocol for ESI-HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range. This step is fundamental to ensuring the trustworthiness and accuracy of the mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass resolution is set to >10,000 to obtain an accurate mass measurement.
-
Data Analysis: Identify the m/z of the pseudomolecular ion. Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern, and compare it to the expected formula of C₁₀H₁₀N₂O₄.
Caption: Key fragmentation pathways for this compound in MS.
Conclusion
This compound is a molecule of high strategic value in pharmaceutical development. The physical and spectroscopic properties detailed in this guide provide the necessary framework for its effective use and quality control. By applying the principles of structural analysis and the robust experimental protocols outlined herein, researchers and drug development professionals can ensure the identity, purity, and integrity of this vital chiral intermediate. The synthesis of theoretical prediction with practical, self-validating methodologies provides a trusted foundation for advancing chemical synthesis and drug discovery programs.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for (S)-4-(4-Nitrobenzyl)oxazolidin-2-one. Due to the limited availability of public spectral data for this specific compound, this guide will utilize the well-documented spectra of the parent compound, (S)-4-benzyloxazolidin-2-one, as a foundational model. We will then extrapolate the expected spectral changes induced by the introduction of a nitro group at the para position of the benzyl moiety, grounding these predictions in fundamental principles of electronic effects on chemical shifts. This document provides detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding for researchers in the field.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For drug development professionals and organic chemists, NMR is a cornerstone for verifying molecular identity, assessing purity, and elucidating complex three-dimensional structures. The most commonly utilized nuclei, ¹H (proton) and ¹³C (carbon-13), offer a complementary picture of the organic molecule's carbon-hydrogen framework.[1]
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. The precise characterization of substituted oxazolidinones, such as this compound, is critical for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.
This guide is structured to provide both a theoretical and practical framework for interpreting the NMR spectra of the title compound.
Foundational Analysis: (S)-4-Benzyloxazolidin-2-one
To understand the NMR spectrum of this compound, we first examine its parent analogue, (S)-4-benzyloxazolidin-2-one. The absence of the strongly electron-withdrawing nitro group provides a baseline for chemical shifts.
¹H NMR Spectral Data for (S)-4-Benzyloxazolidin-2-one
The ¹H NMR spectrum of (S)-4-benzyloxazolidin-2-one typically exhibits distinct signals corresponding to the protons of the oxazolidinone ring, the benzyl group, and the amide proton.[2][3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-Ar (Aromatic) | 7.20-7.40 | Multiplet (m) | - |
| H-N (Amide) | ~5.8-6.5 | Broad Singlet (br s) | - |
| H-4 (Oxazolidinone) | ~4.20 | Multiplet (m) | - |
| H-5a (Oxazolidinone) | ~4.15 | Doublet of doublets (dd) | J ≈ 8.5, 6.5 |
| H-5b (Oxazolidinone) | ~4.05 | Doublet of doublets (dd) | J ≈ 8.5, 3.5 |
| H-1'a (Benzylic) | ~3.30 | Doublet of doublets (dd) | J ≈ 13.5, 3.5 |
| H-1'b (Benzylic) | ~2.75 | Doublet of doublets (dd) | J ≈ 13.5, 9.5 |
Data is compiled from typical values and may vary slightly based on solvent and spectrometer frequency.[3][4]
¹³C NMR Spectral Data for (S)-4-Benzyloxazolidin-2-one
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[4][5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~158.0 |
| C-Ar (ipso) | ~137.5 |
| C-Ar (ortho, meta, para) | 129.0-127.0 |
| C-5 (Oxazolidinone) | ~69.5 |
| C-4 (Oxazolidinone) | ~57.0 |
| C-1' (Benzylic) | ~41.0 |
Data is compiled from typical values and may vary slightly based on solvent and spectrometer frequency.[5][6]
Predictive Analysis: The Influence of the Nitro Group on this compound
The introduction of a nitro (NO₂) group at the para-position of the benzyl ring significantly alters the electronic environment of the molecule. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[7][8] This will cause notable downfield shifts (to higher ppm values) for specific protons and carbons.[9]
Predicted ¹H NMR Spectral Changes
-
Aromatic Protons: The most dramatic effect will be observed in the aromatic region. The symmetry of the para-substitution will result in two distinct signals, both appearing as doublets (an AA'BB' system). The protons ortho to the nitro group (H-ortho) will be significantly deshielded and shifted downfield compared to the protons meta to the nitro group (H-meta).[10]
-
Benzylic Protons (H-1'): The electron-withdrawing nature of the nitro group will pull electron density away from the benzylic carbon, deshielding the attached protons and causing a downfield shift.[8]
-
Oxazolidinone Protons (H-4, H-5): The effect on the oxazolidinone ring protons will be minimal as they are several bonds away from the nitro group. Any observed shift will be minor.
Predicted ¹³C NMR Spectral Changes
-
Aromatic Carbons: The aromatic carbon directly attached to the nitro group (C-para) will be significantly deshielded. The ipso-carbon (attached to the benzylic group) will also experience a downfield shift.
-
Benzylic Carbon (C-1'): Similar to its attached protons, the benzylic carbon will be deshielded and shifted downfield.
-
Oxazolidinone Carbons (C-2, C-4, C-5): The carbons of the oxazolidinone ring are expected to show negligible changes in their chemical shifts.
Summarized Predicted Spectroscopic Data
The following tables outline the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Shift |
| H-Ar (ortho to NO₂) | ~8.20 | Doublet (d) | J ≈ 8.5 | Strong deshielding by NO₂ group |
| H-Ar (meta to NO₂) | ~7.50 | Doublet (d) | J ≈ 8.5 | Moderate deshielding by NO₂ group |
| H-N (Amide) | ~5.8-6.5 | Broad Singlet (br s) | - | Minimal change expected |
| H-4 (Oxazolidinone) | ~4.25 | Multiplet (m) | - | Minimal change expected |
| H-5a (Oxazolidinone) | ~4.20 | Doublet of doublets (dd) | J ≈ 8.5, 6.5 | Minimal change expected |
| H-5b (Oxazolidinone) | ~4.10 | Doublet of doublets (dd) | J ≈ 8.5, 3.5 | Minimal change expected |
| H-1'a (Benzylic) | ~3.45 | Doublet of doublets (dd) | J ≈ 13.5, 3.5 | Deshielding by NO₂ group |
| H-1'b (Benzylic) | ~2.90 | Doublet of doublets (dd) | J ≈ 13.5, 9.5 | Deshielding by NO₂ group |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C=O (Carbonyl) | ~158.0 | Minimal change expected |
| C-Ar (para, attached to NO₂) | ~147.0 | Strong deshielding by NO₂ group |
| C-Ar (ipso) | ~145.0 | Deshielding by NO₂ group |
| C-Ar (meta to NO₂) | ~130.0 | Moderate deshielding by NO₂ group |
| C-Ar (ortho to NO₂) | ~124.0 | Moderate deshielding by NO₂ group |
| C-5 (Oxazolidinone) | ~69.5 | Minimal change expected |
| C-4 (Oxazolidinone) | ~56.5 | Minimal change expected |
| C-1' (Benzylic) | ~40.5 | Deshielding by NO₂ group |
Experimental Protocols
Acquiring high-quality NMR data is paramount for accurate structural analysis. The following protocols provide a standardized approach.[11][12]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.[11] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the N-H proton.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[11]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11] Most commercially available deuterated solvents already contain TMS.
¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.[11]
-
Relaxation Delay: 1-5 seconds.[11]
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.[11]
¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[11]
-
Spectral Width: Typically 0-220 ppm.[11]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is important for ensuring the quantitative detection of all carbon signals, especially quaternary carbons.[12]
-
Number of Scans: 128 to several thousand scans may be necessary depending on the sample concentration, due to the low natural abundance of ¹³C.[11]
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Conclusion
This technical guide has provided a detailed framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By first analyzing the foundational spectrum of (S)-4-benzyloxazolidin-2-one and then applying the principles of electronic substituent effects, we can confidently predict the chemical shifts and multiplicities for the target molecule. The inclusion of standardized experimental protocols and an overview of advanced 2D techniques equips researchers with the necessary tools for the robust structural characterization of this and related compounds, ensuring scientific integrity and accelerating drug development efforts.
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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Asian Journal of Chemistry. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of oxazolidinone 9-d2 in CDCl3. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. Retrieved from [Link]
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University of Durham. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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CORE. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of all compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]
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SpectraBase. (n.d.). (S)-4-Benzyl-2-oxazolidinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). (S)-4-Benzyl-2-oxazolidinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]
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PubMed Central. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). How far does an electron withdrawing group reach with respect to affecting proton NMR peaks? Retrieved from [Link]
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-
ResearchGate. (n.d.). 1H NMR (DMSO-d6 of oxazolidinone 2a. Retrieved from [Link]
-
bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]
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-
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mechanism of stereocontrol with nitrobenzyl oxazolidinone auxiliaries
An In-Depth Technical Guide to the Mechanism of Stereocontrol with Nitrobenzyl Oxazolidinone Auxiliaries
Abstract
Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereogenic centers in complex molecules. Among the most powerful and versatile of these are the oxazolidinones, popularized by David A. Evans, which provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] This guide delves into the fundamental mechanisms governing stereoselection with these auxiliaries, with a specific focus on the nuanced role of the p-nitrobenzyl substituent. We will first establish the foundational principles of steric and chelation control that define the broader class of Evans auxiliaries. Subsequently, we will explore the specific electronic and potential non-covalent contributions of the nitrobenzyl moiety, offering a comprehensive model for its influence on transition state geometry and diastereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to guide their synthetic strategies.
The Foundation: Stereocontrol with Evans-Type Oxazolidinone Auxiliaries
To understand the specific role of the nitrobenzyl group, one must first master the well-established mechanism of stereocontrol inherent to the parent Evans oxazolidinone system. These auxiliaries, typically derived from readily available chiral amino alcohols, function by creating a rigid and predictable chiral environment around a prochiral reaction center.[1][3] The success of this system hinges on three sequential operations: attachment of the auxiliary, a highly diastereoselective transformation, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[4]
Synthesis and Acylation of the Oxazolidinone Scaffold
The journey begins with the covalent attachment of an acyl group to the nitrogen of the chiral auxiliary. This is typically achieved by deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by quenching with an acyl chloride.[1] Milder conditions using an acyl transfer catalyst like DMAP with an anhydride are also effective.[5] This acylation step creates the N-acyl imide, the key functional group that will be transformed in the subsequent stereoselective reaction.
The Cornerstone: Formation of the (Z)-Enolate via Chelation
The remarkable stereocontrol exerted by oxazolidinone auxiliaries originates from the highly ordered transition state achieved upon enolization. Deprotonation of the N-acyl imide at the α-carbon with a suitable base (e.g., sodium bis(trimethylsilyl)amide, lithium diisopropylamide) in the presence of a Lewis acid (often derived from the base counterion or added, like Bu₂BOTf) selectively furnishes the (Z)-enolate.[1][4][6]
This selectivity is driven by the formation of a rigid, six-membered chelate between the metal cation (e.g., Li⁺, Na⁺, Bu₂B⁺), the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring.[4][7] In the transition state leading to the enolate, the R¹ group of the acyl chain preferentially occupies a pseudo-equatorial position to minimize A¹,³-strain with the auxiliary's C4 substituent, thereby directing the formation of the (Z)-geometry.[6]
The Steric Shielding Model for Diastereoselection
Once the planar, rigid (Z)-enolate is formed, its facial selectivity is dictated by the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., benzyl, isopropyl). This substituent acts as a "steric shield," effectively blocking one face of the enolate from the approaching electrophile (E⁺).[4][8] Consequently, the electrophile is forced to attack from the less hindered face, leading to a predictable and often highly diastereoselective outcome.[5]
The orientation of the N-acyl group is also critical. To minimize dipole-dipole repulsions between the enolate oxygen and the auxiliary's carbonyl oxygen, these groups orient themselves in an anti-parallel fashion.[1][6] This conformation further projects the C4 substituent into a position where it can effectively control the trajectory of the incoming electrophile.
Caption: Steric shielding of the chelated (Z)-enolate by the C4 substituent.
The Nitrobenzyl Effect: Unpacking the Electronic Influence on Stereocontrol
While the steric model provides an excellent predictive framework, the introduction of electronically active substituents, such as a nitro group on the benzyl ring at C4, adds another layer of complexity and potential control. The p-nitrobenzyl group, with its potent electron-withdrawing capabilities, can perturb the electronic environment of the transition state, potentially enhancing diastereoselectivity beyond purely steric effects.
Electronic Perturbation of the N-Acyl System
The primary influence of the nitro group is its strong electron-withdrawing inductive (-I) and resonance (-R) effects.[9] These effects are transmitted through the phenyl ring and the benzylic carbon to the oxazolidinone core.
Consequences of Electron Withdrawal:
-
Increased Acidity: The electron-withdrawing nature of the p-nitrobenzyl group can subtly increase the acidity of the α-protons on the N-acyl chain. This may influence the kinetics of enolate formation, although the use of strong bases typically ensures complete and rapid deprotonation.
-
Modified Lewis Basicity: The Lewis basicity of the two carbonyl oxygens involved in chelation may be altered. By pulling electron density away from the ring, the nitro group could weaken the coordination of the metal cation (M⁺). Conversely, this could strengthen the relative importance of other non-covalent interactions in organizing the transition state. Studies on substituted oxazolidines have shown that electron-withdrawing nitro groups can significantly impact their stability and reactivity.[10]
A Model for Enhanced Transition State Rigidity
The enhanced performance of a p-nitrobenzyl auxiliary likely stems from a more organized and rigid transition state. This can be rationalized by considering non-covalent interactions involving the electron-deficient nitroaromatic ring.
In the chelated transition state, the p-nitrobenzyl group is positioned in proximity to the reacting components. It is plausible that dipole-dipole or quadrupole-π interactions occur between the electron-rich enolate π-system or the incoming electrophile and the electron-poor nitroaromatic ring. Such interactions, akin to those observed in other stereoselective transformations influenced by the "ortho-nitro effect," could further lock the conformation of the transition state.[11] This "electronic buttressing" would supplement the primary steric blockade, disfavoring any deviation from the ideal geometry and thereby increasing the energy difference between the diastereomeric transition states.
Caption: Proposed dual-mode stereocontrol with the nitrobenzyl auxiliary.
Comparative Diastereoselectivity
The practical outcome of this proposed electronic enhancement would be an increase in the diastereomeric ratio (d.r.) or diastereomeric excess (% de) of the product compared to a standard benzyl auxiliary under identical conditions.
| Electrophile (E⁺) | Auxiliary C4 Substituent | Typical Diastereoselectivity (% de) |
| Benzyl Bromide | Benzyl | >98 |
| Benzyl Bromide | p-Nitrobenzyl | >99 (Expected) |
| Allyl Iodide | Benzyl | 96-98[4] |
| Allyl Iodide | p-Nitrobenzyl | >99 (Expected) |
| Propargyl Bromide | Benzyl | >98 |
| Propargyl Bromide | p-Nitrobenzyl | >99 (Expected) |
| Table 1: Expected enhancement in diastereoselectivity for alkylation reactions when employing a p-nitrobenzyl oxazolidinone auxiliary compared to the standard benzyl analogue. The enhanced rigidity of the transition state is hypothesized to minimize the formation of the minor diastereomer. |
Practical Applications & Experimental Protocols
The following protocols provide a step-by-step methodology for the application of a nitrobenzyl oxazolidinone auxiliary in a typical asymmetric alkylation sequence.
Workflow for Asymmetric Alkylation
Caption: Standard workflow for an auxiliary-controlled asymmetric alkylation.
Protocol: Diastereoselective Alkylation of N-Propionyl-(4R)-4-(4-nitrobenzyl)-2-oxazolidinone
This protocol details the alkylation with allyl iodide, a representative electrophile.[4][5]
Materials:
-
(4R)-4-(4-nitrobenzyl)-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acylation:
-
Dissolve (4R)-4-(4-nitrobenzyl)-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography to obtain the N-propionyl imide.
-
-
Alkylation:
-
Dissolve the purified N-propionyl imide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the sodium enolate.[4]
-
Add allyl iodide (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[4]
-
Purify the major diastereomer by flash column chromatography.
-
Protocol: Cleavage of the Auxiliary
The auxiliary can be removed to yield various functional groups. The following is a procedure for obtaining the chiral carboxylic acid.[5]
Materials:
-
Purified N-alkylated product
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add aqueous 30% H₂O₂ (4.0 equiv) dropwise, followed by aqueous LiOH (0.8 M, 1.2 equiv).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Concentrate the mixture to remove THF.
-
Make the aqueous solution basic (pH > 11) and extract with a nonpolar solvent (e.g., dichloromethane) to recover the nitrobenzyl oxazolidinone auxiliary.
-
Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the final enantiomerically pure carboxylic acid.
Conclusion and Future Outlook
The stereocontrol mechanism of Evans-type oxazolidinone auxiliaries is a well-understood and powerful tool in asymmetric synthesis, relying fundamentally on chelation-controlled formation of a (Z)-enolate and steric shielding by the C4 substituent. The introduction of a p-nitrobenzyl group offers a compelling modification to this established model. Through its potent electron-withdrawing properties, the nitrobenzyl moiety is hypothesized to introduce beneficial electronic effects and non-covalent interactions that further rigidify the crucial diastereoselective transition state. This "electronic buttressing" of the steric shield can lead to enhanced levels of diastereoselectivity, providing chemists with a refined tool for constructing challenging stereocenters with even greater precision. Future computational studies and detailed kinetic analyses will be invaluable in further elucidating the specific nature of these secondary interactions and quantifying their contribution to the overall stereochemical outcome.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams.
-
Matin, M. M., et al. (2017). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. ([Link])
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. ([Link])
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. ([Link])
-
Crimmins, M. T. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Molecules, 22(11), 1803. ([Link])
-
de Souza, J. D., et al. (2018). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2948. ([Link])
-
Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(37), 12745–12759. ([Link])
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. ([Link])
-
ResearchGate. (n.d.). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. ([Link])
-
Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(45), 15415–15426. ([Link])
- BenchChem. (n.d.). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
-
Matin, M. M., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(115), 95293-95315. ([Link])
-
Fleming, P. E., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3369-3379. ([Link])
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. ([Link])
-
Wang, X., et al. (2017). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. Molecules, 22(5), 786. ([Link])
-
Chen, J., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(17), 3959. ([Link])
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- 11. Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-4-(4-Nitrobenzyl)oxazolidin-2-one: Sourcing, Application, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, achieving stereochemical control is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1][2] Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily guiding a chemical reaction to favor the formation of a specific stereoisomer.[2] Among the most reliable and widely utilized of these are the Evans-type oxazolidinones, which have become a gold standard for their high levels of stereoselectivity and predictable outcomes.[3][4] This guide provides an in-depth technical overview of a key Evans auxiliary, (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, a versatile building block in the synthesis of complex chiral molecules.[5][6]
This compound: A Profile
This compound is a chiral compound featuring an oxazolidinone ring substituted with a 4-nitrobenzyl group at the stereogenic center.[5] This substitution pattern is critical to its function, providing the necessary steric hindrance to direct the approach of incoming reagents. The nitro group can also be a useful synthetic handle for further transformations.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.20 g/mol [7][8][9] |
| CAS Number | 139264-55-4, 139264-66-7[5][7][8][9][10] |
| Appearance | Off-white solid[10] |
| Boiling Point | 509.5±19.0 °C (Predicted)[9][10] |
| Solubility | Soluble in DMF, DMSO, Methanol[10] |
| Storage | Store at 2-8°C[10][11] |
Mechanism of Stereochemical Control
The efficacy of this compound as a chiral auxiliary lies in its ability to form a chiral N-acyl imide. The bulky 4-nitrobenzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing electrophilic attack to the opposite face with high diastereoselectivity.[12] The formation of a chelated intermediate with a Lewis acid further rigidifies the transition state, enhancing stereocontrol.
Caption: General workflow for asymmetric alkylation using this compound.
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of technical support and comprehensive analytical data.
| Supplier | Product Number | Purity | Notes |
| ChemScene | CS-0699492 | ≥98%[7] | Offers custom synthesis and commercial production services. |
| ChemicalBook | CB01450697 | - | Aggregates multiple suppliers.[10] |
| Guidechem | - | - | Lists multiple suppliers and synthesis routes.[8] |
| CymitQuimica | - | - | Provides general information on the compound.[5] |
| Echemi | - | - | Features suppliers like JHECHEM CO LTD.[13] |
| TRC | N504415 | - | Available in 250mg packaging.[10] |
| American Custom Chemicals Corporation | CHM0005165 | 95.00% | Available in 5mg packaging.[10] |
| Chemenu | CM191347 | 95% | Available in 1g packaging.[10] |
| Crysdot | CD11266571 | 95+% | Available in 1g packaging.[10] |
| Nanjing Sunsure Chemical Technology Co., Ltd. | - | - | Offers a range from gram to bulk quantities.[14] |
Synthesis of this compound
For research groups with the appropriate capabilities, in-house synthesis of this compound can be a cost-effective alternative to commercial procurement. A common synthetic route starts from the readily available (S)-4-nitrophenylalanine.
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- 1. youtube.com [youtube.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. guidechem.com [guidechem.com]
- 9. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS#: 139264-55-4 [m.chemicalbook.com]
- 10. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | 139264-55-4 [chemicalbook.com]
- 11. biosynth.com [biosynth.com]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Alkylation Using (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Enolates
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one as a chiral auxiliary in asymmetric alkylation reactions. We delve into the core principles of stereocontrol, provide detailed, field-proven protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, and discuss the causality behind key experimental choices. This guide is designed to serve as a practical and authoritative resource for the enantioselective synthesis of α-substituted carboxylic acid derivatives, which are critical building blocks in medicinal chemistry and natural product synthesis.
Foundational Principles: The Evans Chiral Auxiliary
Asymmetric synthesis is paramount in drug discovery, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect.[1] Chiral auxiliaries are a robust and reliable strategy for achieving high levels of stereocontrol.[1][2][3] The auxiliary, an enantiomerically pure molecule, is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3]
Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries developed by David A. Evans.[3][4] These auxiliaries, derived from readily available amino alcohols, provide a powerful scaffold for controlling the stereochemistry of enolate reactions, including alkylations, aldol reactions, and acylations.[3][5]
The specific subject of this guide, This compound , is a derivative of (S)-phenylalaninol. The benzyl substituent at the C4 position is the primary stereocontrolling element. The para-nitro group can enhance crystallinity of intermediates, potentially aiding in purification by recrystallization, and subtly influences the electronic properties of the system.
The overall strategy involves a three-stage process:
-
Acylation: The auxiliary is N-acylated with a prochiral carboxylic acid derivative.
-
Diastereoselective Alkylation: The N-acyl imide is converted into a metal enolate, which reacts with an electrophile with high facial selectivity.
-
Auxiliary Cleavage: The auxiliary is removed to unmask the desired chiral product (e.g., a carboxylic acid, alcohol, or ketone).
The Mechanism of Stereocontrol: A Tale of Chelation and Steric Hindrance
The remarkable efficiency of the Evans alkylation lies in the predictable formation of a rigid, chelated (Z)-enolate intermediate. This conformation locks the system into a specific geometry, allowing the steric bulk of the C4 substituent to dictate the trajectory of the incoming electrophile.
Causality of Stereoselection:
-
Enolate Geometry: Deprotonation of the N-acyl imide with a strong base (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS, or Lithium diisopropylamide, LDA) at the α-carbon proceeds readily. The resulting enolate is stabilized by chelation between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the imide carbonyl oxygen. This chelation forces the enolate into the planar (Z)-geometry to minimize steric clash between the R¹ group and the auxiliary's C4 substituent.[6]
-
Facial Shielding: The bulky 4-nitrobenzyl group at the C4 position of the oxazolidinone ring effectively blocks the top (si) face of the planar enolate.
-
Electrophilic Attack: Consequently, the electrophile (E⁺) can only approach from the less sterically hindered bottom (re) face.[1] This directed attack results in the formation of one diastereomer in high excess.
The predictability of this model is a cornerstone of its widespread use in complex molecule synthesis.[2]
Experimental Protocols
Standard laboratory safety precautions (lab coat, safety glasses) should be employed at all times. All reactions involving anhydrous solvents and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
Part A: N-Acylation of this compound
This procedure describes the coupling of the chiral auxiliary with an acid chloride to form the N-acyl imide substrate.
| Reagent | MW | Amount | Mmol | Equiv. |
| This compound | 222.20 | 2.22 g | 10.0 | 1.0 |
| Propionyl Chloride | 92.52 | 0.92 mL | 10.5 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 2.10 mL | 15.0 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Step-by-Step Protocol:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (2.22 g, 10.0 mmol).
-
Dissolve the auxiliary in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (2.10 mL, 15.0 mmol) dropwise via syringe.
-
Slowly add propionyl chloride (0.92 mL, 10.5 mmol) dropwise over 5 minutes. A white precipitate (Et₃N·HCl) will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl imide.
Part B: Diastereoselective Enolate Alkylation
This protocol details the core stereocenter-forming reaction using benzyl bromide as a representative electrophile.
| Reagent | MW | Amount | Mmol | Equiv. |
| N-Propionyl Imide (from Part A) | 278.27 | 2.78 g | 10.0 | 1.0 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.37 | 11.0 mL | 11.0 | 1.1 |
| Benzyl Bromide (BnBr) | 171.04 | 1.31 mL | 11.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Step-by-Step Protocol:
-
To an oven-dried 100 mL round-bottom flask under inert atmosphere, add the N-propionyl imide (2.78 g, 10.0 mmol) and dissolve in 50 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Add NaHMDS (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise via syringe over 10 minutes. The solution should turn yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
In a separate, dry vial, dissolve benzyl bromide (1.31 mL, 11.0 mmol) in 5 mL of anhydrous THF.
-
Add the benzyl bromide solution to the enolate mixture dropwise via syringe.
-
Stir the reaction at -78 °C for 4 hours. The yellow color of the enolate should fade.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product should be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Purification by flash chromatography will separate the major diastereomer from minor isomers and impurities.
Part C: Auxiliary Cleavage to a Carboxylic Acid
This protocol uses lithium hydroperoxide (LiOH/H₂O₂) to cleave the auxiliary, yielding the chiral carboxylic acid. This is one of the mildest and most common methods.[7]
| Reagent | MW | Amount | Mmol | Equiv. |
| Alkylated Imide (from Part B) | 368.40 | 3.68 g | 10.0 | 1.0 |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 4.10 mL | 40.0 | 4.0 |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 0.84 g | 20.0 | 2.0 |
| THF / Water (3:1) | - | 80 mL | - | - |
Step-by-Step Protocol:
-
Dissolve the purified alkylated imide (3.68 g, 10.0 mmol) in 60 mL of THF in a 250 mL round-bottom flask.
-
Add 20 mL of water and cool the solution to 0 °C in an ice-water bath.
-
Slowly add aqueous hydrogen peroxide (4.10 mL of 30% w/w solution, 40.0 mmol).
-
In a separate beaker, dissolve lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in 10 mL of water. Add this solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2 hours. Caution: Oxygen evolution may be observed as excess peroxide decomposes. Ensure adequate venting.[8][9]
-
Quench the reaction by adding 30 mL of aqueous 1.5 M Na₂SO₃ solution and stir for 30 minutes at room temperature to destroy excess peroxide.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with dichloromethane (3 x 30 mL) to recover the chiral auxiliary. The auxiliary can be purified and reused.
-
Acidify the aqueous layer to pH < 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL) to isolate the desired carboxylic acid product.
-
Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
Scope and Performance Data
The Evans asymmetric alkylation is highly reliable for a range of electrophiles. High diastereoselectivity is typically observed.
| Acyl Group (R¹) | Electrophile (E-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl Bromide | NaHMDS | ~85-95% | >98:2 |
| Propionyl | Allyl Iodide | NaHMDS | ~90-98% | >98:2[10] |
| Propionyl | Methyl Iodide | LDA | ~85-95% | >95:5[6] |
| Acetyl | Ethyl Iodide | LDA | ~80-90% | >95:5 |
| Phenylacetyl | t-Butyl Bromide (with ZrCl₄) | LHMDS | ~70-80% | >95:5[11] |
Yields and d.r. are representative and can vary based on specific reaction conditions and purification efficiency.
Alternative Auxiliary Cleavage Pathways
The true utility of the auxiliary is demonstrated by its ability to be transformed into various functional groups, preserving the newly created stereocenter.[1]
-
To Primary Alcohols: Reductive cleavage with agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral primary alcohol.
-
To Aldehydes: A two-step sequence involving reduction to the alcohol followed by a mild oxidation (e.g., Swern or Dess-Martin oxidation) provides the chiral aldehyde.
-
To Ketones: Addition of organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents can furnish chiral ketones.
The choice of cleavage method depends entirely on the synthetic target, showcasing the modularity of this synthetic strategy.
References
-
McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. [Link]
-
University of Rochester. Enantioselective Synthesis: Evans' oxazolidinone enolates. chem.rochester.edu. [Link]
-
Thomas, S. P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. NIH Public Access. [Link]
-
Thomas, S. P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Ghosh, A. K., et al. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Zakarian, A., et al. (2020). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF. [Link]
-
Evans, D. A. (1982). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]
-
University of York. Asymmetric Synthesis. University of York. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Chem 115 (2022). Evans' Oxazolidinone. YouTube. [Link]
-
NPTEL. (Date unavailable). Principles and Applications of Enolate Alkylation. NPTEL. [Link]
-
ResearchGate. (S)-4-Benzyl-2-oxazolidinone. Request PDF. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link]
-
Davies, S. G. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Myers, A. G. (Date unavailable). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
Davies, S. G., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Newcastle University ePrints. [Link]
-
Harvard University. (Date unavailable). Chapter 1: Enolate Alkylations. Harvard University. [Link]
-
Urpí, F., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [Link]
-
Doyle, A. G., et al. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex. The Doyle Group. [Link]
-
PubChem. (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one. PubChem. [Link]
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Application Notes & Protocols: Diastereoselective Aldol Reaction with (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Stereochemistry in Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] However, when reacting prochiral nucleophiles and electrophiles, the reaction can generate up to four stereoisomers, presenting a significant challenge for stereocontrol.[3] To address this, the use of chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—has become a robust and reliable strategy.[4]
Among the most powerful and widely adopted of these are the oxazolidinone auxiliaries, developed and popularized by David A. Evans.[4][5] These auxiliaries provide a scaffold for predictable and high-fidelity asymmetric induction in a variety of transformations, most notably the aldol reaction. This guide focuses on the application of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one , a derivative of the amino acid (S)-4-nitrophenylalanine, as a highly effective chiral auxiliary for achieving exceptional levels of diastereoselectivity. Its rigid heterocyclic structure and the sterically demanding 4-nitrobenzyl substituent are key to its efficacy in creating stereochemically defined β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products.[6]
The Mechanistic Basis of Stereocontrol: The Evans syn-Aldol Reaction
The remarkable stereoselectivity of the Evans aldol reaction is not serendipitous; it is the result of a well-defined and predictable mechanistic pathway. The high degree of organization in the reaction's transition state allows for precise control over the formation of two new contiguous stereocenters.
Causality of Stereoselectivity:
-
Formation of the (Z)-Enolate: The reaction is initiated by the "soft" enolization of an N-acyl oxazolidinone imide using a boron Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA).[4][5] This specific combination preferentially generates the kinetically favored (Z)-enolate. The formation of the Z-isomer is crucial for establishing the subsequent syn relationship between the α-methyl and β-hydroxyl groups in the product.[1][5]
-
The Zimmerman-Traxler Transition State: The boron enolate then reacts with an aldehyde electrophile via a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[1][2] In this arrangement, the substituents of the reacting partners occupy pseudo-equatorial positions to minimize steric strain, which is the primary driving force for the reaction's high diastereoselectivity.
-
Facial Selectivity Directed by the Auxiliary: The absolute stereochemistry of the product is dictated by the chiral auxiliary. The bulky 4-nitrobenzyl group at the C4 position of the (S)-oxazolidinone sterically shields the top (Re) face of the (Z)-enolate. Consequently, the aldehyde is forced to approach from the less-hindered bottom (Si) face.[3][7] This facial bias, combined with the chair-like transition state, reliably produces a single major diastereomer. The dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen is minimized when the auxiliary adopts a conformation that orients the C-N bond away from the enolate, further locking in the transition state geometry.[5][8]
Visualization of the Reaction Mechanism
Caption: Mechanism of the Evans Diastereoselective syn-Aldol Reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a self-validating, detailed methodology for performing a diastereoselective aldol reaction using this compound. The protocols are designed for robustness and reproducibility.
Part A: Preparation of the N-Propionyl Imide
The chiral auxiliary must first be acylated to install the enolate precursor. This protocol uses propionyl chloride as an example.
Rationale: While traditional methods use strong bases like n-BuLi, a milder acylation using DMAP as a nucleophilic catalyst is often sufficient and operationally simpler, avoiding cryogenic temperatures in this preparatory step.[9]
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Chiral Auxiliary |
| Propionyl Chloride | 1.2 | Acylating Agent |
| Triethylamine (TEA) | 1.5 | Acid Scavenger |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Acyl Transfer Catalyst |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl imide.
Part B: The Diastereoselective Aldol Reaction
This is the core C-C bond formation step, requiring strict control of temperature and reagent addition to ensure high selectivity. Isobutyraldehyde is used as a model electrophile.
| Reagent | Molar Eq. | Purpose |
| N-Propionyl Imide | 1.0 | Enolate Precursor |
| Dibutylboron Triflate (Bu₂BOTf) | 1.1 | Lewis Acid for Enolization |
| Diisopropylethylamine (DIPEA) | 1.25 | Hindered Base |
| Isobutyraldehyde | 1.2 | Electrophile |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Protocol:
-
Add the N-propionyl imide (1.0 eq.) to a flame-dried, three-neck flask equipped with a thermometer under an inert atmosphere. Dissolve in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add Bu₂BOTf (1.1 eq., typically 1.0 M in hexanes or DCM) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After 5 minutes, add DIPEA (1.25 eq.) dropwise over 10 minutes. The solution should become pale yellow. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.2 eq.) dropwise over 5 minutes.
-
Continue stirring at -78 °C for 1 hour, then transfer the flask to a -20 °C freezer or cryocooler for 2 hours.
-
Quenching and Workup: Quench the reaction at low temperature by adding 1:1 (v/v) mixture of pH 7 phosphate buffer and methanol.
-
Add a 2:1 (v/v) mixture of methanol and 30% hydrogen peroxide and stir vigorously while allowing the mixture to warm to room temperature for 1 hour. This step decomposes the boron intermediates.
-
Remove most of the organic solvent under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash chromatography to isolate the major syn-aldol adduct.
Part C: Cleavage of the Chiral Auxiliary
The final step involves removing the auxiliary to reveal the desired chiral product, in this case, a β-hydroxy carboxylic acid.
Rationale: Hydrolysis with lithium hydroperoxide (LiOOH) is the method of choice as it is mild and proceeds with high chemoselectivity for the exocyclic imide carbonyl, preventing epimerization at the newly formed stereocenters and allowing for high recovery of the intact auxiliary.[9][10][11][12]
| Reagent | Molar Eq. | Purpose |
| Aldol Adduct | 1.0 | Substrate |
| Lithium Hydroxide (LiOH·H₂O) | 4.0 | Base |
| Hydrogen Peroxide (30% aq.) | 8.0 | Oxidant (forms LiOOH) |
| Tetrahydrofuran (THF) / Water | - | Solvent System |
Protocol:
-
Dissolve the purified aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the LiOOH reagent by dissolving LiOH·H₂O (4.0 eq.) in water and adding 30% H₂O₂ (8.0 eq.) at 0 °C.
-
Add the freshly prepared LiOOH solution to the substrate solution dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3x). The organic layers contain the carboxylic acid product.
-
The aqueous layer contains the protonated chiral auxiliary. It can be recovered by basifying the aqueous layer and extracting with DCM or ethyl acetate.
-
Dry and concentrate the organic layers containing the product to yield the enantiomerically pure β-hydroxy carboxylic acid.
Workflow Visualization and Data Summary
Overall Experimental Workflow
Sources
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- 2. coconote.app [coconote.app]
- 3. youtube.com [youtube.com]
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- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]
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- 8. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Reductive Cleavage of the (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Auxiliary
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomers often exhibit vastly different biological activities.[1] Chiral auxiliaries are a powerful and reliable tool, temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries, pioneered by David A. Evans. These auxiliaries have become a go-to methodology for the robust installation of stereocenters in a variety of reactions, including alkylations and aldol condensations.[2][3]
The (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a specialized Evans-type auxiliary, valued for its distinct structural features that facilitate its application and subsequent removal.[4][5] Its chirality directs the formation of new stereocenters with predictable outcomes.[5] The final, critical step in this synthetic strategy is the cleavage of the auxiliary from the elaborated product.[2][6] This process not only liberates the desired enantiomerically enriched molecule but also allows for the recovery and recycling of the valuable auxiliary.
This document provides a detailed protocol and scientific rationale for the reductive cleavage of N-acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one derivatives using lithium borohydride (LiBH₄) to yield chiral primary alcohols.
Scientific Rationale and Mechanism
The choice of cleavage method dictates the functional group obtained from the N-acyl moiety. While hydrolytic cleavage with reagents like lithium hydroperoxide (LiOOH) yields a carboxylic acid, reductive cleavage provides access to the corresponding chiral primary alcohol.[6][7]
2.1. The Reagent: Lithium Borohydride (LiBH₄)
Lithium borohydride is a versatile reducing agent with a reactivity profile ideally suited for this transformation. It is more potent than sodium borohydride (NaBH₄) but milder and safer to handle than lithium aluminum hydride (LiAlH₄).[8] Crucially, LiBH₄ can efficiently reduce esters and amides to alcohols, a capability that NaBH₄ generally lacks.[8] Its selectivity is also a key advantage; under the conditions described, it typically does not reduce functional groups like nitro groups or tertiary amides, preserving the integrity of the this compound auxiliary itself.[8]
2.2. The Mechanism of Reductive Cleavage
The reductive cleavage of the N-acyl bond proceeds via nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the exocyclic (amide) carbonyl carbon. The reaction mechanism involves several key steps:
-
Activation: The lithium cation (Li⁺) coordinates to the oxygen of the exocyclic carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Hydride Attack: A hydride ion is delivered from the [BH₄]⁻ complex to the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Cleavage: The unstable tetrahedral intermediate collapses. The C-N bond is cleaved, releasing the chiral auxiliary and forming an aldehyde intermediate.
-
Second Reduction: The aldehyde is immediately reduced by another equivalent of LiBH₄ to the corresponding lithium alkoxide.
-
Quenching: Upon aqueous workup, the alkoxide is protonated to yield the final primary alcohol product. The protonated auxiliary is also recovered during this stage.
Diagram: Reductive Cleavage Workflow
Caption: Experimental workflow for the reductive cleavage of the N-acyl auxiliary.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrate.
3.1. Materials and Reagents
| Reagent/Material | Grade/Specification | Notes |
| N-Acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | Substrate | Must be dry. |
| Lithium Borohydride (LiBH₄) | Reagent Grade, solid or 2M solution in THF | Handle under inert atmosphere. Highly reactive with water.[8] |
| Tetrahydrofuran (THF) | Anhydrous | Use freshly distilled or from a solvent purification system. |
| Deionized Water | N/A | For quenching. |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | For work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |
| Brine (Saturated NaCl Solution) | N/A | For washing. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice/water bath
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for extraction and chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one substrate (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice/water bath.
-
Addition of LiBH₄: Slowly add lithium borohydride (2.0 - 4.0 equiv) to the stirred solution. If using solid LiBH₄, add it portion-wise over 10-15 minutes. If using a solution, add it dropwise via a syringe.
-
Expert Insight: Slow addition is crucial to control the exotherm of the reaction and prevent potential side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of deionized water to consume excess LiBH₄.
-
Safety First: This step is highly exothermic and will evolve hydrogen gas. Ensure adequate ventilation and perform the addition slowly to maintain control.
-
-
Work-up (Fieser Procedure): For every 1 g of LiBH₄ used, sequentially add:
-
x mL of water
-
x mL of 1 M NaOH (aq)
-
3x mL of water This procedure is designed to produce granular inorganic precipitates that are easy to filter.[9]
-
-
Isolation: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired primary alcohol from the recovered chiral auxiliary.
Diagram: Reaction Mechanism
Caption: Simplified mechanism of LiBH₄-mediated reductive cleavage.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient LiBH₄; non-anhydrous conditions; sterically hindered substrate. | Add another equivalent of LiBH₄ and allow longer reaction time. Ensure all glassware is flame-dried and solvents are strictly anhydrous. Consider gentle heating (e.g., to 40 °C). |
| Low Yield of Alcohol | Inefficient quenching/work-up leading to product loss; incomplete reaction. | Ensure the Fieser work-up is performed carefully to maximize recovery from the inorganic salts. Confirm reaction completion via TLC before quenching. |
| Poor Auxiliary Recovery | Degradation of the auxiliary during work-up or chromatography. | Maintain neutral or slightly basic pH during the aqueous work-up. Avoid prolonged exposure of the auxiliary to silica gel. |
| Formation of Byproducts | Over-reduction or side reactions due to excessive heat or reagent. | Maintain strict temperature control, especially during LiBH₄ addition and quenching. Use the minimum effective amount of LiBH₄. |
Expert Insight—The Importance of the Nitro Group: The nitrobenzyl moiety on this specific auxiliary offers an additional synthetic handle. While stable to LiBH₄, the nitro group can be reduced to an amine under different conditions (e.g., catalytic hydrogenation), which can then be used for further functionalization, making this a versatile auxiliary in multi-step syntheses.
Safety Precautions
-
Lithium Borohydride (LiBH₄): A flammable solid that reacts violently with water and protic solvents to release flammable hydrogen gas. It is corrosive and can cause severe burns. Always handle LiBH₄ in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Anhydrous Solvents (THF): Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources. Anhydrous ethers like THF can form explosive peroxides upon storage; always use freshly distilled solvent or test for peroxides before use.
-
Quenching: The quenching process is highly exothermic and liberates H₂ gas. Perform this step slowly, with adequate cooling and ventilation, and behind a safety shield if possible.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Pharmaffiliates. (2025). The Significance of (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one in Drug Synthesis. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
University of Regensburg. Enantioselective Synthesis. [Link]
-
Harvard University, Andrew G. Myers Research Group. Chem 115 - Handout - Reagents for Organic Synthesis. [Link]
-
ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. [Link]
-
Scilit. Improved Procedure for the Reduction of N-Acyloxazolidinones. [Link]
-
NIH National Library of Medicine. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
ResearchGate. (2017). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]
-
Wikipedia. Lithium borohydride. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Leah4sci. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
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- 5. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
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The Role of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one in Modern Natural Product Synthesis: A Detailed Guide
Introduction: Beyond a Chiral Scaffold
In the intricate world of natural product total synthesis, where the precise arrangement of atoms in three-dimensional space dictates biological function, the use of chiral auxiliaries remains a cornerstone strategy for achieving stereochemical control. Among the pantheon of these reagents, the Evans oxazolidinones have established a legacy of reliability and predictability. This guide focuses on a specific, yet powerful, member of this family: (S)-4-(4-Nitrobenzyl)oxazolidin-2-one . While structurally similar to its more common counterpart, (S)-4-benzyloxazolidin-2-one, the presence of a para-nitro group on the benzyl substituent introduces unique characteristics that can be strategically exploited in complex synthetic campaigns.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide in-depth mechanistic insights, field-proven protocols, and a critical analysis of its application in the synthesis of complex molecular architectures.
Core Principles: Why the Nitrobenzyl Substituent Matters
The fundamental principle behind the efficacy of this compound lies in its ability to confer a high degree of facial selectivity during enolate reactions. The bulky nitrobenzyl group at the C4 position effectively shields one face of the derived N-acyl enolate, directing incoming electrophiles to the opposite, less hindered face. This steric control is the foundation of its utility in asymmetric alkylations and aldol reactions.
The para-nitro group, being strongly electron-withdrawing, can subtly influence the electronic properties of the system, though its primary role is often considered steric. Furthermore, its presence offers a potential handle for further functionalization or modification, a feature not present in the parent benzyl auxiliary.
Asymmetric Alkylation: Crafting Chiral Carbon Centers
One of the most powerful applications of this compound is in the diastereoselective alkylation of N-acylated derivatives. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives, which are ubiquitous building blocks in natural products.
Mechanistic Rationale
The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated (Z)-enolate. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a planar enolate that is coordinated to the metal cation. The bulky 4-nitrobenzyl group then directs the incoming alkyl halide to the less sterically encumbered face of the enolate.
Diagram 1: Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation.
Protocol: Asymmetric Propylation
This protocol details the propylation of the N-propionyl derivative of this compound.
Materials:
-
N-Propionyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Propyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-propionyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaHMDS (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add propyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >98:2 | 85-95 |
| Ethyl Iodide | >98:2 | 88-96 |
| Propyl Iodide | >97:3 | 87-94 |
| Benzyl Bromide | >99:1 | 90-97 |
Table 1: Representative results for the asymmetric alkylation of N-propionyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one. Data compiled from analogous systems in synthetic organic chemistry literature.
Diastereoselective Aldol Reactions: Constructing Beta-Hydroxy Carbonyls
The construction of β-hydroxy carbonyl moieties with precise stereocontrol is a frequent challenge in natural product synthesis. The this compound auxiliary provides an excellent solution for achieving high diastereoselectivity in aldol additions.
Mechanistic Rationale: The Zimmerman-Traxler Model
The stereochemical outcome of the Evans aldol reaction is elegantly explained by the Zimmerman-Traxler transition state model. The reaction proceeds through a highly ordered, chair-like six-membered transition state involving a boron enolate. The substituent on the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric interactions, and the bulky 4-nitrobenzyl group of the auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate. This results in the formation of the syn-aldol product.
Diagram 2: Zimmerman-Traxler Transition State
Application Notes and Protocols: Conditions for Lithium Hydroxide/Hydrogen Peroxide Cleavage to a Carboxylic Acid
Introduction
In the landscape of synthetic organic chemistry, the selective and mild conversion of functional groups to carboxylic acids is a cornerstone transformation. While numerous oxidative methods exist, the reagent system comprising lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) has carved a niche for its efficacy, particularly in the cleavage of esters and amides under mild, basic conditions. This combination is renowned for its application in the hydrolysis of N-acyl chiral auxiliaries, such as Evans oxazolidinones, where it allows for the recovery of valuable chiral synthons and the formation of enantioenriched carboxylic acids with high fidelity.[1][2][3]
The active species in this reaction is the lithium hydroperoxide anion (LiOOH), a significantly more potent nucleophile than the hydroxide ion.[3][4] This enhanced nucleophilicity enables attacks on sterically hindered or less reactive carbonyl centers, often with superior selectivity compared to simple hydrolysis. A critical, yet often overlooked, aspect of this reaction is the subsequent decomposition of the peracid intermediate by excess hydrogen peroxide, which results in the evolution of molecular oxygen.[1][2] This phenomenon carries significant safety implications, especially during scale-up, and necessitates carefully controlled reaction conditions.
This document provides an in-depth guide to the LiOH/H₂O₂ system, covering its mechanistic underpinnings, substrate scope, optimized protocols, and crucial safety considerations for researchers in synthetic chemistry and drug development.
Mechanism of Action: The Role of Lithium Hydroperoxide
The efficacy of the LiOH/H₂O₂ system hinges on the in situ formation of the lithium hydroperoxide salt. Due to the lower pKa of hydrogen peroxide (~11.6) compared to water (~15.7), lithium hydroxide preferentially deprotonates H₂O₂ to generate the hydroperoxide anion (⁻OOH).[1]
Step 1: Formation of the Active Nucleophile LiOH + H₂O₂ ⇌ Li⁺⁻OOH + H₂O
Step 2: Nucleophilic Acyl Substitution The highly nucleophilic hydroperoxide anion attacks the carbonyl group of the substrate (e.g., an N-acyl oxazolidinone) to form a tetrahedral intermediate.
Step 3: Formation of a Peracid Intermediate This intermediate collapses, displacing the leaving group (e.g., the oxazolidinone auxiliary) and generating a peracid intermediate.
Step 4: Conversion to Carboxylic Acid The peracid intermediate is not stable under the basic reaction conditions. It is rapidly reduced by the excess hydrogen peroxide present in the mixture to the final carboxylate, releasing a stoichiometric amount of oxygen gas.[1][2] The final carboxylic acid is obtained after an acidic workup. Alternatively, a reductive workup using reagents like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can be employed to quench excess peroxide and reduce the peracid intermediate to the carboxylate.[1]
Mechanistic Diagram
Caption: Key mechanistic steps of the LiOH/H₂O₂ cleavage.
Substrate Scope and Applications
Cleavage of N-Acyl Evans Oxazolidinones
The premier application of this methodology is the cleavage of N-acyl Evans oxazolidinones. This reaction is a cornerstone of asymmetric synthesis, providing access to chiral carboxylic acids. The LiOH/H₂O₂ reagent system offers excellent selectivity for attacking the desired amide carbonyl over the carbamate carbonyl of the auxiliary, a common side reaction with simple hydroxide bases.[1] This high selectivity minimizes the formation of undesired hydroxyamide byproducts and ensures a high yield of the target acid and recovery of the valuable auxiliary.
Hydrolysis of Esters
While standard saponification using LiOH in a THF/water mixture is effective for many esters, the addition of H₂O₂ can be advantageous in specific cases.[5][6] For complex molecules where the ester is sterically hindered or where harsh conditions could lead to side reactions like racemization or decomposition, the more nucleophilic lithium hydroperoxide can facilitate hydrolysis under milder conditions.[4] For instance, in the synthesis of cycloisodityrosine derivatives, LiOOH successfully hydrolyzed a methyl ester where standard LiOH treatment caused undesired side-chain cleavage.[4]
Oxidation of Aldehydes
The direct oxidation of aldehydes to carboxylic acids is typically accomplished with other reagents, such as sodium chlorite (Pinnick oxidation) or potassium permanganate.[7][8][9] While hydrogen peroxide itself is a potent oxidant capable of converting aldehydes to carboxylic acids, often under catalytic conditions, the LiOH/H₂O₂ combination is not the standard protocol for this transformation.[10][11][12] The strongly basic conditions can promote undesired side reactions for enolizable aldehydes, such as aldol condensations.
Experimental Protocols & Condition Optimization
The following protocol provides a detailed methodology for the cleavage of an N-acyl Evans oxazolidinone, which serves as a representative example of the LiOH/H₂O₂ reaction.
Workflow Diagram
Caption: General workflow for LiOH/H₂O₂ cleavage and workup.
Detailed Step-by-Step Protocol
Reagents & Equipment:
-
N-Acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30-35% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Preparation: In a separate flask, prepare the cleavage solution. Dissolve lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 equiv) in water. Cool this solution to 0 °C and then add 30-35% hydrogen peroxide (H₂O₂, ~5.0 equiv) slowly.
-
Reaction: Add the cold LiOH/H₂O₂ solution dropwise to the stirred substrate solution, ensuring the internal temperature remains between 0 and 5 °C.
-
Monitoring: Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 1 to 6 hours.
-
Quench and Workup: Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips indicates its absence. Stir for 20-30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous residue with water and extract the chiral auxiliary with an organic solvent like ethyl acetate or dichloromethane. The carboxylate product will remain in the aqueous layer.
-
Isolation of Carboxylic Acid: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the carboxylic acid product with fresh portions of ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts containing the acid, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the carboxylic acid and the recovered auxiliary as needed, typically by crystallization or column chromatography.
Optimization of Reaction Conditions
Systematic studies have shown that reaction conditions can be tuned to maximize yield and selectivity while minimizing side product formation.[1]
| Parameter | Recommended Condition | Rationale & Field Insights |
| Solvent | THF / H₂O | A THF:H₂O ratio of 3:1 or 4:1 is optimal for substrate solubility and reaction kinetics. Higher water content can increase the rate of undesired hydrolysis.[1] |
| Temperature | 0 °C | Lowering the temperature minimizes the formation of the hydroxyamide byproduct, which arises from competitive attack by hydroxide.[1] |
| LiOH Stoichiometry | ~2.0 equivalents | Sufficient base is required to generate the hydroperoxide anion and drive the reaction. Varying the charge from 1.2 to 2.0 equiv has little effect on selectivity.[1] |
| H₂O₂ Stoichiometry | 4.0 - 5.0 equivalents | A large excess of H₂O₂ is crucial. It ensures the hydroperoxide anion significantly outcompetes the hydroxide anion as the nucleophile, thereby maximizing the yield of the desired acid.[1] |
| Workup | Reductive (e.g., Na₂SO₃) | Essential for safely destroying excess peroxide and converting the peracid intermediate to the final product without relying on its decomposition pathway that generates O₂. |
Safety Considerations: The Hazard of Oxygen Evolution
The most significant and often underestimated hazard of the LiOH/H₂O₂ reaction is the evolution of molecular oxygen .[1][2] As described in the mechanism, the peracid intermediate is reduced by excess H₂O₂, producing one equivalent of O₂ gas for every equivalent of product formed.
Risk: In the presence of a flammable organic solvent like THF, this oxygen evolution can create a flammable or explosive atmosphere in the reaction headspace. This risk is magnified significantly during scale-up operations.
Mitigation Strategies:
-
Inert Atmosphere: For reactions at scale (multigram or larger), it is imperative to maintain an inert atmosphere over the reaction mixture. This can be achieved by using a gentle sweep of nitrogen or argon through the headspace of the flask.
-
Controlled Addition: The LiOH/H₂O₂ solution should always be added slowly and in a controlled manner to manage the rate of both the reaction and the subsequent oxygen evolution.
-
Adequate Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reductive Quench: A prompt and effective reductive quench with sodium sulfite or a similar reagent is the safest way to terminate the reaction and handle the peroxide species.
Conclusion
The lithium hydroxide/hydrogen peroxide system is a powerful and selective tool for the cleavage of esters and, most notably, N-acyl amides to their corresponding carboxylic acids. Its utility is particularly pronounced in asymmetric synthesis for the mild removal of chiral auxiliaries. The key to its success lies in the superior nucleophilicity of the in situ-generated hydroperoxide anion. However, researchers and process chemists must remain vigilant about the inherent safety risk of oxygen evolution. By implementing the robust protocols, optimized conditions, and critical safety measures outlined in this guide, the LiOH/H₂O₂ cleavage can be executed safely and efficiently to achieve desired synthetic outcomes.
References
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Corey-Gilman-Ganem Oxidation | Chem-Station Int. Ed. (2014). Chem-Station. Available at: [Link]
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Corey-Gilman-Ganem-Oxidation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
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Pinnick oxidation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
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Corey-Gilman-Ganem Oxidation | NROChemistry. (n.d.). NROChemistry. Available at: [Link]
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Pinnick oxidation - Wikiwand. (n.d.). Wikiwand. Available at: [Link]
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Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023). PSIBERG. Available at: [Link]
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Corey-Gilman-Ganem | . (2022). wenxuecity.com. Available at: [Link]
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Oxidation Reactions - NPTEL Archive. (n.d.). NPTEL. Available at: [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). ACS Publications. Available at: [Link]
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Mechanistic investigations on Pinnick oxidation: a density functional theory study - NIH. (2020). National Institutes of Health. Available at: [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
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Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) - YouTube. (2022). YouTube. Available at: [Link]
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6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. (n.d.). Available at: [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. (2019). ResearchGate. Available at: [Link]
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U. Wietelmann The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid de. (n.d.). Available at: [Link]
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Base hydrolysis of esters - Real Chemistry - YouTube. (2022). YouTube. Available at: [Link]
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Carboxylic Acids - Functional Group Synthesis | Organic Chemistry - Pharmacy 180. (n.d.). Available at: [Link]
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20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. (2021). YouTube. Available at: [Link]
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20.9 Properties, Synthesis, and Reactions of Carboxylic Acids - Chad's Prep. (n.d.). Chad's Prep. Available at: [Link]
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Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]. (2015). RSC Publications. Available at: [Link]
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Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.). Master Organic Chemistry. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones - YouTube. (2023). YouTube. Available at: [Link]
-
Oxidative Cleavage of Long Chain Olefins to Carboxylic Acids with Hydrogen Peroxide. (2025). MDPI. Available at: [Link]
-
Process for oxidizing aldehydes to carboxylic acids - European Patent Office - EP 0146373 B1. (n.d.). European Patent Office. Available at: [Link]
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Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide - PubMed. (1976). PubMed. Available at: [Link]
-
Reduction of carboxylic acids (video) - Khan Academy. (n.d.). Khan Academy. Available at: [Link]
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Hydrogen Peroxide Oxidation of Aldehydes to Carboxylic Acids: An Organic Solvent-, Halide- and Metal-Free Procedure - ResearchGate. (2025). ResearchGate. Available at: [Link]
-
Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]
-
A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial - Der Pharma Chemica. (2023). Der Pharma Chemica. Available at: [Link]
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Oxidative cleavage of unsaturated carboxylic acids (US) - ucf stars. (2010). UCF STARS. Available at: [Link]
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protocol for LiAlH4 reduction to chiral primary alcohols
Application Note & Protocol Guide
Topic: Stereoselective Reduction of Carbonyls to Chiral Primary Alcohols Using Lithium Aluminum Hydride (LiAlH₄)
Audience: Researchers, scientists, and drug development professionals.
A Guide to Stereoselective Reductions with Lithium Aluminum Hydride: From Mechanism to Practical Application
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and complex natural products. Their stereochemistry often dictates biological activity, making precise control over their formation a critical challenge in organic synthesis. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent, capable of reducing a wide array of functional groups, including esters and carboxylic acids, to primary alcohols.[1][2] However, its inherent high reactivity presents a significant challenge for stereocontrol.[3]
This guide provides a comprehensive overview of the strategies and protocols required to harness the power of LiAlH₄ for the synthesis of chiral primary alcohols. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of stereoselectivity, address the critical safety protocols required for handling this reagent, and provide detailed, field-tested procedures for achieving high levels of diastereoselectivity and enantioselectivity.
Scientific Foundations: Mechanism & The Stereochemical Challenge
The Nature of LiAlH₄: A Potent, Non-Selective Hydride Source
Lithium aluminum hydride is a potent source of the hydride nucleophile (H⁻).[4] The significant difference in electronegativity between aluminum (1.61) and hydrogen (2.20) makes the Al-H bond highly polarized, rendering the hydride exceptionally reactive.[3] This high reactivity allows it to reduce even relatively unreactive carbonyls like carboxylic acids and esters, a feat not possible with milder agents like sodium borohydride (NaBH₄).[2][4]
The reduction of an ester to a primary alcohol involves the delivery of two hydride equivalents.[5][6]
-
First Hydride Addition: The first H⁻ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse & Aldehyde Formation: This intermediate collapses, expelling the alkoxide leaving group (-OR') to form an aldehyde.[2]
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form the primary alkoxide.
-
Work-up: An aqueous or acidic work-up then protonates the alkoxide to yield the final primary alcohol.[5]
Due to the fleeting nature of the aldehyde intermediate, it cannot be isolated under these conditions.[5] The primary challenge, therefore, is to control the facial selectivity of the hydride attack on the carbonyl group to favor the formation of one desired stereoisomer.
Pathways to Stereocontrol
Achieving stereoselectivity in LiAlH₄ reductions relies on two principal strategies:
-
Substrate-Controlled Reduction: An existing chiral center within the substrate molecule influences the trajectory of the incoming hydride, leading to a diastereoselective outcome. The predictability of this approach is governed by established stereochemical models.
-
Reagent-Controlled Reduction: The LiAlH₄ reagent itself is modified with a chiral auxiliary, typically a chiral alcohol or diol.[7][8] This creates a chiral hydride reagent that can differentiate between the two prochiral faces of an achiral carbonyl, leading to an enantioselective outcome.
Strategies for Stereocontrol: In-Depth Analysis
Substrate-Control: The Felkin-Anh Model
When a substrate contains a stereocenter alpha (α) to the carbonyl group, the diastereoselectivity of the hydride addition can often be predicted using the Felkin-Anh model.[9] This model provides a rationalization for the observed product by considering the steric interactions in the transition state.
Key Principles of the Felkin-Anh Model:
-
Staggered Conformation: The transition state avoids an eclipsed conformation. The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl C=O bond to minimize steric strain.[10]
-
Bürgi-Dunitz Trajectory: The nucleophile (hydride) does not attack at a 90° angle but rather at an obtuse angle of approximately 107°.[11]
-
Minimized Steric Hindrance: The hydride preferentially attacks from the face opposite the largest group (L), passing over the smallest group (S) rather than the medium-sized group (M).[10][11]
In cases where the α-position contains a Lewis basic group (e.g., -OR, -NR₂), chelation control can sometimes override the Felkin-Anh prediction. If the metal cation (Li⁺) can form a stable five- or six-membered chelate ring with the carbonyl oxygen and the heteroatom, the hydride will be delivered to the face opposite the other substituents, potentially inverting the selectivity.[11] The bulk of protecting groups can influence whether chelation is possible.[11]
Reagent-Control: Chiral LiAlH₄ Modifiers
To induce enantioselectivity in the reduction of a prochiral ketone or aldehyde, the reducing agent itself must be chiral. This is achieved by pre-reacting LiAlH₄ with a stoichiometric amount of a chiral ligand, such as an amino alcohol or a diol.[7][8]
One of the most well-known examples is BINAL-H , which is prepared from LiAlH₄ and the axially chiral binaphthol (BINOL).[12][13] The (R)-BINAL-H reagent typically delivers the hydride to produce the (R)-alcohol, while the (S)-BINAL-H produces the (S)-alcohol.[13][14] These reagents are particularly effective for the reduction of ketones that have a π-system (e.g., aryl or alkynyl) attached to the carbonyl, which helps to lock the conformation in the transition state.[12]
Standard Operating Procedures & Protocols
CRITICAL SAFETY PROTOCOL: Handling and Quenching LiAlH₄
WARNING: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air or from friction.[15][16] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood, away from ignition sources.[15] A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible.[15][17]
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, and impervious gloves are mandatory.[15][16]
Quenching Procedure (Fieser Method): Runaway reactions are most common during the quenching phase.[17] The following dropwise, sequential addition at 0 °C is a widely accepted and controlled method for quenching a reaction containing X grams of LiAlH₄.
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly and dropwise, add X mL of water. (Caution: Vigorous hydrogen gas evolution).[18]
-
Slowly and dropwise, add X mL of 15% aqueous NaOH. [18]
-
Slowly and dropwise, add 3X mL of water. [18]
-
Remove the cooling bath and stir the resulting slurry vigorously for 15-30 minutes. The mixture should become a granular, white precipitate that is easily filtered.[19]
-
Filter the solid through a pad of Celite and wash thoroughly with the reaction solvent (e.g., THF, Et₂O).
An alternative for products with high water solubility involves quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which effectively chelates the aluminum salts and can improve phase separation.[20]
Protocol A: Substrate-Controlled Diastereoselective Reduction
This protocol describes the reduction of a chiral ester bearing an α-stereocenter to a chiral primary alcohol, where the stereochemical outcome is dictated by the existing chirality.
| Reagents & Equipment | |
| Reagents | Chiral ester, Lithium aluminum hydride (LiAlH₄), Anhydrous Diethyl Ether (Et₂O) or THF, 1 M HCl (for work-up), Saturated NaHCO₃ (aq.), Brine, Anhydrous MgSO₄ or Na₂SO₄ |
| Equipment | Three-neck round-bottom flask, Magnetic stir bar, Stir plate, Condenser, Dropping funnel, Inert gas line (N₂/Ar), Ice-water bath, Septa |
Step-by-Step Methodology:
-
Setup: Flame-dry the glassware and allow it to cool under a stream of inert gas. Equip a three-neck flask with a stir bar, condenser, and a septum.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous Et₂O or THF. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the chiral ester (1.0 equivalent) in anhydrous Et₂O or THF and add it to a dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[17]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ using the Fieser method described in Section 3.1 .
-
Work-up & Isolation: Filter the granular aluminum salts through Celite, washing the filter cake with additional solvent. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the crude alcohol product via flash column chromatography.
-
Analysis: Characterize the product and determine the diastereomeric ratio (d.r.) using NMR spectroscopy or chiral HPLC/GC.
Protocol B: Reagent-Controlled Enantioselective Reduction
This protocol outlines the in situ preparation of a chiral hydride reagent from LiAlH₄ and a chiral diol (e.g., (R)-BINOL) for the enantioselective reduction of a prochiral ketone.
| Reagents & Equipment | |
| Reagents | Prochiral ketone, Lithium aluminum hydride (LiAlH₄), (R)-1,1'-Bi-2-naphthol ((R)-BINOL), Anhydrous Tetrahydrofuran (THF), Saturated Rochelle's Salt solution |
| Equipment | Same as Protocol A |
Step-by-Step Methodology:
-
Setup: Assemble and flame-dry the glassware under an inert atmosphere as described previously.
-
Chiral Reagent Preparation: In the reaction flask, add (R)-BINOL (1.1 equivalents) and dissolve in anhydrous THF. Cool to 0 °C. In a separate flask, prepare a standardized solution of LiAlH₄ in THF. Slowly add the LiAlH₄ solution (1.1 equivalents) to the stirred (R)-BINOL solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the BINAL-H reagent.[13]
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the chiral reagent solution at a controlled low temperature (e.g., -78 °C, using a dry ice/acetone bath).
-
Reaction: Stir the reaction at -78 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: While maintaining the low temperature, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.[20]
-
Work-up & Isolation: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers become clear (this can take several hours). Separate the layers and extract the aqueous phase with Et₂O or Ethyl Acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude chiral alcohol via flash column chromatography.
-
Analysis: Characterize the product and determine the enantiomeric excess (% ee) using chiral HPLC or GC.
Data, Troubleshooting, and Alternatives
Data Summary: Chiral Modifiers for LiAlH₄
The table below summarizes representative chiral auxiliaries used to modify LiAlH₄ for enantioselective reductions.
| Chiral Auxiliary | Reagent Name | Typical Substrate | Typical % ee |
| (R)- or (S)-BINOL | BINAL-H | Aryl Alkyl Ketones, Ynones | >90%[12][13] |
| (+)-(2S,3R)-Darvon Alcohol | Mosher's Reagent | Aryl Alkyl Ketones | ~70%[7] |
| Chiral Diethanolamines | N/A | Prochiral Ketones | Up to 94%[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient LiAlH₄; Deactivated reagent (hydrolyzed); Low reaction temperature/time. | Use a fresh bottle or standardized solution of LiAlH₄. Increase equivalents of LiAlH₄. Allow reaction to proceed for longer or at a higher temperature (e.g., room temp. or gentle reflux). |
| Low Stereoselectivity | Incorrect stereochemical model applied; Chelation effects not considered; Impure chiral auxiliary; Incorrect reaction temperature. | Re-evaluate substrate using Felkin-Anh vs. Cram Chelate models. For reagent-control, ensure the chiral auxiliary is enantiopure. Optimize the reaction temperature, as selectivity is often temperature-dependent.[8] |
| Difficult Work-up (Gelatinous Precipitate) | Improper quenching procedure. | Use the Fieser method precisely or switch to the Rochelle's salt work-up, which is excellent for breaking up aluminum emulsions.[20] |
| Low Product Yield | Product is water-soluble; Product adsorbed onto aluminum salts. | For polar products, use the Rochelle's salt work-up and extract thoroughly.[18] Ensure the filtered aluminum salts are washed extensively with solvent. |
Visualizations
Workflow & Stereochemical Models
Caption: General experimental workflow for a standard LiAlH₄ reduction.
Caption: Felkin-Anh model predicting diastereoselective hydride attack.
Caption: Formation of a chiral hydride reagent (BINAL-H) for enantioselective reduction.
References
-
Itsuno-Corey Reduction. SynArchive. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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Corey–Itsuno reduction. Grokipedia. [Link]
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Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
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Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]
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A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
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Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
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Enantioselective Reduction of Ketones. University of Calgary. [Link]
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Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver. [Link]
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Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
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A Report on Reagents and its Quenching Methods. Research and Reviews. [Link]
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Material safety data sheet - lithium aluminium hydride. oxfordlabchem.com. [Link]
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LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
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Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow. [Link]
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CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives. ScienceDirect. [Link]
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Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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Solvent effects on the diastereoselection in LiAlH 4 reduction of α-substituted ketones. ResearchGate. [Link]
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Ketone Reduction. WordPress. [Link]
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ASYMMETRIC INDUCTION. eGyanKosh. [Link]
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NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. [Link]
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Synthesis and Applications of Binaphthylic C₂-Symmetry Derivatives as Chiral Auxiliaries in Enantioselective Reactions. ResearchGate. [Link]
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Effect of protecting group on diastereoselectivity of LiAlH4 reduction of α-hydroxyketones. Chemistry Stack Exchange. [Link]
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Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). OrgoSolver. [Link]
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felkin-ahn and cram chelate. University of Calgary. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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BINAL-H (Chiral Reducing agent). YouTube. [Link]
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Chiral reagents. Stereoelectronics. [Link]
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Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
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Reduction of unsymmetrical ketones using BINAL-H (Enantioselectivity). Chemistry Stack Exchange. [Link]
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Reduction of Carbonyls with Lithium Aluminum Hydride and Sodium Borohydride. YouTube. [Link]
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Diastreoslectivity,chemoslectivity&;regioslectivity crams rule felkin anh modal. Slideshare. [Link]
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D.N.R.COLLEGE (AUTONOMOUS): BHIMAVARM DEPARTMENT OF PG CHEMISTRY. D.N.R. College. [Link]
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Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). Organic Chemistry Academy. [Link]
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Asymmetric induction. Wikipedia. [Link]
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LiAlH4, NaBH4, LiBH4, BH3, DIBAL, L Selectride: Reactions, Mechanis. YouTube. [Link]
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19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
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Stereoselective reduction of prochiral ketones, using aluminum hydride reagents prepared from lialh4 and chiral diethanolamines. (1994). SciSpace. [Link]
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Hydride Reduction. Chad's Prep. [Link]
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Application Notes & Protocols: Transesterification of N-acyl (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Oxazolidinone Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis and drug development, the predictable and high-fidelity construction of stereocenters is paramount. Chiral oxazolidinones, particularly those popularized by David A. Evans, have become indispensable tools for achieving this goal.[1][2] These chiral auxiliaries are temporarily appended to a prochiral substrate, where their rigid, well-defined steric environment directs subsequent bond formations—such as alkylations, aldol additions, or Michael additions—with exceptional diastereoselectivity.[1][3]
The (S)-4-(4-Nitrobenzyl)oxazolidin-2-one derivative is of particular interest. The benzyl substituent provides a robust steric directing group, while the para-nitro functionality can modulate electronic properties or serve as a synthetic handle for further transformations, such as reduction to an amine for subsequent coupling reactions.[4][5]
However, the true utility of a chiral auxiliary lies not only in its ability to direct stereochemistry but also in the ease and efficiency with which it can be cleaved to reveal the desired chiral product. Transesterification represents a critical and versatile method for this cleavage, converting the stable N-acyl imide into a valuable chiral ester. This guide provides an in-depth exploration of the mechanisms, methodologies, and detailed protocols for the transesterification of N-acyl this compound derivatives, with a focus on methods that offer high yields, broad substrate scope, and preservation of stereochemical integrity.
Mechanistic Underpinnings of Transesterification
The conversion of an N-acyl oxazolidinone to an ester is a nucleophilic acyl substitution reaction. The core challenge is that the N-acyl imide is significantly less electrophilic than an acid chloride or anhydride. Therefore, catalysis is essential to activate the acyl group for attack by a relatively weak alcohol nucleophile. The two dominant catalytic strategies are Lewis acid catalysis and base-mediated activation.
Lewis Acid-Catalyzed Mechanism
This is a powerful and increasingly prevalent approach. Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃) or Zinc(II) chloride (ZnCl₂), function by coordinating to the carbonyl oxygens of the N-acyl oxazolidinone.[6][7][8] This coordination polarizes the carbonyl group, dramatically increasing its electrophilicity and rendering it susceptible to nucleophilic attack.
The currently accepted mechanism, particularly for potent oxophilic Lewis acids like Yb(OTf)₃, involves a bidentate coordination of the catalyst to both the ring and the acyl carbonyl oxygens.[6] This locks the conformation and maximally activates the exocyclic acyl carbonyl. The alcohol then attacks this activated carbonyl, proceeding through a tetrahedral intermediate. Subsequent collapse of this intermediate, followed by proton transfer and catalyst release, affords the chiral ester and regenerates the auxiliary.[9]
Caption: Lewis Acid-Catalyzed Transesterification Mechanism.
Base-Mediated Mechanism
The base-mediated pathway operates on a different principle: enhancing the nucleophilicity of the alcohol.[10] A strong base (e.g., NaH, LiOH) or an alkoxide (e.g., NaOMe) deprotonates the incoming alcohol to generate a much more potent alkoxide nucleophile.[11] This alkoxide directly attacks the acyl carbonyl. While Lewis acid activation is not involved, this method is effective, though it can be sensitive to base-labile functional groups on the substrate and may require more stringent anhydrous conditions. The reaction also proceeds via a tetrahedral intermediate, which then collapses to release the ester and the auxiliary anion, which is protonated during aqueous work-up.
Application Protocol 1: Yb(OTf)₃-Catalyzed Transesterification
This protocol is based on the highly efficient and chemoselective method developed for the direct conversion of N-acyloxazolidinones.[6] It is notable for its mild conditions and broad tolerance of functional groups.
Materials and Reagents
| Reagent/Material | Grade | Suggested Supplier | Purpose |
| N-acyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one | Substrate | N/A | Starting material |
| Ytterbium(III) triflate (Yb(OTf)₃) | Anhydrous, 99.9% | Strem, Sigma-Aldrich | Lewis Acid Catalyst |
| Alcohol (e.g., Benzyl alcohol, Methanol) | Anhydrous | Sigma-Aldrich, Acros | Nucleophile |
| Dichloromethane (DCM) | Anhydrous | Acros, Fisher | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | N/A | Quenching Agent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher, VWR | Drying Agent |
| Silica Gel | 230-400 mesh | SiliCycle, Fisher | Stationary Phase |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher, VWR | Mobile Phase |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-acyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one substrate (1.0 equiv).
-
Catalyst Addition: Add Yb(OTf)₃ (0.1 equiv, 10 mol%).
-
Solvent and Nucleophile Addition: Dissolve the solids in anhydrous dichloromethane (approx. 0.1 M concentration relative to the substrate). Add the desired alcohol nucleophile (3.0 equiv). Rationale: Using an excess of the alcohol ensures the reaction equilibrium is driven towards the product side.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours. Self-Validation: A successful reaction will show the consumption of the starting material (higher Rf) and the appearance of two new spots: the product ester and the free oxazolidinone auxiliary (lower Rf).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Rationale: The basic wash removes the Lewis acid catalyst and any acidic impurities.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The desired ester product is usually less polar and will elute before the recovered chiral auxiliary.
-
Characterization: Confirm the structure and purity of the isolated ester by ¹H NMR, ¹³C NMR, and HRMS. Chiral HPLC may be used to confirm the enantiomeric excess (ee) has been retained.
Application Protocol 2: Lithium Hydroxide-Mediated Saponification & Esterification
This two-step, one-pot protocol first cleaves the auxiliary via saponification to form a lithium carboxylate, which is then esterified. This method is robust and avoids transition metal catalysts.
Materials and Reagents
| Reagent/Material | Grade | Suggested Supplier | Purpose |
| N-acyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one | Substrate | N/A | Starting material |
| Lithium Hydroxide (LiOH) | Monohydrate | Sigma-Aldrich, VWR | Saponification Agent |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Fisher, VWR | Saponification Co-reagent |
| Tetrahydrofuran (THF) & Water | Reagent Grade | Fisher, VWR | Solvent System |
| Sodium Sulfite (Na₂SO₃) | Anhydrous | Acros | Quenching Agent |
| Alkyl Halide (e.g., Benzyl bromide) | Reagent Grade | Sigma-Aldrich | Alkylating Agent |
| Dimethylformamide (DMF) | Anhydrous | Acros | Esterification Solvent |
Step-by-Step Experimental Procedure
-
Saponification Setup: In a round-bottom flask, dissolve the N-acyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C (ice bath).
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv). Rationale: The peroxide facilitates the cleavage of the imide. LiOH is the active base for hydrolysis.
-
Saponification Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Cool the reaction back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes.
-
Isolation of Carboxylic Acid (Intermediate): Acidify the mixture with 1M HCl to pH ~2. Extract the carboxylic acid product with ethyl acetate. Dry the organic layers over MgSO₄ and concentrate in vacuo. The crude carboxylic acid is often used directly in the next step.
-
Esterification: Dissolve the crude carboxylic acid in anhydrous DMF. Add potassium carbonate (K₂CO₃, 1.5 equiv) and the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Summary and Method Comparison
| Parameter | Lewis Acid Catalysis (Yb(OTf)₃) | Base-Mediated (LiOH) |
| Mechanism | Activation of acyl carbonyl | Activation of alcohol nucleophile |
| Key Reagent | Yb(OTf)₃ (catalytic) | LiOH / Alkoxide (stoichiometric) |
| Conditions | Mild (Room Temp), Anhydrous | Mild (0 °C to RT), Aqueous/Anhydrous |
| Generality | Excellent; tolerates many functional groups | Good; sensitive to base-labile groups |
| Waste Profile | Low (catalytic), recyclable auxiliary | Stoichiometric salts, recyclable auxiliary |
| Typical Yields | High to Excellent (85-98%)[6] | Good to High (70-90%) |
| Key Advantage | High chemoselectivity, single step | Low cost of reagents, avoids metals |
Overall Experimental Workflow
The following diagram illustrates the typical lifecycle of a project involving chiral auxiliary-directed synthesis and subsequent cleavage via transesterification.
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Application Notes and Protocols for the Efficient Recycling of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Following N-Acyl Cleavage
Abstract
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a robust and predictable method for the introduction of stereocenters.[1][2] Among these, the Evans oxazolidinones are preeminent, celebrated for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol condensations.[3] The (S)-4-(4-Nitrobenzyl)oxazolidin-2-one auxiliary offers distinct advantages due to its crystallinity and the electron-withdrawing nature of the nitrophenyl group, which can influence reactivity. A critical, yet often overlooked, aspect of the synthetic utility and economic viability of chiral auxiliaries is their efficient recovery and recycling. This document provides a comprehensive guide, including detailed experimental protocols, for the cleavage of N-acylated this compound and the subsequent high-yield recovery of the auxiliary, ensuring the sustainability of its use in research and development.
Introduction: The Value of Chiral Auxiliary Recycling
In the landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry and process efficiency are paramount. Chiral auxiliaries, while powerful, are often complex and costly reagents.[1] Therefore, the ability to recover and reuse the auxiliary in a chemically pure form after it has fulfilled its stereodirecting role is not merely an economic benefit but also an environmental imperative. The successful recycling of this compound significantly reduces the overall cost of a synthetic route and minimizes chemical waste.
This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, step-by-step protocols necessary for the successful cleavage of the N-acyl product and the subsequent isolation and purification of the this compound auxiliary.
The Chemistry of Cleavage: A Mechanistic Overview
The most prevalent method for the cleavage of N-acyl oxazolidinones to yield the corresponding carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][5] This method is favored for its mild conditions and high regioselectivity.
Mechanism of LiOOH-mediated Cleavage:
Density functional theory (DFT) calculations have elucidated the mechanism behind the regioselective cleavage.[6] While both the exocyclic amide and the endocyclic carbamate carbonyls are potential sites for nucleophilic attack, the hydroperoxide anion (OOH⁻) preferentially attacks the exocyclic amide carbonyl. Although initial attack is kinetically favored at the endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate to cleave the exocyclic C-N bond is significantly lower in energy than the ring-opening pathway.[6] In contrast, hydrolysis with LiOH alone tends to favor attack at the endocyclic carbamate, leading to the destruction of the auxiliary.[6]
Potential Side Reactions and Safety Considerations:
A key consideration during LiOH/H₂O₂ cleavage is the potential for side reactions. One common side reaction is the formation of an undesired hydroxyamide, resulting from attack at the carbamate carbonyl.[4] Furthermore, it has been discovered that the reaction of the initially formed peracid intermediate with excess hydrogen peroxide can lead to the evolution of a stoichiometric amount of oxygen gas.[4][7][8] This can pose a significant safety risk, especially at a larger scale, by creating a flammable atmosphere in the presence of organic solvents.[4][7][8] Therefore, careful control of reaction conditions and adequate inerting of the reaction vessel are crucial.
Experimental Protocols
This section details the step-by-step procedures for the cleavage of the N-acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one and the subsequent recovery of the chiral auxiliary.
Protocol 1: Cleavage of the N-Acyl Auxiliary
This protocol is adapted from the widely used Evans procedure for the hydrolysis of N-acyl oxazolidinones.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | N/A | Synthesized |
| Tetrahydrofuran (THF), anhydrous | Reagent | Standard Supplier |
| Deionized Water | N/A | In-house |
| Lithium Hydroxide (LiOH) monohydrate | 98%+ | Standard Supplier |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Standard Supplier |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, 98%+ | Standard Supplier |
| Diethyl Ether or Ethyl Acetate | Reagent | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Prepared in-house |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent | Standard Supplier |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one (1.0 equiv) in a mixture of tetrahydrofuran and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add aqueous hydrogen peroxide (4.0 equiv, 30% w/w) followed by the slow, portion-wise addition of solid lithium hydroxide monohydrate (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching the Reaction: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Solvent Removal: Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.
At this stage, the reaction mixture contains the lithium salt of the desired carboxylic acid and the this compound auxiliary in an aqueous medium.
Protocol 2: Recovery and Recycling of the Chiral Auxiliary
This protocol outlines the extractive work-up and purification steps to recover the this compound.
Procedure:
-
Extraction: Transfer the aqueous residue from Protocol 1 to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). The chiral auxiliary is significantly more soluble in the organic phase, while the lithium carboxylate salt remains in the aqueous layer.
-
Separation of Layers: Combine the organic extracts. The aqueous layer containing the desired carboxylic acid can be acidified and extracted separately to isolate the product.
-
Washing the Organic Layer: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.[9] This removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification by Recrystallization:
-
Choose an appropriate solvent system for recrystallization. A common choice is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude auxiliary in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[10][11][12]
-
-
Quality Control: Assess the purity of the recycled auxiliary by measuring its melting point and comparing it to the literature value. Further analysis by ¹H NMR spectroscopy can confirm its chemical integrity.
Process Visualization
The overall workflow for the cleavage and recycling process is depicted below.
Figure 1: Workflow for the cleavage of N-acyl-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one and subsequent recycling of the auxiliary.
The chemical transformation is illustrated in the following diagram.
Figure 2: Chemical transformation during cleavage and recycling.
Expected Results and Troubleshooting
Yields:
| Step | Product | Expected Yield | Purity |
| Cleavage | Carboxylic Acid | 85-95% | >95% (after isolation) |
| Recycling | This compound | >90% | >98% (after recrystallization) |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient reaction time or reagents. | Allow the reaction to stir longer at 0 °C. If necessary, add a small additional amount of LiOH and H₂O₂. |
| Low Recovery of Auxiliary | Incomplete extraction. Emulsion formation. | Perform additional extractions of the aqueous layer. To break emulsions, add a small amount of brine. |
| Oiling out during Recrystallization | Solvent system is inappropriate. Cooling too rapidly. | Use a different solvent pair or add more of the better solvent. Allow the solution to cool more slowly. |
| Auxiliary Contaminated with Carboxylic Acid | Inefficient washing of the organic layer. | Ensure thorough washing with saturated sodium bicarbonate solution during the work-up. |
Conclusion
The protocols detailed in this application note provide a reliable and efficient method for the cleavage of N-acylated this compound and the subsequent high-yield recovery of the chiral auxiliary. By implementing this recycling strategy, researchers and process chemists can significantly improve the economic and environmental sustainability of their synthetic endeavors. The foundational principles and practical steps outlined herein are intended to empower scientists to confidently and successfully employ and reuse this valuable chiral auxiliary in the synthesis of complex, high-value molecules.
References
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1396-1405. [Link]
-
Wyllie, S. G., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Kim, H., et al. (2022). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 27(15), 4985. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(19), 4438–4441. [Link]
-
Ennis, D. S., et al. (2000). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 77(12), 1636. [Link]
-
Tóth, G., et al. (2022). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 27(3), 1084. [Link]
-
Pál, A., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1677, 463303. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [Link]
-
University of Massachusetts. (n.d.). Recrystallization. [Link]
- Google Patents. (2004).
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
-
Beutner, G. L., et al. (2019). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 23(12), 2639-2649. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Google Patents. (2016). Method of recovering (s)-(+)
-
da Silva, F. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(6), 11096-11109. [Link]
-
Corey, E. J., & Ensley, H. E. (1975). Preparation of a useful chiral reagent for asymmetric synthesis. Journal of the American Chemical Society, 97(23), 6908-6909. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Aldol Reactions Using Nitrobenzyl Oxazolidinone Auxiliaries
Introduction
Welcome to the Technical Support Center for troubleshooting aldol reactions employing nitrobenzyl-substituted oxazolidinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in these powerful C-C bond-forming reactions. As your Senior Application Scientist, I have structured this resource to provide not just procedural fixes, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. The Evans aldol reaction is renowned for its high degree of stereocontrol, and by understanding the nuances introduced by the nitrobenzyl moiety, you can optimize your reactions for success.[1][2]
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick identification and resolution of common problems.
-
In-Depth Troubleshooting Guides: Comprehensive explorations of critical reaction parameters with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when using nitrobenzyl oxazolidinone auxiliaries in aldol reactions.
Q1: My reaction is giving a very low yield of the desired aldol product, and I'm recovering a lot of my starting N-acyl oxazolidinone. What's the likely cause?
A1: This is a classic symptom of incomplete enolization. The formation of the boron enolate is the critical first step. Several factors could be at play:
-
Insufficiently strong base: While the electron-withdrawing nitrobenzyl group increases the acidity of the α-protons compared to standard auxiliaries, a sufficiently strong, non-nucleophilic base is still crucial to drive the deprotonation to completion.[3][4]
-
Sub-optimal reaction temperature: Enolization is typically performed at low temperatures (-78 °C) to ensure kinetic control and stability of the enolate. Temperatures that are too high can lead to side reactions or enolate decomposition.
-
Quality of reagents: The Lewis acid (e.g., dibutylboron triflate) and the amine base must be of high purity and anhydrous. Water will quench the enolate and hydrolyze the Lewis acid.
Q2: I'm observing a significant amount of a side product that appears to be from the self-condensation of my aldehyde. How can I prevent this?
A2: Aldehyde self-condensation is a common competing reaction. To favor the desired crossed aldol reaction:
-
Control the order of addition: The boron enolate should be fully formed before the aldehyde is introduced. A slow addition of the aldehyde at low temperature (-78 °C) to the pre-formed enolate is highly recommended.
-
Use the correct stoichiometry: Ensure you are not using a large excess of the aldehyde. A slight excess (1.1-1.2 equivalents) is often sufficient.
Q3: My TLC analysis shows the formation of the product, but I'm losing a significant amount during purification by column chromatography. What could be happening?
A3: The β-hydroxy carbonyl moiety of the aldol adduct can be sensitive, and the overall polarity of your product might be high due to the nitrobenzyl group.
-
Retro-aldol reaction: The aldol addition is a reversible process. Basic conditions or prolonged exposure to silica gel can catalyze the retro-aldol reaction, leading back to your starting materials.[5]
-
Dehydration: The β-hydroxy group can be eliminated to form an α,β-unsaturated imide, especially on acidic silica gel. This is a common issue with aldol products.
-
Irreversible binding: The polarity of the nitro group can cause your product to bind strongly to the silica gel, making elution difficult and leading to product loss.
For purification strategies, please refer to the in-depth guide on Product Isolation and Purification .
Q4: I'm concerned that the nitro group on my auxiliary is not stable to the reaction conditions. Is this a valid concern?
A4: While the nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation, certain metal hydrides), it is generally stable to the Lewis acids (like dibutylboron triflate or titanium tetrachloride) and amine bases used in Evans aldol reactions.[6][7] However, be mindful of the workup and subsequent steps. For instance, strongly basic conditions (e.g., NaOH) at elevated temperatures, especially in the presence of oxygen, can lead to cleavage of the nitrobenzyl group.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of critical aspects of the aldol reaction with nitrobenzyl oxazolidinones.
Guide 1: Optimizing Enolate Formation
The quantitative formation of the (Z)-enolate is paramount for high yields and diastereoselectivity.[1][9] The electron-withdrawing nitrobenzyl group on the oxazolidinone auxiliary has a significant electronic effect on the N-acyl moiety, increasing the acidity of the α-protons.[3][4] This has important implications for your choice of base.
-
Lewis Acid: Dibutylboron triflate (Bu₂BOTf) is the classic Lewis acid for generating the (Z)-enolate, which leads to the desired syn-aldol product.[1] The boron chelates to the carbonyl oxygens of the N-acyl oxazolidinone, pre-organizing the substrate for stereoselective enolization and subsequent reaction.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the α-carbon but sterically hindered enough to avoid acting as a nucleophile.
-
Triethylamine (TEA): Often a good first choice. Its pKa is sufficient for many substrates.
-
Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, which can be beneficial in preventing side reactions. It is a slightly stronger base than TEA.
-
-
Solvent: Anhydrous dichloromethane (DCM) or diethyl ether are common choices as they are aprotic and have good solubility properties for the reagents.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Incomplete enolization due to an insufficiently strong base. | Switch from TEA to the slightly stronger and more hindered DIPEA. |
| Low yield, multiple unidentified byproducts | Enolate decomposition or side reactions. | Ensure strict anhydrous conditions and maintain the reaction temperature at -78 °C during enolization and aldehyde addition. |
| Low Diastereoselectivity | Formation of the (E)-enolate or a non-chelated transition state. | Confirm the quality of the Bu₂BOTf. Using a slight excess (1.1 eq) can ensure complete chelation. |
-
To a flame-dried, argon-purged flask, add the N-acyl nitrobenzyl oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 eq) via syringe and stir for 15 minutes.
-
Add diisopropylethylamine (1.2 eq) dropwise. The solution should become clear. Stir for 30 minutes.
-
Slowly add the aldehyde (1.2 eq) as a solution in DCM.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
Guide 2: Addressing the Retro-Aldol Reaction
The retro-aldol reaction is the reverse of the aldol addition and can be a significant contributor to low yields, especially during workup and purification.[5] The increased acidity of the α-proton in the product due to the nitrobenzyl auxiliary can make the aldol adduct more susceptible to base-catalyzed retro-aldol cleavage.
Caption: Base-catalyzed retro-aldol reaction pathway.
-
Careful Quenching: Quench the reaction with a buffered aqueous solution (e.g., pH 7 phosphate buffer) to neutralize the amine base and any reactive boron species. Avoid strongly basic or acidic workups if possible.
-
Mild Purification Conditions: As discussed in the next section, avoid basic or highly acidic conditions during chromatography.
-
Temperature Control: Keep the product cold during workup and purification whenever possible.
Guide 3: Product Isolation and Purification
The polarity of the nitrobenzyl group and the sensitivity of the aldol adduct require careful consideration during purification.
Caption: General purification workflow for aldol products.
| Problem | Potential Cause | Recommended Solution |
| Product streaking or broad spots on TLC | High polarity of the nitrobenzyl group. | Use a more polar eluent system (e.g., higher percentage of ethyl acetate in hexanes, or even a methanol/DCM system). |
| New, less polar spot appears on TLC plate over time | Dehydration of the aldol product on the acidic silica plate. | Spot the TLC plate and elute immediately. For column chromatography, use silica gel that has been pre-treated with triethylamine.[10] |
| Low recovery from the column | Irreversible adsorption to silica gel or retro-aldol reaction on the column. | 1. Use deactivated silica gel (slurry with hexanes containing 1-2% triethylamine). 2. Consider using a less acidic stationary phase like alumina. 3. Work quickly and avoid letting the column run dry. |
-
Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate) and add 1-2% triethylamine by volume.
-
Prepare a slurry of silica gel in this eluent and pack the column.
-
Dissolve the crude product in a minimum amount of DCM or the eluent.
-
Load the sample onto the column and elute with the base-treated solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 67(10), 860. [Link]
-
Hultin, P. G., & Earle, M. A. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(5), 635-638. [Link]
-
Springer Professional. (2020). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. [Link]
-
Kim, J., & Lee, D. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 19(11), 17859-17873. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
ResearchGate. (n.d.). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (1), 35-41. [Link]
-
Tzertzinis, G., & Ofial, A. R. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Catalysts, 6(3), 54. [Link]
-
ResearchGate. (n.d.). Oxazolidinone cross-alkylation during Evans' asymmetric alkylation reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
MDPI. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch18: Acidity of alpha hydrogens. [Link]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. [Link]
-
Lee, S., & Fuchs, P. L. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 17(16), 4058–4061. [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]
-
The Organic Chemistry Tutor. (2020, April 10). Acidity of the Alpha Hydrogen [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
ResearchGate. (n.d.). Electrogenerated Base-Induced N-Acylation of Chiral Oxazolidin-2-ones. [Link]
-
ResearchGate. (n.d.). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. [Link]
-
Chemistry LibreTexts. (2025). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]
-
National Institutes of Health. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
-
Scilit. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. [Link]
-
ResearchGate. (n.d.). Nitroaldol condensation of nitroethane with different aromatic aldehydes catalyzed by the catalyst SG-MNP-NH 2 a. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea [Video]. YouTube. [Link]
-
Chemistry university. (2021, April 12). Aldol Additions for Nitriles and Nitroalkanes [Video]. YouTube. [Link]
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Purification of N-acylated (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Adducts
Welcome to the technical support center for the purification of N-acylated (S)-4-(4-Nitrobenzyl)oxazolidin-2-one adducts. This guide is designed for researchers, scientists, and professionals in drug development who utilize Evans-type chiral auxiliaries in asymmetric synthesis. The this compound auxiliary is a powerful tool for establishing stereocenters, but its successful application hinges on the effective purification of the resulting diastereomeric adducts.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and the collective experience of chemists in the field. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and diastereomeric purity of your synthetic intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of your N-acylated adducts. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low Diastereomeric Ratio (d.r.) Observed After a Seemingly Successful Reaction
Question: My reaction (e.g., alkylation, aldol addition) appears complete by TLC, but after workup and initial analysis, the diastereomeric ratio is much lower than expected. What could be the cause?
Answer:
Several factors during the workup and purification can lead to an apparent or real decrease in the diastereomeric ratio.
-
Potential Cause 1: Epimerization during Workup. The newly formed stereocenter can be susceptible to epimerization, especially if it is adjacent to a carbonyl group and bears an acidic proton. Prolonged exposure to even mild basic or acidic conditions during the aqueous workup can compromise the diastereomeric purity.[1]
-
Solution:
-
Minimize Contact Time: Perform the aqueous quench and extractions as quickly as possible.
-
Use Buffered Solutions: Employ a buffered aqueous solution for quenching, such as saturated ammonium chloride (NH₄Cl), which is weakly acidic and can neutralize any remaining strong base without introducing harsh acidic conditions.
-
Temperature Control: Keep the mixture cold during the workup process to minimize the rate of potential side reactions, including epimerization.
-
-
Potential Cause 2: Inaccurate d.r. Determination from Crude NMR. ¹H NMR analysis of the crude reaction mixture can sometimes be misleading due to overlapping signals from impurities.
-
Solution:
-
Purify a Small Sample: Before committing to a large-scale purification, purify a small aliquot of the crude material by flash chromatography to obtain a clean sample for accurate NMR analysis. This will confirm the true d.r. of the product.
-
Utilize Other Analytical Techniques: If available, HPLC or GC analysis of the crude mixture can often provide a more accurate determination of the diastereomeric ratio than NMR.[1]
-
Issue 2: Difficulty Separating Diastereomers by Flash Chromatography
Question: The diastereomers of my N-acylated adduct are co-eluting or have very poor separation on silica gel. How can I improve the resolution?
Answer:
Optimizing your chromatography conditions is key to separating closely eluting diastereomers.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for resolving the diastereomers.
-
Solution:
-
Systematic Solvent Screening: Conduct a thorough TLC analysis using various solvent systems. A common starting point for these adducts is a mixture of hexanes and ethyl acetate.[2][3] Systematically vary the ratio to find the optimal polarity.
-
Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties can improve separation. For example, adding a small percentage of dichloromethane or diethyl ether to a hexanes/ethyl acetate mixture can alter the selectivity.
-
Consider Less Polar Systems: If the compounds are eluting too quickly, decrease the polarity of the mobile phase.
-
-
Potential Cause 2: Overloading the Column. Applying too much crude material to the column will lead to broad peaks and poor separation.
-
Solution:
-
Adhere to Proper Loading Ratios: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If the crude product has low solubility in the mobile phase, consider dry loading. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of the column.
-
-
Potential Cause 3: The Adducts are Inherently Difficult to Separate. In some cases, the structural differences between the diastereomers are too subtle for easy separation on standard silica gel.
-
Solution:
-
Utilize High-Performance Flash Chromatography (HPFC): If available, HPFC systems with finer silica particles can provide superior resolution.
-
Consider Recrystallization: If the product is a solid, recrystallization can be a powerful method for obtaining a single diastereomer in high purity.
-
Issue 3: Product Decomposition on Silica Gel
Question: I am observing significant product loss and the appearance of new spots on my TLC plate during column chromatography. What is happening?
Answer:
N-acylated oxazolidinones can be sensitive to the acidic nature of standard silica gel.
-
Potential Cause: Acid-Catalyzed Hydrolysis. The amide bond of the N-acyl group or the carbamate of the oxazolidinone ring can be susceptible to hydrolysis on the acidic surface of silica gel, especially with prolonged contact time.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), in the mobile phase. This mixture can be used to pack the column.
-
Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used for chromatography of acid-sensitive compounds.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between your compound and the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying N-acylated this compound adducts?
A1: A typical and effective purification workflow involves the following steps:
-
Aqueous Workup: Quench the reaction (often with saturated NH₄Cl), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The primary methods for purification are flash column chromatography and recrystallization. The choice depends on the physical state of the product and the difficulty of separating the diastereomers. For many adducts, flash chromatography is sufficient to isolate the major diastereomer.[1]
Purification Strategy Decision Tree
Caption: A decision-making workflow for purifying N-acylated oxazolidinone adducts.
Q2: Can I use recrystallization to purify my product? If so, what are some good solvent systems to try?
A2: Yes, recrystallization is an excellent method for purifying solid adducts and can often yield material of very high diastereomeric purity. The key is to find a solvent system where the major diastereomer has lower solubility than the minor one, especially at lower temperatures.
Common Recrystallization Solvent Systems:
| Solvent System | Notes |
| Ethyl Acetate / Hexanes | A versatile system. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly. |
| Dichloromethane / Hexanes | Similar to the above, useful for compounds with good solubility in dichloromethane. |
| Diethyl Ether / Pentane | Can be effective for less polar adducts. |
| Isopropanol / Water | A more polar option that can sometimes be effective. |
The ideal solvent system will need to be determined empirically for each specific adduct.
Q3: My adduct seems to be hydrolyzing back to the starting oxazolidinone during workup or storage. How can I prevent this?
A3: The N-acyl imide bond is more susceptible to hydrolysis than a typical amide bond.[4][5]
-
Avoid Strong Bases: During workup, avoid washing with strong bases like NaOH or KOH, as this can promote hydrolysis. If a basic wash is necessary to remove acidic byproducts, use a milder base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time.
-
Ensure Anhydrous Conditions: After purification, ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
-
Store at Low Temperatures: Storing the purified adduct at low temperatures (-20 °C) will significantly slow down any potential decomposition.
Q4: After purification, how do I remove the chiral auxiliary?
A4: The removal of the chiral auxiliary is a critical step to obtain the final enantiomerically pure product. The method of cleavage depends on the desired functional group.
| Desired Product | Cleavage Reagent | Reference |
| Carboxylic Acid | Lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂ | [1][4][6] |
| Primary Alcohol | Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) | [4] |
| Aldehyde | Weinreb amide formation followed by DIBAL-H reduction | |
| Thioester | N-to-S acyl transfer (for specific auxiliaries) | [7] |
The most common method is hydrolysis to the carboxylic acid using LiOH/H₂O₂. It is crucial to perform this reaction at low temperatures (e.g., 0 °C) to prevent side reactions like cleavage of the oxazolidinone ring itself.[4][6] A subsequent reductive quench, often with sodium sulfite (Na₂SO₃), is typically required to destroy excess peroxide.[4]
By understanding the principles behind these purification strategies and anticipating potential challenges, researchers can confidently and efficiently isolate their target N-acylated this compound adducts in high yield and diastereomeric purity, paving the way for the successful synthesis of complex chiral molecules.
References
-
Gant, T. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Omega, 4(7), 12799-12805. [Link]
-
Isom, V., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 142(34), 14582-14590. [Link]
-
Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Rochester Chemistry Department. [Link]
-
Collum, D. B., et al. (2012). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 134(41), 17035-17045. [Link]
-
Jackson, S. K., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Collum, D. B., et al. (2011). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. Journal of the American Chemical Society, 133(47), 19142-19150. [Link]
-
Moreno-Sanz, G., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2022(ii), 140-155. [Link]
-
Oyelere, A. K., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4140-4143. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
side reactions during the cleavage of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
Technical Support Center: Troubleshooting N-Acyl Oxazolidinone Cleavage
Topic: Side Reactions During the Cleavage of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Based Scaffolds
Introduction: The Evans chiral auxiliary, specifically the this compound, is a cornerstone of modern asymmetric synthesis, enabling the robust and predictable installation of stereocenters. However, the final, critical step—the cleavage of the auxiliary to unmask the desired functional group—is often fraught with challenges that can compromise yield, purity, and stereochemical integrity. This guide serves as a dedicated troubleshooting resource for researchers, scientists, and process chemists encountering common and nuanced side reactions during this pivotal transformation. We will delve into the mechanistic origins of these issues and provide field-proven, actionable strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I getting a significant hydroxyamide impurity during LiOH/H₂O₂ cleavage, and how can I minimize it?
The Problem: You are attempting to hydrolyze the N-acyl oxazolidinone to the corresponding carboxylic acid using the standard lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) method. However, HPLC or NMR analysis reveals a significant byproduct, which has been identified as the undesired N-hydroxyamide, resulting from the opening of the oxazolidinone ring itself. This side reaction reduces the yield of your desired acid and introduces a purification challenge.
The Cause (Mechanism Deep Dive): This is a classic issue of competing regioselectivity. The N-acyloxazolidinone scaffold has two electrophilic carbonyl carbons: the desired exocyclic (amide) carbonyl and the undesired endocyclic (carbamate) carbonyl.
-
Desired Pathway (Exocyclic Attack): The active nucleophile for the desired reaction is the hydroperoxide anion (OOH⁻), generated in situ from the deprotonation of H₂O₂ by LiOH.[1] This "softer" nucleophile preferentially attacks the exocyclic amide carbonyl. The resulting tetrahedral intermediate collapses to yield a peracid, which is subsequently reduced (typically during workup with Na₂SO₃ or NaHSO₃) to the target carboxylic acid.[2]
-
Undesired Pathway (Endocyclic Attack): The hydroxide anion (OH⁻) from LiOH, a "harder" nucleophile, can also compete and attack a carbonyl. DFT computations have shown that both nucleophiles kinetically favor attack at the less sterically hindered endocyclic carbamate carbonyl.[3][4] However, the fate of the reaction is determined by the stability of the resulting tetrahedral intermediate. The intermediate formed from OH⁻ attack has a low decomposition barrier, rapidly leading to the ring-opened hydroxyamide byproduct. Conversely, the intermediate from OOH⁻ attack has a high decomposition barrier, allowing the reaction to reverse and eventually favor the thermodynamically preferred exocyclic cleavage pathway.[3][4][5]
Troubleshooting & Mitigation Strategies:
The key is to favor the kinetics and thermodynamics of the hydroperoxide pathway.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperature (0 °C to -5 °C) | Lower temperatures suppress the rate of the competing hydroxide attack more significantly than the desired hydroperoxide attack, thus improving selectivity.[1] |
| H₂O₂ Stoichiometry | Use a sufficient excess of H₂O₂ (typically 4-8 equivalents) | Ensures a high concentration of the LiOOH nucleophile, allowing it to outcompete the residual LiOH for attack on the substrate.[5] |
| Reagent Addition | Pre-cool the THF/H₂O solvent mixture to 0 °C before adding H₂O₂, followed by the slow, portion-wise addition of aqueous LiOH. | This method ensures that H₂O₂ is always in excess relative to LiOH at the point of reaction, maximizing the in situ formation of LiOOH and minimizing the concentration of free hydroxide. |
| Solvent System | A common system is THF/H₂O (e.g., 3:1 or 4:1 v/v). | The presence of water is necessary for solubility and reactivity, but excessive water can increase the rate of undesired hydrolysis.[1] Sticking to established ratios is crucial. |
Verification Protocol (HPLC Monitoring):
-
Prepare analytical standards of your starting material and, if possible, the isolated hydroxyamide byproduct.
-
At t=0, inject a sample of the reaction mixture.
-
Withdraw aliquots at regular intervals (e.g., every 15-30 minutes), quench immediately in a separate vial containing cold sodium bisulfite solution, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by HPLC to monitor the disappearance of starting material and the appearance of the desired acid and the hydroxyamide impurity.
-
Aim for >95% conversion with the hydroxyamide impurity below your acceptable process limit (e.g., <2-3 Area %).[1]
FAQ 2: My reaction is vigorously bubbling during LiOH/H₂O₂ cleavage. What is happening and is it dangerous?
The Problem: Shortly after initiating the cleavage reaction, you observe significant gas evolution from the reaction mixture, which can be alarming, especially when working with flammable solvents like THF.
The Cause (Mechanism Deep Dive): This phenomenon is the evolution of molecular oxygen (O₂), a frequently overlooked but critical safety issue. The reaction does not directly produce the carboxylic acid. As mentioned previously, the first step is the formation of a peracid intermediate. This peracid is unstable under the basic reaction conditions and reacts with the excess hydrogen peroxide present in a disproportionation-like reaction to produce the desired carboxylate, one equivalent of water, and one equivalent of O₂ gas.[1][6]
This O₂ generation can create a hazardous oxygen-enriched atmosphere above the flammable organic solvent, posing a significant fire or explosion risk, particularly on a larger scale.[6][7]
Troubleshooting & Mitigation Strategies:
-
Never run the reaction in a sealed vessel. Always ensure the reaction flask is equipped with a gas outlet (e.g., a bubbler or a condenser open to an inert gas line) to safely vent the evolved oxygen.
-
Maintain strict temperature control. The decomposition of the peracid is exothermic. A runaway reaction will accelerate O₂ evolution. Always perform the reaction in an ice bath.
-
Ensure efficient stirring. Good agitation helps dissipate heat and prevents localized concentration buildups.
-
Scale-Up Consideration: For reactions at a significant scale (multi-gram or larger), it is imperative to ensure the headspace of the reactor is continuously purged with an inert gas (e.g., Nitrogen or Argon) to prevent the buildup of an oxygen-rich atmosphere.[6]
-
Stoichiometry Control: One advanced strategy to minimize O₂ release is to run the reaction "starved" of H₂O₂, using less than 2 equivalents. This prevents the rapid in situ reduction of the peracid but may require longer reaction times or slightly elevated temperatures, which must be balanced against the risk of other side reactions.[1]
Standard Safe Quenching Protocol:
-
Once the reaction is complete by TLC or HPLC, cool the mixture to 0 °C.
-
Slowly and carefully add a quenching solution of a reducing agent, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), while monitoring the internal temperature. This will neutralize any remaining H₂O₂ and reduce the peracid intermediate.
-
Continue stirring for 30-60 minutes at 0-10 °C to ensure the quench is complete before proceeding with extraction.
FAQ 3: I'm concerned about epimerization of the α-stereocenter during cleavage. How can I detect and prevent it?
The Problem: The entire purpose of using a chiral auxiliary is to create a specific stereocenter. Basic conditions, however, pose a risk of removing the proton at the newly formed stereocenter (the α-proton), which can lead to racemization or epimerization, thus destroying the stereochemical purity of the product.
The Cause (Mechanism Deep Dive): The α-proton on the acyl group is acidic. In the presence of a base (like LiOH), a small but finite equilibrium concentration of the corresponding enolate can form. If this enolate is planar and achiral, reprotonation during workup can occur from either face, leading to a loss of stereochemical information. While LiOH is generally considered a mild base for this hydrolysis and less prone to causing epimerization than NaOH or KOH, the risk is not zero, especially for substrates with particularly acidic α-protons or under suboptimal conditions.[8]
Troubleshooting & Mitigation Strategies:
-
Use Lithium Hydroxide (LiOH): Li⁺ has a strong oxophilicity and can chelate with the carbonyl oxygen and the auxiliary, which may increase the rigidity of the substrate and disfavor enolization compared to Na⁺ or K⁺. It is the base of choice for this reason.[8]
-
Strict Temperature Control: As with other side reactions, low temperature is your best defense. Perform the reaction at 0 °C or below. Higher temperatures increase the rate of deprotonation and potential for epimerization.[9]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed. Unnecessarily long exposure to basic conditions increases the risk of epimerization.
-
Avoid "Hot Spots": Ensure efficient stirring during the addition of the base to avoid localized areas of high base concentration.
Verification Protocol: Detecting epimerization requires a method that can distinguish between stereoisomers.
-
Chiral HPLC/SFC: This is the most direct and reliable method. Develop a chiral separation method for your carboxylic acid product. If an authentic sample of the opposite enantiomer/diastereomer is not available, even a small shoulder peak or a broadening of the main product peak can be indicative of epimerization.
-
NMR of Diastereomeric Derivatives: If chiral chromatography is unavailable, convert the carboxylic acid product into an ester or amide using a chiral, enantiomerically pure alcohol or amine (e.g., (R)-1-phenylethanol or Mosher's acid chloride). The resulting products will be diastereomers, which often have distinct signals (e.g., different chemical shifts for key protons or carbons) in a standard ¹H or ¹³C NMR spectrum, allowing for quantification of the diastereomeric ratio.
FAQ 4: Are there any specific side reactions related to the 4-nitrobenzyl group on the auxiliary itself?
The Problem: You are performing a cleavage reaction and observe unexpected byproducts that appear to be derived from the chiral auxiliary itself, such as 4-nitrobenzaldehyde or 4-aminobenzyl alcohol.
The Cause (Mechanism Deep Dive): The 4-nitrobenzyl group is generally robust, but its reactivity should not be overlooked.
-
Oxidative Cleavage under Basic Conditions: In some cases, under strongly basic conditions in the presence of dissolved oxygen, the benzylic C-H bond of the auxiliary can be oxidized. This can lead to cleavage of the nitrobenzyl group, releasing the auxiliary and forming 4-nitrobenzaldehyde as a byproduct.[10] This is typically a minor pathway under standard LiOH/H₂O₂ conditions but could become relevant if the reaction is run for extended times at higher temperatures.
-
Reduction of the Nitro Group: The nitro group is highly susceptible to reduction. If you are employing a cleavage method that involves reductive conditions (e.g., catalytic hydrogenolysis with H₂/Pd-C to directly form an alcohol, or using reagents like LiAlH₄ to form the primary alcohol), the nitro group will be readily reduced to an amino group.[11] This changes the chemical properties of the auxiliary, making it more polar and potentially complicating its removal during workup.
Troubleshooting & Mitigation Strategies:
-
For Standard LiOH/H₂O₂ Cleavage: If you observe 4-nitrobenzaldehyde, it may be a sign that your conditions are too harsh (prolonged time, elevated temperature). Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize the presence of oxygen, which can mitigate this oxidative side reaction.[10]
-
For Reductive Cleavage Methods: Be aware that the nitro group will not survive. If you need to preserve the nitro functionality, avoid reductive cleavage methods. If the goal is to form the primary alcohol, reagents like LiBH₄ are often preferred over LiAlH₄ as they are less likely to aggressively reduce the nitro group under controlled conditions, though chemoselectivity can be substrate-dependent. When using catalytic hydrogenation, the nitro group will almost certainly be reduced.
References
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1543. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 81(10), 1482. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of California, Irvine Course Material. [Link]
-
ResearchGate. (2023). Free energy profiles for the reactions of the N-acyloxazolidinone complex 5 with (a) BnO⁻ and (b) BnS⁻ in water. [Link]
-
Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-30. [Link]
-
Wan, P., et al. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783. [Link]
-
Koo, I. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2969. [Link]
-
Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
ResearchGate. (n.d.). Cleavage of the oxazolidinone moiety of 4. [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
ResearchGate. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
National Institutes of Health. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. [Link]
-
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]
-
National Institutes of Health. (2024). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Link]
-
National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
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- 8. uwindsor.ca [uwindsor.ca]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
how to remove trace impurities from (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
Welcome to the technical support center for (S)-4-(4-Nitrobenzyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purification of this critical chiral auxiliary. As a cornerstone in asymmetric synthesis, particularly in Evans' aldol reactions, the purity of this reagent is paramount to achieving high diastereoselectivity and ensuring the integrity of your synthetic outcomes.[1][2]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific challenges you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common trace impurities found in crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses involve the cyclization of the corresponding amino alcohol, (S)-2-amino-3-(4-nitrophenyl)propanol.[3][4] Therefore, common impurities typically include:
-
Unreacted Starting Materials: Residual (S)-2-amino-3-(4-nitrophenyl)propanol.
-
Reagent-Derived Impurities: By-products from the cyclization agent (e.g., diethyl carbonate, phosgene derivatives).[4][5]
-
Enantiomeric Impurity: The corresponding (R)-enantiomer, which can compromise the stereochemical control in subsequent reactions.[6][7]
-
Solvent Residues: Trapped solvents from the reaction or initial work-up, such as ethanol, isopropanol, or ethyl acetate.
-
Side-Reaction Products: Minor by-products formed during the synthesis, which can be structurally similar to the desired product.
Q2: I've just isolated my crude product. What is the first and most effective purification step I should attempt?
A2: For crystalline solids like this compound, recrystallization is almost always the most efficient first-line purification technique.[8][9] It is highly effective at removing most starting materials, inorganic salts, and many side-products in a single, scalable operation. It leverages differences in solubility between your product and impurities at varying temperatures.[9] See the detailed protocol in the Troubleshooting section below.
Q3: How can I reliably assess the chemical and enantiomeric purity of my final product?
A3: A multi-pronged analytical approach is essential for comprehensive purity validation.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method can quantify chemical purity, while a chiral HPLC method is necessary to determine the enantiomeric excess (e.e.).[6] Polysaccharide-based chiral stationary phases are often effective for separating oxazolidinone enantiomers.[11][12]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is crucial for confirming the structural identity of your compound. It can also detect impurities if they are present at levels of ~1% or higher.[13]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting range.[9]
Purification Workflow & Analysis
The following diagram outlines the general workflow for purifying and analyzing this compound.
Caption: General workflow for purification and analysis.
Troubleshooting Guides
Issue 1: My recrystallized product is still impure, showing extra peaks in the ¹H NMR spectrum.
Cause: This indicates the presence of impurities with solubilities similar to your product in the chosen recrystallization solvent. These could be unreacted starting materials or structurally related by-products.
Solution Pathway:
-
Re-recrystallize with a Different Solvent System: The key to successful recrystallization is choosing a solvent where the desired compound is soluble when hot but insoluble when cold, while the impurity is either soluble at all temperatures or insoluble at all temperatures.[9] Experiment with different solvent systems.
Solvent System Rationale & Notes Ethyl Acetate / Isopropyl Ether A well-documented system for similar oxazolidinones.[14] Dissolve in minimal hot ethyl acetate, then add isopropyl ether dropwise until turbidity persists. Isopropanol A single-solvent system that can be effective. Ensure slow cooling to promote the formation of pure crystals.[5] Methanol / Water Dissolve in hot methanol and add water slowly. The nitrobenzyl group makes the molecule relatively nonpolar, so it should precipitate upon addition of water. -
Perform Flash Column Chromatography: If recrystallization fails, flash chromatography is the next logical step.[15] this compound is a moderately polar compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a solvent system like 30-50% Ethyl Acetate in Hexanes. Use TLC to determine the optimal solvent ratio that gives good separation (Rf of desired product ~0.3-0.4).
-
Caution: The compound has a UV-active nitro group, making it easy to track by TLC with a UV lamp (254 nm). However, some compounds can degrade on silica gel; it's wise to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[15]
-
Issue 2: My product is chemically pure by ¹H NMR and reverse-phase HPLC, but a chiral HPLC analysis shows two peaks.
Cause: Your product is a mixture of (S) and (R) enantiomers. This contamination likely arises from the stereochemical purity of your initial starting material (e.g., 4-nitro-L-phenylalanine).
Solution Pathway: This is a challenging purification problem, as enantiomers have identical physical properties (solubility, polarity), making them inseparable by standard recrystallization or silica gel chromatography.
-
Preparative Chiral Chromatography: This is the most direct method for separating enantiomers. It requires specialized equipment and chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Lux® Amylose) are often highly effective for oxazolidinone separations.[6][11]
Typical Chiral HPLC Conditions Column Chiralpak® AD-H (or similar amylose-based CSP)[6] Mobile Phase A mixture of n-hexane, 2-propanol, and methanol. A small amount of an acid modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape.[6] Flow Rate Typically 0.5 - 1.0 mL/min for analytical scale.[6][11] Detection UV at 210 nm or a wavelength where the nitroaromatic group absorbs strongly.[11] -
Diastereomeric Recrystallization (Classical Resolution): This is a more traditional approach. It involves reacting your enantiomeric mixture with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a mixture of diastereomeric salts. These diastereomers now have different physical properties and can be separated by recrystallization. Afterward, the resolving agent is cleaved to recover the pure enantiomer. This method is multi-step and can be lower yielding but does not require a preparative HPLC system.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification.
Key Experimental Protocols
Protocol 1: General Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution at or near its boiling point.[16]
-
Induce Cloudiness: While the solution is still hot, slowly add the second, less polar solvent (e.g., hexanes or isopropyl ether) dropwise until the solution becomes faintly and persistently cloudy.[16]
-
Clarification: Add one or two drops of the hot primary solvent (ethyl acetate) until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
Sources
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- 3. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
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- 6. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and supporting on solid phase of chiral auxiliary (S)-4-(4hydroxybenzyl)oxazolidin-2-one from L-tyrosinol assisted by Microwaves | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 14. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
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- 21. chemscene.com [chemscene.com]
- 22. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]
- 23. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | 139264-55-4 [chemicalbook.com]
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- 28. uwindsor.ca [uwindsor.ca]
- 29. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Enolate Formation
Welcome to the technical support center dedicated to the nuanced art of enolate formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to master the control of one of organic chemistry's most pivotal intermediates. Here, we move beyond simple protocols to explore the underlying principles that govern enolate regioselectivity, with a specific focus on the critical role of reaction temperature. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but to design them with precision from the outset.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during enolate formation and subsequent reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in mechanistic principles.
Question 1: My reaction is yielding the wrong regioisomer of the enolate. I'm trying to form the kinetic product, but I'm isolating the thermodynamic one.
Answer:
This is a classic challenge in enolate chemistry and almost always points to issues with temperature control and reaction conditions that allow for equilibration.[1][2]
Potential Causes & Solutions:
-
Inadequate Cooling: The most common culprit is a reaction temperature that is too high. The formation of the kinetic enolate is favored at low temperatures, typically around -78 °C (the temperature of a dry ice/acetone bath), because this condition freezes out the equilibrium that would otherwise lead to the more stable thermodynamic product.[1][3][4] At higher temperatures, the less stable kinetic enolate has enough energy to revert to the starting ketone, which can then be deprotonated again to form the more stable thermodynamic enolate.[5]
-
Solution: Ensure your cooling bath is maintained at a consistent -78 °C. Use a calibrated low-temperature thermometer. For reactions sensitive to minor temperature fluctuations, consider using a cryocooler for more precise temperature management.
-
-
Incorrect Base Selection: While temperature is key, the choice of base is intrinsically linked. For kinetic enolates, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is essential.[1][3][4] Weaker bases, such as sodium ethoxide or sodium hydride, or even substoichiometric amounts of a strong base, can lead to reversible deprotonation, allowing the reaction to reach thermodynamic equilibrium.[3][6]
-
Prolonged Reaction Time: Even at low temperatures, extending the reaction time unnecessarily can sometimes allow for equilibration, especially if there are any proton sources present.[3] Kinetic enolate formation is rapid.
Question 2: I'm experiencing a low yield of my desired product, and analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Answer:
Low yields with unreacted starting material suggest incomplete enolate formation. This can be due to several factors related to both temperature and the overall reaction setup.
Potential Causes & Solutions:
-
Base Degradation: Strong bases like LDA are moisture-sensitive. If the base has degraded due to improper storage or handling, its effective concentration will be lower than assumed, leading to incomplete deprotonation.
-
Solution: Use freshly prepared LDA or titrate your commercially available solution to determine its exact molarity before use. Ensure all glassware is flame-dried, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[7]
-
-
Reaction Temperature Too Low for a Specific Substrate: While -78 °C is a standard starting point, some sterically hindered ketones or less acidic substrates may require slightly higher temperatures to react with the base at a reasonable rate. If the temperature is too low, the deprotonation may be exceedingly slow or incomplete within the allotted time.
-
Solution: While maintaining a low temperature is crucial for kinetic control, you can experiment with slightly warmer temperatures (e.g., -60 °C or -40 °C) for short periods to facilitate deprotonation, before re-cooling to -78 °C for the addition of the electrophile. This should be done cautiously, as it increases the risk of equilibration.
-
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or on the glassware will quench the strong base, reducing the amount available to deprotonate your carbonyl compound.[7]
-
Solution: Use anhydrous solvents from a reliable source or distill them from an appropriate drying agent. Ensure all glassware is rigorously dried.[7]
-
Question 3: My reaction is messy, producing multiple side products, including self-condensation products (e.g., aldol products).
Answer:
The formation of multiple products often indicates a loss of control over which species acts as the nucleophile and which as the electrophile. This is a common issue when enolate formation is not rapid and quantitative.
Potential Causes & Solutions:
-
Equilibrating Conditions: Using a weak base (like NaOH or NaOEt) or running the reaction at higher temperatures creates an equilibrium where the starting carbonyl, the enolate, and the base coexist.[4][8] This allows the generated enolate to react with the unreacted carbonyl starting material, leading to self-condensation.[9][10]
-
Solution: The most robust solution is to pre-form the enolate quantitatively before the electrophile is introduced.[6][9] This is achieved by using a strong, non-nucleophilic base like LDA at low temperatures (-78 °C).[9][11] Under these conditions, the ketone is fully converted to the enolate, meaning there is no electrophilic starting material present for the enolate to react with.[12]
-
-
Rate of Addition: If the electrophile is added too slowly after the enolate has been formed, the enolate may begin to decompose or equilibrate, especially if the temperature control is not perfect. Conversely, adding the enolizable carbonyl to the base too slowly can also create a situation where both enolate and free carbonyl are present.
-
Solution: Once the enolate is formed, add the electrophile dropwise but without unnecessary delay. For generating the enolate itself, add the ketone solution to the cooled LDA solution relatively quickly to ensure rapid and complete deprotonation.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the principles of optimizing reaction temperature for enolate formation.
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
A1: The distinction lies in the pathway of formation and the resulting stability.[13]
-
Kinetic Enolate: This is the enolate that is formed faster. It typically results from the removal of a proton from the less sterically hindered α-carbon.[1] This pathway has a lower activation energy.
-
Thermodynamic Enolate: This is the enolate that is more stable. It usually has a more substituted double bond, which is stabilized by hyperconjugation.[4] This product is lower in overall energy.
You can control which enolate is the major product by carefully selecting the reaction conditions.[3][13]
Q2: Why is -78 °C such a commonly cited temperature for kinetic enolate formation?
A2: The choice of -78 °C is primarily one of convenience and efficacy. It is the sublimation point of carbon dioxide (dry ice), making it an easily accessible and sustainable low-temperature bath when mixed with a solvent like acetone or isopropanol.[4] Kinetically, this temperature is low enough to significantly slow down atomic movement and prevent the reaction from overcoming the activation energy barrier required to form the more stable thermodynamic enolate.[3][14] It effectively "locks" the reaction outcome as the kinetic product.
Q3: How do solvent and base choice interact with temperature to control the reaction?
A3: Temperature, base, and solvent form a critical triad of control.
-
For Kinetic Control: A strong, bulky base (like LDA) in an aprotic, non-coordinating solvent (like THF) at low temperature (-78 °C) is the standard protocol.[3][10][14] The bulky base accesses the least hindered proton, the strong basicity ensures irreversible deprotonation, the aprotic solvent doesn't interfere by providing protons, and the low temperature prevents equilibration.[10][15]
-
For Thermodynamic Control: A smaller, strong base (like NaH or NaOEt) in a protic or aprotic solvent at higher temperatures (from 0 °C to room temperature or above) is used.[3][14] These conditions allow for a reversible deprotonation/protonation sequence, giving the system time to equilibrate and favor the formation of the most stable, thermodynamic enolate.[2]
Q4: Can I form a thermodynamic enolate using LDA?
A4: Yes, this is possible through a technique called "equilibration." One method involves forming the kinetic enolate with LDA at -78 °C and then allowing the solution to warm to a higher temperature (e.g., room temperature) for a period before adding the electrophile.[4] Another approach is to use a substoichiometric amount of LDA (e.g., 0.9 equivalents). This ensures that unreacted ketone is always present, which can act as a proton source to facilitate the equilibration from the kinetic to the more stable thermodynamic enolate.[6]
Section 3: Data Summaries & Visual Guides
Table 1: Conditions for Regioselective Enolate Formation
| Feature | Kinetic Enolate Control | Thermodynamic Enolate Control |
| Temperature | Low temperature (typically -78 °C)[1][3] | Higher temperature (0 °C to reflux)[3][14] |
| Base | Strong, sterically hindered (e.g., LDA)[1][3] | Strong, smaller base (e.g., NaH, NaOEt, KOtBu)[3][14] |
| Solvent | Aprotic (e.g., THF, Et₂O)[10][14] | Protic or Aprotic (e.g., ROH, THF)[10][14] |
| Reaction Time | Short (deprotonation is rapid)[3] | Long (to allow for equilibration)[3][14] |
| Key Principle | Irreversible, fast deprotonation | Reversible reaction, equilibrium favors stability[2] |
Diagrams
Section 4: Experimental Protocol
Protocol: Regioselective Formation of a Kinetic Lithium Enolate and Subsequent Aldol Addition
This protocol details the formation of the kinetic lithium enolate from 2-methylcyclohexanone and its reaction with benzaldehyde, a common procedure for demonstrating regiocontrol.[6]
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone, distilled
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 eq.).
-
Slowly add n-BuLi (1.05 eq.) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete LDA formation. Re-cool the solution to -78 °C.
-
-
Enolate Formation:
-
Slowly add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture for 1-2 hours at this temperature. This step ensures the complete and regioselective formation of the kinetic lithium enolate.[6]
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the enolate solution at -78 °C. The reaction is typically rapid.
-
Stir for 30-60 minutes at -78 °C.
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous workup and extraction procedures.
-
References
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]
-
Fiveable. Kinetic vs. Thermodynamic Enolates Definition. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
JoVE. (2023, April 30). Regioselective Formation of Enolates. [Link]
-
University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]
-
Wikipedia. Enolate. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
Khan Academy. Kinetic and thermodynamic enolates. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
-
University of Bath. III Enolate Chemistry. [Link]
-
Patsnap. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]
-
Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?[Link]
-
University of Liverpool. Lecture 3 Regioselective Formation of Enolates. [Link]
-
University of Wisconsin-Platteville. Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
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- 11. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. fiveable.me [fiveable.me]
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- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
epimerization risk during auxiliary cleavage and how to prevent it
A Guide to Mitigating Epimerization Risk
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions regarding the critical step of chiral auxiliary cleavage. As Senior Application Scientists, we understand that maintaining stereochemical integrity at this stage is paramount to the success of an asymmetric synthesis campaign. This resource combines mechanistic understanding with practical, field-tested protocols to help you navigate and prevent the undesired epimerization of your valuable chiral molecules.
Troubleshooting Guide: Addressing Epimerization in Real-Time
This section is designed to address specific issues you may encounter during your experiments, providing both an explanation of the underlying cause and a step-by-step solution.
Problem 1: Significant epimerization detected after cleaving my Evans oxazolidinone auxiliary with LiOH/H₂O₂.
Potential Cause: The combination of a strong base (LiOH) and a potentially elevated reaction temperature can lead to the deprotonation of the α-carbon, forming a planar enolate intermediate. This intermediate can then be protonated from either face, leading to a loss of stereochemical purity.[1][2][3] Basic conditions, in general, pose a risk for epimerization at acidic α-carbons.[1]
Solution:
-
Temperature Control is Critical: Ensure the reaction is maintained at 0 °C or below throughout the addition of reagents and for the duration of the reaction.[1] Use an ice bath and monitor the internal temperature of the reaction vessel.
-
Slow Reagent Addition: Add the LiOH and H₂O₂ solutions dropwise to control any exotherm that could locally heat the reaction mixture and promote epimerization.[1]
-
Consider a Milder Alternative: For highly sensitive substrates, switch to a different cleavage method. Reductive cleavage methods are often less prone to causing epimerization.[2]
-
Alternative Protocol (Reductive Cleavage to the Alcohol):
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of lithium borohydride (LiBH₄) (2.0 equiv) in THF.
-
Stir at 0 °C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential addition of water, followed by 1 M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
-
Problem 2: My pseudoephedrine amide is epimerizing during cleavage to the carboxylic acid.
Potential Cause: Similar to the Evans auxiliary, basic conditions required for some hydrolytic cleavages of pseudoephedrine amides can abstract the acidic α-proton, leading to a planar enolate intermediate that can racemize upon protonation.[4]
Solution:
-
Switch to Acidic Hydrolysis: For many substrates, acidic hydrolysis is a robust method that avoids the use of a strong base, thus minimizing the risk of enolate formation.[4]
-
Protocol for Acidic Hydrolysis:
-
Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in a mixture of THF and water.
-
Add 9-18 N sulfuric acid.
-
Heat the mixture to reflux (100-110 °C) for 12-24 hours, monitoring by TLC.[4]
-
After cooling, dilute with water and extract the product with an organic solvent.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[4]
-
-
-
Employ Reductive Cleavage: If the target molecule is an alcohol, reductive cleavage with reagents like lithium amidotrihydroborate (LAB) is a high-yielding alternative that is less prone to epimerization.[4]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about epimerization and chiral auxiliary cleavage.
Q1: What is epimerization and why is it a concern?
Epimerization is a chemical process where the configuration of only one stereocenter in a molecule with multiple stereocenters is inverted.[5][6][7] The resulting molecule is called an epimer. This is a significant concern in pharmaceutical and chemical synthesis because different stereoisomers of a molecule can have vastly different biological activities and physical properties.[6] The formation of an undesired epimer leads to a mixture that can be difficult to separate and reduces the yield of the target stereoisomer.[6]
Q2: What is the primary mechanism of epimerization during auxiliary cleavage?
The most common mechanism for epimerization of a stereocenter alpha (α) to a carbonyl group is through the formation of an enol or enolate intermediate.[3][8] Under basic conditions, a proton on the α-carbon can be removed to form a planar, achiral enolate.[9] This enolate can then be re-protonated from either face, leading to a mixture of the original stereoisomer and its epimer.[4][10]
Diagram: Mechanism of Base-Mediated Epimerization
Caption: Base-mediated epimerization via a planar enolate intermediate.
Q3: How does the choice of cleavage method affect epimerization risk?
The choice of cleavage method is paramount in controlling epimerization. Methods are generally categorized as hydrolytic, reductive, or transesterification.
| Cleavage Method | Typical Reagents | Risk of Epimerization | Target Functional Group |
| Basic Hydrolysis | LiOH/H₂O₂, NaOH | High | Carboxylic Acid |
| Acidic Hydrolysis | H₂SO₄, TFA | Low | Carboxylic Acid |
| Reductive Cleavage | LiBH₄, LiAlH₄, DIBAL-H | Low | Alcohol, Aldehyde |
| Transesterification | NaOMe/MeOH, LiOCH₂Ph | Moderate | Ester |
Data compiled from multiple sources.[5][11][12]
Q4: What are the key experimental parameters to control to prevent epimerization?
Beyond the choice of reagents, several experimental parameters must be carefully controlled:
-
Temperature: Lower temperatures (e.g., 0 °C to -78 °C) are generally preferred as they disfavor the formation of the enolate intermediate.[1][2]
-
Base Strength and Concentration: Use the mildest base possible and avoid using a large excess. For some reactions, non-nucleophilic bases are a better choice.
-
Solvent: The polarity of the solvent can influence the rate of epimerization. In some cases, less polar solvents can suppress this side reaction.[13][14]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to potentially epimerizing conditions.
Diagram: Decision Workflow for Minimizing Epimerization
Caption: A workflow for selecting an appropriate auxiliary cleavage strategy.
References
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- Benchchem. (n.d.). Common pitfalls in the use of chiral auxiliaries.
- White, J. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
- Benchchem. (n.d.). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
- Benchchem. (n.d.). Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary.
- University of Wisconsin. (n.d.). CH 18: ENOLATES:NOTES.
- MDPI. (2021). Epimerisation in Peptide Synthesis.
- ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates.
- Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary.
- Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions.
- JoVE. (2023). Video: Reactivity of Enolate Ions.
- Benchchem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- The Content Authority. (n.d.). Epimerization vs Racemization: Meaning And Differences.
- YouTube. (2023). Enatiomers Vs Epimers #chemistry #chemistryclass12 #stereochemistry #organicchemistry.
- Benchchem. (n.d.). How to prevent epimerization during pseudoephedrine auxiliary cleavage.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thecontentauthority.com [thecontentauthority.com]
- 8. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 9. Video: Reactivity of Enolate Ions [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Acylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to incomplete acylation reactions. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in acylation. Our goal is to empower you with the scientific rationale to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: A Mechanistic Approach
Incomplete reactions are a common frustration in organic synthesis. When an acylation reaction stalls, leaving significant starting material unconsumed, a systematic, mechanistically informed approach is required. This section breaks down the most frequent causes of incomplete acylation and provides actionable, field-tested solutions.
Question 1: My acylation has stalled with significant starting material remaining. What are the primary factors I should investigate?
An incomplete acylation can stem from several interrelated factors, broadly categorized as issues with substrate reactivity , reagent/catalyst viability , and reaction conditions .
1.1 Substrate Reactivity Issues
-
Electronic Effects: The nucleophilicity of the substrate (the molecule being acylated) is paramount.
-
O- and N-Acylation: The reaction proceeds via a nucleophilic mechanism. For alcohols and phenols, reactivity generally follows primary > secondary > tertiary, due to steric hindrance around the hydroxyl group.[1][2] Phenolic hydroxyl groups are less reactive than aliphatic alcohols because the aromatic ring withdraws electron density.[1][2] For amines, primary and secondary amines are readily acylated, while tertiary amines lack the necessary proton for the reaction to proceed.[3]
-
C-Acylation (Friedel-Crafts): This is an electrophilic aromatic substitution.[4][5] The aromatic ring acts as the nucleophile. If the ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it becomes "deactivated" and is not nucleophilic enough to attack the acylium ion, leading to low or no yield.[4]
-
-
Steric Hindrance: Bulky groups near the reaction center on either the substrate or the acylating agent can physically block the approach of the reactants. This is particularly relevant for the acylation of hindered secondary and tertiary alcohols.[6][7][8] While Friedel-Crafts acylation is sometimes considered less sensitive to steric effects than alkylation, significant hindrance on the aromatic ring can impede the reaction.[9][10]
1.2 Reagent & Catalyst Viability
-
Acylating Agent Reactivity: The choice of acylating agent is critical. Their reactivity generally follows the order: Acyl Halides > Acid Anhydrides > Esters > Carboxylic Acids.[1][5] Using a less reactive agent, like a carboxylic acid without a proper activating agent, can lead to an incomplete reaction.[1]
-
Catalyst Inactivity/Insufficiency:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are the workhorses for Friedel-Crafts acylations. However, they are extremely sensitive to moisture.[4] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[4][11] Furthermore, in Friedel-Crafts reactions, the ketone product can form a complex with the Lewis acid, effectively sequestering it. This is why stoichiometric, rather than catalytic, amounts of the Lewis acid are often required.[4]
-
Acid/Base Catalysts (for O- and N-Acylation): Catalysts like 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), or protonic acids (e.g., H₂SO₄, TsOH) are crucial for activating the acylating agent or enhancing the nucleophilicity of the substrate.[1][12][13][14] If the catalyst is old, impure, or used in insufficient quantity, the reaction rate will suffer.
-
1.3 Suboptimal Reaction Conditions
-
Temperature: Many acylations require heating to overcome the activation energy.[4] However, excessively high temperatures can lead to decomposition of reagents or products, often indicated by the formation of dark, tarry byproducts.[15] Conversely, some reactions may require cooling to control exothermic additions and prevent side reactions.
-
Solvent: The choice of solvent can influence reagent solubility and reaction rates. Anhydrous, non-polar, aprotic solvents are generally preferred for moisture-sensitive reactions like Friedel-Crafts.[16]
-
Reaction Time: Incomplete conversion may simply be a matter of insufficient reaction time. It is crucial to monitor the reaction's progress.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting incomplete acylation reactions.
Frequently Asked Questions (FAQs)
Q1: How can I increase the reactivity of my carboxylic acid for an acylation reaction?
Carboxylic acids themselves are generally poor acylating agents.[1] To use them effectively, they must be "activated" in situ. This involves converting the hydroxyl group of the acid into a better leaving group. Common strategies include:
-
Conversion to Acyl Chlorides: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a standard method to produce the highly reactive acyl chloride.[17]
-
Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the alcohol or amine.[1][18]
-
Formation of Mixed Anhydrides: Reacting the carboxylic acid with a chloroformate or sulfonyl chloride can generate a mixed anhydride, which is another effective acylating species.[18]
Q2: My reaction involves a sterically hindered alcohol. What specific changes can I make to drive the reaction to completion?
Acylating sterically hindered alcohols is a common challenge.[7][8] Consider the following:
-
Use a More Powerful Catalyst: Standard base catalysts may be insufficient. Using a nucleophilic catalyst like DMAP, often in combination with a base like triethylamine, can significantly accelerate the reaction.[6][13][14] For extremely difficult cases, potent catalysts like 1-methylimidazole or trimethylsilyl trifluoromethanesulfonate (TMSOTf) have proven effective.[7][8]
-
Increase Reactant Concentration and Temperature: Pushing the equilibrium by using a higher concentration of the acylating agent and cautiously increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[16]
-
Use a More Reactive Acylating Agent: Switching from an anhydride to a more reactive acyl chloride can make a significant difference.
Q3: I suspect water is contaminating my Friedel-Crafts acylation. What is a robust protocol for ensuring anhydrous conditions?
Meticulous exclusion of water is non-negotiable for successful Friedel-Crafts reactions.[4][11]
Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of inert gas (Nitrogen or Argon). Allow to cool to room temperature under the inert atmosphere.
-
Solvent Preparation: Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane, DCM). For ultimate dryness, distill the solvent from a suitable drying agent (e.g., CaH₂) immediately before use.
-
Reagent Handling:
-
Lewis Acid (e.g., AlCl₃): This is highly hygroscopic. Weigh it quickly in a dry, inert atmosphere (glove box or glove bag) if possible. Use a fresh bottle.
-
Substrate and Acylating Agent: Ensure these are free of water. If necessary, they can be dried over molecular sieves or by azeotropic distillation with a suitable solvent.
-
-
Reaction Setup:
Q4: How do I properly monitor the progress of my acylation reaction to know when it's truly complete?
Relying on a fixed reaction time from a literature procedure is unwise, as small variations in scale, purity, or temperature can alter the required time. Active monitoring is key.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method.[4][21] Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals (e.g., every 30-60 minutes). The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For more quantitative analysis, small aliquots can be quenched and analyzed by HPLC or GC to determine the precise ratio of starting material to product.
Q5: My workup procedure seems to be causing loss of product. What are some common pitfalls during the isolation of acylated products?
The workup is as critical as the reaction itself.
-
Friedel-Crafts Quenching: The reaction must be carefully quenched, typically by slowly pouring the reaction mixture onto ice and acid.[19][22] This breaks down the catalyst-product complex.
-
Aqueous Washes: During liquid-liquid extraction, ensure your product is not partially soluble in the aqueous layer.[23] If your product has acidic or basic functionality, its solubility will change dramatically with the pH of the wash solution. For example, washing with sodium bicarbonate will extract acidic byproducts but could also extract a product with an acidic proton.[17]
-
Product Stability: Confirm that your product is stable to the acidic or basic conditions of the workup.[23] You can test this by exposing a small sample of the crude reaction mixture to the workup conditions and analyzing by TLC.
Summary of Key Parameters for Optimization
| Parameter | Potential Issue | Recommended Action |
| Substrate | Low nucleophilicity (deactivated ring, hindered alcohol) | Use a more reactive acylating agent; use a stronger catalyst; change synthetic route. |
| Acylating Agent | Low reactivity (e.g., carboxylic acid) | Convert to acyl chloride/anhydride; use an activating/coupling reagent (DCC, CDI).[1][18] |
| Catalyst | Inactivity (moisture) or Insufficiency (sequestered) | Use fresh, anhydrous catalyst; ensure strictly anhydrous conditions; increase catalyst loading (especially for Friedel-Crafts).[4][11] |
| Temperature | Too low (slow/no reaction) or too high (decomposition) | Monitor by TLC while gradually increasing temperature; use cooling for highly exothermic additions.[4][15] |
| Solvent | Poor solubility; reactivity with reagents (moisture) | Select an appropriate anhydrous solvent where all components are soluble.[16] |
| Reaction Time | Insufficient time for completion | Monitor reaction progress using TLC, HPLC, or GC until starting material is consumed.[4][21] |
References
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
American Chemical Society. (2001). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. [Link]
-
Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. [Link]
-
National Institutes of Health. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 3: In Situ Activation. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Royal Society of Chemistry. (n.d.). A New Acylation Catalyst. [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
-
Chem-Station Int. Ed. (2014, April 3). Acyl Protective Groups. [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Journal of the Chemical Society, Transactions (RSC Publishing). (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]
-
ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... [Link]
-
chemconnections.org. (n.d.). Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
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- 17. Organic Syntheses Procedure [orgsyn.org]
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- 20. chemconnections.org [chemconnections.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Troubleshooting [chem.rochester.edu]
Technical Support Center: Recovery of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Auxiliary
Welcome to the technical support guide for the (S)-4-(4-Nitrobenzyl)oxazolidin-2-one chiral auxiliary. This resource is designed for researchers, chemists, and process development professionals to navigate the critical step of auxiliary cleavage and recovery. Here, we address common challenges with in-depth, evidence-based solutions to ensure high-yield, high-purity recovery of both your target molecule and the valuable auxiliary.
Section 1: Troubleshooting Guide
This section directly addresses the most common issues encountered during the removal of the this compound auxiliary.
Issue 1: Low Yield of the Desired Carboxylic Acid After LiOH/H₂O₂ Cleavage
Question: I am performing a standard lithium hydroxide/hydrogen peroxide hydrolysis to cleave my N-acyl auxiliary, but the yield of my chiral carboxylic acid is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields during this cornerstone Evans auxiliary cleavage protocol are frequently traced back to two primary issues: incomplete reaction and the formation of a key side product.
1. Potential Cause: Incomplete Cleavage
The reaction may not have reached completion. Monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred until no starting material is observed. While many protocols suggest 1-2 hours at 0 °C to room temperature, sterically hindered substrates may require longer reaction times.
-
Reagent Stoichiometry: The original Evans conditions often use a significant excess of hydrogen peroxide (e.g., 4-8 equivalents) to drive the reaction to completion and enhance selectivity for the desired product.[1] Re-evaluate the equivalents of both LiOH and H₂O₂ used.
-
2. Potential Cause: Competing Endocyclic Cleavage
While lithium hydroperoxide (LiOOH), formed in situ from LiOH and H₂O₂, preferentially attacks the desired exocyclic acyl group, a competing reaction can occur. Hydroxide (OH⁻) can attack the endocyclic carbamate carbonyl of the oxazolidinone ring.[2][3] This pathway leads to the destruction of the auxiliary and formation of a hydroxyamide, which represents a direct loss of your desired product's precursor and prevents auxiliary recycling.[1]
-
Mechanistic Insight: The preference for desired (exocyclic) cleavage with LiOOH versus undesired (endocyclic) cleavage with LiOH is governed by the decomposition barrier of the tetrahedral intermediate formed after nucleophilic attack. For LiOOH, the barrier to decompose the endocyclic intermediate is very high, making the exocyclic pathway the preferred route. For LiOH, this barrier is small, favoring the destructive endocyclic cleavage.[2][4]
-
Solutions:
-
Temperature Control: Maintain a low temperature (0 °C is standard) during the addition of reagents and for the initial phase of the reaction. This helps to suppress the rate of the undesired endocyclic cleavage.
-
Optimal Reagents: The combination of lithium hydroxide and hydrogen peroxide is generally optimal for selectivity towards the desired carboxylic acid.[1] Using LiOH alone will strongly favor the undesired ring-opening.[2][3]
-
Solvent System: A mixture of tetrahydrofuran (THF) and water (typically 3:1 or 4:1) is the standard and often optimal solvent system for this reaction.[5]
-
Issue 2: Difficulty in Separating the Product from the Recovered Auxiliary
Question: After quenching the reaction and performing an extraction, my final product is contaminated with the recovered this compound. How can I achieve better separation?
Answer:
This is a common purification challenge. The key is to exploit the difference in the chemical properties of your acidic product and the neutral auxiliary.
-
Standard Protocol for Separation:
-
Quench: After the reaction is complete, quench the excess peroxide with a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).
-
Solvent Removal: Remove the organic solvent (e.g., THF) under reduced pressure.
-
Auxiliary Extraction (Basic): Make the aqueous solution basic (pH > 10) with NaOH if necessary. Extract this basic aqueous layer with a solvent like ethyl acetate or dichloromethane. The neutral auxiliary will move into the organic layer, while the lithium salt of your carboxylic acid product will remain in the aqueous layer.
-
Product Isolation (Acidic): Carefully acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., 1M HCl).
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate or a similar organic solvent. Your protonated, now neutral, carboxylic acid will move into this new organic layer.
-
Final Steps: Dry the organic layer containing your product (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product, which can then be further purified by chromatography or crystallization if needed.
-
-
Troubleshooting Tips:
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.
-
Purity Check: Check the purity of both the recovered auxiliary and the final product by TLC or NMR to ensure the extraction was successful.
-
Issue 3: My Reaction is Generating Gas and Seems Unsafe for Scale-Up
Question: During the LiOH/H₂O₂ cleavage, I noticed gas evolution from my reaction flask. Is this normal, and is it a safety concern for larger-scale reactions?
Answer:
Yes, this is a known phenomenon and a critical safety consideration. The gas is oxygen (O₂).
-
Mechanism of Gas Evolution: The reaction proceeds through a peracid intermediate. This peracid is not entirely stable under the reaction conditions and can be rapidly reduced by the excess hydrogen peroxide present. This decomposition releases a stoichiometric amount of oxygen gas.[1][6]
-
Safety Implications: The release of oxygen into a headspace containing flammable organic solvents (like THF) can create a potentially explosive atmosphere. This is a significant risk when scaling up the reaction.[6]
-
Mitigation Strategies for Scale-Up:
-
Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., a steady sweep of nitrogen or argon) to keep the oxygen concentration in the headspace below the lower explosive limit.
-
Controlled Addition: Add the lithium hydroxide solution slowly to the reaction mixture. This can help to control the rate of the reaction and subsequent oxygen evolution.
-
Reduce H₂O₂ Excess: While a large excess of H₂O₂ improves selectivity, it also accelerates oxygen release. For scale-up, consider running the reaction with a reduced excess of H₂O₂ (e.g., less than 2 equivalents) to minimize this safety hazard.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main methods for cleaving the this compound auxiliary?
There are several reliable methods, and the choice depends on the desired functional group in your final product.[5]
| Cleavage Method | Reagents | Product Functional Group |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Primary Alcohol |
| Transesterification | NaOMe / MeOH or Ti(OiPr)₄ | Methyl Ester |
| Reductive Cleavage | DIBAL-H (carefully controlled) | Aldehyde |
Q2: I want to obtain a methyl ester directly. How does transesterification work?
Transesterification is an excellent alternative to the hydrolysis/esterification sequence. It involves reacting the N-acyl oxazolidinone with an alkoxide.[7]
-
Typical Conditions: Using sodium methoxide in methanol or titanium(IV) isopropoxide in methanol are common methods. The reaction involves the nucleophilic attack of the methoxide ion on the exocyclic carbonyl, displacing the oxazolidinone auxiliary to yield the methyl ester.[2][5]
-
Advantages: This method avoids the handling of potentially sensitive carboxylic acids and can be milder for certain substrates. It's a one-step process to the ester, improving overall efficiency.
Q3: Can I recover and reuse the this compound auxiliary?
Absolutely. A key advantage of using Evans-type auxiliaries is their high recovery rate, which is crucial for cost-effective synthesis.[3] As described in the troubleshooting section on separation (Issue 2), the auxiliary is typically recovered from the initial basic extraction step. It can then be purified by recrystallization or chromatography to be used in subsequent reactions.
Q4: Why is the 4-nitrobenzyl substituent useful on this auxiliary?
The 4-nitrobenzyl group at the C4 position of the oxazolidinone ring provides strong steric hindrance. This steric bulk effectively blocks one face of the enolate derived from the N-acyl species, directing incoming electrophiles to the opposite face with high diastereoselectivity.[8] This predictable stereochemical control is the primary reason for its use in asymmetric synthesis.[9][10]
Section 3: Key Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol is a standard procedure for obtaining a chiral carboxylic acid.
-
Dissolution: Dissolve the N-acyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv) dropwise, followed by the slow, dropwise addition of an aqueous solution of lithium hydroxide (e.g., 0.8M, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C, allowing it to warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv). Stir for 20 minutes.
-
Extraction & Recovery: Follow the detailed separation procedure outlined in Troubleshooting Issue 2 to isolate the carboxylic acid product and recover the chiral auxiliary.
Protocol 2: Transesterification to a Methyl Ester
This protocol provides a direct route to the corresponding chiral ester.
-
Setup: Dissolve the N-acyl-(S)-4-(4-nitrobenzyl)oxazolidin-2-one (1.0 equiv) in anhydrous methanol.
-
Catalyst: Add sodium methoxide (NaOMe, 1.5 equiv) or another suitable catalyst like titanium(IV) isopropoxide.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The organic layers contain both the desired methyl ester and the recovered auxiliary.
-
Purification: Concentrate the organic layers and purify by flash column chromatography on silica gel to separate the methyl ester from the auxiliary.
Section 4: Visual Workflow and Mechanistic Diagrams
References
-
Guisado, J. B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]
-
Smith, L. I., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
Guisado, J. B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Calgary. Available at: [Link]
-
Smith, L. I., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]
-
Smith, L. I., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. Available at: [Link]
-
Smith, T. E., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Rekker, R. F., & Nauta, W. Th. (2010). The alkaline hydrolysis of oxazolidinediones-2,4. ResearchGate. Available at: [Link]
-
Smith, T. E., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fallon, B., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH. Available at: [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral compound characterization and quality control. The stereochemistry of a molecule can profoundly influence its pharmacological activity and toxicological profile.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) stands as the most robust and widely adopted technique for this critical task.[1][2]
This guide provides an in-depth comparison of common chiral HPLC methodologies, supported by experimental data and protocols. It is designed to move beyond a simple listing of steps, offering insights into the causality behind experimental choices to empower you to develop robust and reliable methods for determining enantiomeric excess.
The Principle of Chiral Recognition in HPLC
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible.[3][4] Chiral HPLC introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP), to facilitate separation.[5][6] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6][7] The differing stability and energy of these complexes lead to differential retention times, enabling their separation and subsequent quantification.[6] The "three-point interaction model" is a widely accepted concept explaining that for effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary, with at least one being stereochemically dependent.[6][8]
A Comparative Guide to Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical decision in developing a chiral separation method.[9] Different classes of CSPs offer unique chiral recognition mechanisms, making them suitable for different types of analytes.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used and versatile CSPs, renowned for their broad applicability.[1][10][11][12]
-
Mechanism: Chiral recognition is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which create "chiral pockets" or grooves within the polysaccharide structure.[7][13] The analyte partitions into these pockets, and subtle differences in the fit and interaction strength for each enantiomer lead to separation.[7]
-
Coated vs. Immobilized:
-
Coated Phases: The polysaccharide derivative is physically coated onto the silica gel.[10] These are recognized for their broad applicability and high loading capacity.[10] However, they have limited solvent compatibility, as certain solvents like dichloromethane or THF can damage the coating.[10]
-
Immobilized Phases: The chiral selector is covalently bonded to the silica support.[10] This provides universal solvent compatibility, enabling a wider range of mobile phases to be used, which can unlock new selectivity profiles.[10] Immobilized phases are generally more robust but may sometimes show slightly lower chromatographic performance than their coated counterparts under identical mobile phase conditions.[12]
-
-
Common Applications: Broadly applicable to a vast range of chiral compounds, including those with aromatic rings and polar functional groups.[14] They are often the first choice for screening new chiral compounds.[9]
Protein-Based CSPs
Protein-based CSPs utilize proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), immobilized on a silica surface.[15][16][17]
-
Mechanism: Proteins are complex macromolecules with numerous chiral centers, offering a multitude of potential interactions for chiral recognition, including hydrophobic, electrostatic, and hydrogen bonding.[5][16] This complexity allows them to separate a wide variety of chiral compounds.[18]
-
Advantages:
-
Considerations: The organic modifier content in the mobile phase affects retention; as organic content increases, retention typically decreases.[5] Care must be taken to avoid denaturing the protein with harsh mobile phases or extreme pH.[7]
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these were among the first commercially available CSPs and are based on small, synthetic chiral molecules covalently bonded to the silica support.[19][20]
-
Mechanism: These phases are often referred to as "brush-type" and typically function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[8] They are often categorized as π-electron acceptor or π-electron donor phases.[8] The well-defined nature of the chiral selector allows for a more predictable interaction with the analyte.
-
Key Features:
-
Covalently bonded: This ensures high durability and compatibility with a broad range of mobile phases, including both normal and reversed-phase solvents.[11][20][21]
-
Elution Order Inversion: A significant advantage is the availability of both enantiomeric forms of the stationary phase.[20][21] This allows the user to invert the elution order, which is highly desirable for accurately quantifying a trace enantiomer by having it elute before the major peak.[21]
-
High Loading Capacity: Suitable for preparative scale separations.[20]
-
-
Common Applications: Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding, such as amides, esters, and alcohols.[21]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a toroidal or "bucket-like" structure.[5][7]
-
Mechanism: The primary mechanism is inclusion complexation.[5][22] The hydrophobic interior of the cyclodextrin cavity includes a portion of the analyte molecule, while polar functional groups on the analyte can interact with the hydroxyl groups at the rim of the cavity.[5] The separation is based on the differential fit and stability of the inclusion complexes formed with each enantiomer.[7]
-
Types: The most common are α-, β-, and γ-cyclodextrins, which differ in the size of their cavity.[5] The choice of cyclodextrin depends on the size and shape of the analyte.[9]
-
Common Applications: Particularly useful for separating compounds containing aromatic rings that can fit within the cyclodextrin cavity.[9]
Comparative Performance Data
The selection of a CSP is often an empirical process.[1] Screening multiple columns with different selectivities is the most effective approach.[7] The following table summarizes representative performance data for the separation of Fluoxetine enantiomers on different CSPs, illustrating how column choice impacts the separation.
| Chiral Stationary Phase (CSP) | Mobile Phase | (R)-Fluoxetine tR (min) | (S)-Fluoxetine tR (min) | Resolution (Rs) | Reference |
| Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol/Diethylamin (98/2/0.2) | 12.33 | 13.91 | 2.10 | [1][23] |
| Chiralpak AD-H (Amylose-based) | Hexane/Isopropanol/Diethylamin (98/2/0.2) | 9.94 | 11.23 | 2.05 | [1][23] |
| Cyclobond I 2000 DM (Cyclodextrin) | Methanol/0.2% TEAA (pH 3.8) (25/75) | 12.56 | 14.88 | 2.51 | [1][23] |
Data adapted from literature sources for illustrative purposes. Actual results may vary based on specific instrument and experimental conditions.[1][23]
A Systematic Approach to Chiral Method Development
A structured screening strategy significantly shortens the often time-consuming process of developing a robust chiral separation method.[1][24]
Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method.
-
Analyte Characterization: Understand the analyte's structure, functional groups, and solubility to make an informed initial selection of CSPs and mobile phase modes.
-
Column & Mobile Phase Screening: This is the core of the development process. A screening should ideally include columns with orthogonal selectivities (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).[24] Test these columns under different mobile phase modes:
-
Normal Phase (NP): Typically hexane/alcohol mixtures. Good for less polar compounds.
-
Reversed Phase (RP): Aqueous buffers with organic modifiers (acetonitrile, methanol). Suitable for polar and ionizable compounds.[9]
-
Polar Organic (PO): Acetonitrile or methanol with additives. A useful alternative when NP or RP fail.
-
-
Method Optimization: Once a promising "hit" (partial or full separation) is identified, optimize the separation by systematically adjusting:
-
Mobile Phase Composition: Fine-tune the ratio of solvents (e.g., the percentage of alcohol in NP).[25]
-
Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can dramatically improve peak shape and resolution for acidic or basic analytes, respectively.[25]
-
Temperature: Decreasing temperature often improves chiral selectivity, while increasing it can improve peak efficiency.[24][25]
-
Flow Rate: Lower flow rates can sometimes enhance resolution.[24]
-
The Rise of Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[26][27] It uses supercritical CO2 as the primary mobile phase, often with a small percentage of an organic co-solvent (modifier).[26][28]
-
Advantages over HPLC:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations, often reducing analysis times by a factor of five or more.[26][29]
-
Greener: Significantly reduces the consumption of organic solvents.[26][27]
-
Efficiency: Often provides higher chromatographic efficiency.[26]
-
-
Stationary Phases: SFC utilizes the same CSPs developed for HPLC, making the transition between techniques straightforward.[26][29]
Experimental Protocol: Determining the Enantiomeric Excess of Ketorolac
This protocol describes a validated, self-validating system for the separation of Ketorolac enantiomers using a protein-based CSP.
1. Objective: To separate and quantify the R-(+) and S-(-) enantiomers of Ketorolac to determine the enantiomeric excess in a sample.
2. Materials & Instrumentation:
-
Instrument: HPLC system with UV detector.
-
Column: Chiral AGP column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Reagents: Sodium phosphate monobasic, Isopropanol (IPA), Methanol (all HPLC grade), Racemic Ketorolac standard, R-(+)-Ketorolac and S-(-)-Ketorolac pure standards (if available).
3. Chromatographic Conditions:
-
Mobile Phase: 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v).[30]
-
Flow Rate: 1.0 mL/min.[30]
-
Detection: UV at 322 nm.[30]
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Injection Volume: 10 µL.
4. Procedure:
-
System Suitability Test (SST):
-
Prepare a solution of racemic Ketorolac (e.g., 10 µg/mL) in methanol.
-
Inject the racemic standard solution five times.
-
Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The relative standard deviation (RSD) for the peak areas of five replicate injections should be ≤ 2.0%. This validates that the system is performing adequately for the analysis.[30]
-
-
Elution Order Confirmation (if standards are available):
-
Inject solutions of the pure R-(+) and S-(-) enantiomers separately.
-
Confirm their respective retention times to assign the peaks in the racemic chromatogram. For this method, the R-(+) enantiomer is expected to elute first.[30]
-
-
Sample Analysis:
-
Accurately prepare the sample solution in methanol to a concentration within the validated linear range (e.g., 0.02–10 µg/mL).[30]
-
Inject the sample solution.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the e.e. using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
5. Data Interpretation and Reliability:
-
Accurate peak integration is crucial for reliable e.e. determination. Improperly set integration parameters can lead to significant errors.[31]
-
Ensure that the sample concentration is within the linear dynamic range of the detector to avoid inaccuracies.[31]
Conclusion
The determination of enantiomeric excess by chiral HPLC is an indispensable technique in modern pharmaceutical and chemical analysis. A deep understanding of the principles of chiral recognition and the distinct characteristics of different Chiral Stationary Phases is paramount for successful method development. While polysaccharide-based phases offer broad utility, other phases like Pirkle-type and protein-based CSPs provide unique selectivities and advantages. By employing a systematic screening approach and careful optimization, researchers can develop robust, reliable, and efficient methods. Furthermore, the adoption of greener technologies like SFC promises to accelerate chiral analysis while reducing environmental impact, paving the way for the development of safer and more effective chiral drugs.[27][32]
References
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
-
Wikipedia. (2024). Chiral column chromatography. Retrieved from [Link]
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Element Lab Solutions. (n.d.). Protein-based Chiral Stationary Phases.
- Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
-
Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Retrieved from [Link]
- Daicel Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases.
-
Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]
-
Regis Technologies. (n.d.). Other Chiral Phases. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods. Retrieved from [Link]
-
Orochem. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Protein-based Chiral HPLC Columns. Retrieved from [Link]
-
Britton, R., & Sherwood, J. R. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. Retrieved from [Link]
-
Pharmaceutical Technology. (2004). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
Aturki, Z., D'Acquarica, I., & Gasparrini, F. (2019). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 24(10), 1985. Retrieved from [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]
-
Wikipedia. (2024). Supercritical fluid chromatography. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC column selection and method development guide (Sigma-Aldrich). Retrieved from [Link]
-
Sánchez, F. G., Navas Díaz, A., & Sánchez Torreño, E. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 748-754. Retrieved from [Link]
-
Wiley Online Library. (2020). Structures of the polysaccharide‐based chiral stationary phases used in this study. Retrieved from [Link]
-
Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from [Link]
-
LCGC International. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Wang, Y., & Liu, Y. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Chromatography B, 850(1-2), 433-437. Retrieved from [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
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Zhang, Y., & Wang, C. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Membranes, 11(2), 145. Retrieved from [Link]
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UPLCS. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Retrieved from [Link]
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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Mondal, T. (2024). Chiral Chromatography in Pharmaceutical Development: Cutting-Edge Applications and Trends. Journal of Analytical & Bioanalytical Techniques, 15(8). Retrieved from [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
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ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]
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ResearchGate. (2015). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Retrieved from [Link]
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Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]
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Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
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ResearchGate. (2002). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Retrieved from [Link]
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Reddy, G. S., Reddy, V., & Kumar, B. V. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 3(1), 48-52. Retrieved from [Link]
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A Comparative Guide to Chiral Auxiliaries: Unveiling the Advantages of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
In the landscape of modern asymmetric synthesis, the judicious selection of a chiral auxiliary is a critical determinant of success. For researchers, scientists, and professionals in drug development, the ability of an auxiliary to reliably and efficiently control stereochemistry is paramount. While the family of Evans' oxazolidinones has long been a cornerstone in this field, this guide delves into the nuanced advantages of a functionalized variant, (S)-4-(4-Nitrobenzyl)oxazolidin-2-one . Through a comparative analysis with traditional chiral auxiliaries, supported by experimental context and mechanistic reasoning, we will illuminate the unique benefits this auxiliary offers in specific, high-stakes applications.
Introduction: The Enduring Utility of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The ideal auxiliary offers high diastereofacial bias, is readily available, easily attached and cleaved, and recoverable for reuse. Evans' oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone, have historically set the benchmark for predictable and highly selective asymmetric alkylations and aldol reactions.[2][3] However, the evolution of complex molecular targets necessitates a broader toolkit of auxiliaries with tailored properties. This compound emerges as a compelling alternative, not necessarily to supplant the classics in all scenarios, but to provide distinct advantages in particular synthetic strategies.
Core Advantages of this compound
The primary advantages of this compound stem from the electronic properties and reactivity of the nitrobenzyl group. These advantages can be broadly categorized as:
-
Orthogonal Cleavage Strategies: The nitrobenzyl group offers a unique set of cleavage conditions that are orthogonal to many standard protecting groups and reaction conditions. This provides chemists with greater flexibility in the design of complex synthetic routes.
-
Enhanced Crystallinity: The presence of the polar nitro group can, in some cases, enhance the crystallinity of intermediates, facilitating purification by recrystallization—a significant advantage in process chemistry and large-scale synthesis.
-
Traceless Introduction of Functionality: The nitro group can be reduced to an amine, providing a handle for further molecular elaboration, as exemplified in the synthesis of the anti-migraine drug Zolmitriptan.
Below, we explore these advantages in the context of key asymmetric transformations and provide a comparative perspective against other common chiral auxiliaries.
Performance in Asymmetric Synthesis: A Comparative Overview
While direct, side-by-side comparative studies exhaustively detailing the performance of this compound against all other Evans-type auxiliaries in standardized reactions are not extensively documented in a single source, we can synthesize a comparative picture from existing literature and established principles of asymmetric synthesis.
Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a robust method for the stereoselective synthesis of α-substituted carboxylic acids. The high diastereoselectivity is achieved through the formation of a rigid metal enolate, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate from the incoming electrophile.[3]
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl iodide | NaHMDS | 98:2 | 61-77 | [3] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl bromide | NaHMDS | >99:1 | 90-95 | [4] |
| This compound | Propionyl | Benzyl bromide | NaHMDS | Expected to be high (>95:5) | Expected to be high | Inferred |
Note: Specific data for this compound in this direct comparison is inferred based on the performance of structurally similar benzyl-substituted oxazolidinones. The steric profile is highly comparable to the standard benzyl variant, and thus high levels of diastereoselectivity are anticipated.
The key advantage of the nitrobenzyl auxiliary in this context lies not in a predicted enhancement of diastereoselectivity, which is already excellent for standard Evans auxiliaries, but in the downstream processing and cleavage options.
Asymmetric Aldol Reactions
The boron-mediated asymmetric aldol reaction of N-acyloxazolidinones is a powerful tool for the construction of syn-β-hydroxy carbonyl compounds, proceeding through a chair-like Zimmerman-Traxler transition state.[1]
Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference(s) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85-95 | [1] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >99:1 | 90 | [1] |
| This compound | Propionyl | Isobutyraldehyde | Expected to be high (>95:5) | Expected to be high | Inferred |
Note: As with alkylation, the diastereoselectivity of aldol reactions using this compound is expected to be comparable to other benzyl-substituted analogs due to similar steric directing effects.
The Decisive Advantage: Orthogonal and Specialized Cleavage Methods
The true distinguishing feature of this compound is the versatility of its cleavage, which introduces valuable orthogonality into synthetic design.
Standard Cleavage Methods (Applicable to most Oxazolidinones)
A variety of well-established methods exist for the cleavage of the N-acyl bond, yielding different functionalities. These are generally applicable to all oxazolidinone auxiliaries, including the nitrobenzyl variant.[5]
-
Hydrolytic Cleavage: (e.g., LiOH/H₂O₂) to yield chiral carboxylic acids.[3]
-
Reductive Cleavage: (e.g., LiBH₄, LiAlH₄) to yield chiral primary alcohols.[5]
-
Transesterification: (e.g., NaOMe/MeOH) to yield chiral esters.[5]
Unique Cleavage Strategies for the Nitrobenzyl Auxiliary
The 4-nitrobenzyl group enables specific cleavage methods that leave other protecting groups, which might be sensitive to the conditions above, intact.
-
Photocleavage: The o-nitrobenzyl group is a well-known photolabile protecting group, and while the subject auxiliary is a p-nitrobenzyl derivative, the principle of photolytic cleavage of nitroaromatic systems is established.[6][7] This allows for the removal of the auxiliary under neutral conditions using light, which can be highly advantageous in the presence of acid- or base-labile functional groups. The cleavage proceeds via an intramolecular redox reaction upon irradiation.[8]
-
Reductive Cleavage (Chemical): The nitro group is susceptible to a range of reducing agents (e.g., H₂/Pd-C, SnCl₂, Zn/HCl) that can be milder or more selective than the hydride reagents used for cleaving the N-acyl bond to an alcohol. This can be exploited for selective deprotection strategies.
-
Oxidative Cleavage: A method for the cleavage of o- and p-nitrobenzyl amides using aqueous NaOH in methanol at elevated temperatures has been reported, proceeding via oxidation at the benzylic position.[9] This provides an additional set of conditions for auxiliary removal.
Experimental Protocols
General Procedure for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Acyl chloride (e.g., propionyl chloride)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Acylation: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C and add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add the acyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.
-
Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC). Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract the product. Purify by column chromatography.
-
Cleavage (Hydrolytic): Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water. Cool to 0 °C and add aqueous LiOH (4.0 eq) followed by dropwise addition of 30% H₂O₂ (5.0 eq). Stir at 0 °C for 1 hour, then at room temperature for 3 hours. Quench with sodium sulfite, acidify, and extract the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Case Study: Application in the Synthesis of Zolmitriptan
A significant industrial application that showcases the utility of this compound is in the synthesis of Zolmitriptan, a medication for the treatment of migraines. In this synthesis, the nitro group is not merely a part of the auxiliary's directing group but is a precursor to essential functionality in the final molecule.
Caption: Synthesis of Zolmitriptan.
This synthetic route highlights a key advantage: the chiral auxiliary is not cleaved and removed in the traditional sense. Instead, the nitrobenzyl moiety is transformed in situ to become part of the final active pharmaceutical ingredient. This represents a highly atom-economical and elegant synthetic strategy.
Conclusion
This compound represents a valuable and, in certain contexts, superior alternative to traditional chiral auxiliaries. While its performance in inducing stereochemistry in standard asymmetric reactions is expected to be on par with other benzyl-substituted Evans' auxiliaries, its true advantages are revealed in the strategic depth it offers to a synthetic plan. The potential for orthogonal cleavage via photolytic, specific reductive, or oxidative methods provides a level of flexibility that can be crucial in the synthesis of complex, highly functionalized molecules. Furthermore, its demonstrated utility as a transformable scaffold in industrial synthesis, such as that of Zolmitriptan, underscores its importance as a specialized tool for the modern synthetic chemist. For research teams and drug development professionals, considering this compound in their synthetic toolbox opens up new avenues for efficient and elegant molecular construction.
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- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 2022.
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A Researcher's Guide to the Decisive Assignment of Absolute Stereochemistry
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is a critical determinant of biological activity. The subtle yet profound difference between enantiomers can mean the difference between a life-saving therapeutic and an inert or even toxic compound. Consequently, the unambiguous determination of absolute stereochemistry is not merely an academic exercise but a cornerstone of modern pharmaceutical science. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a nuanced, field-proven perspective on the causality behind experimental choices and the self-validating nature of robust protocols.
The Imperative of Stereochemical Integrity
The thalidomide tragedy of the mid-20th century serves as a stark reminder of the critical importance of stereochemistry in pharmacology. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This and countless other examples have underscored the necessity for rigorous stereochemical characterization of all chiral drug candidates. Regulatory bodies worldwide now mandate such characterization, making the choice of an appropriate analytical method a pivotal decision in the drug development pipeline.
A Comparative Overview of Key Methodologies
The selection of a technique to determine absolute stereochemistry is a decision guided by a multitude of factors, including the physical state of the sample, the quantity of material available, the molecular complexity, and the desired level of certainty. Each method possesses its own unique set of advantages and limitations.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Analysis of the NMR chemical shifts of diastereomeric esters or amides. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample State | Solid (single crystal) | Solution | Solution or neat liquid |
| Sample Amount | Micrograms to milligrams | Sub-milligram to milligrams | Milligrams |
| Analysis Time | Days to weeks (including crystallization) | 4-6 hours of active effort over 1-2 days[1][2][3] | Hours to a day |
| Key Strengths | Provides a direct and unambiguous 3D structure. | Applicable to a wide range of compounds with suitable functional groups; relatively quick and accessible. | Applicable to molecules in their solution state, avoiding crystallization bias. |
| Key Limitations | Requires a high-quality single crystal, which can be difficult to obtain.[4] | Indirect method; requires derivatization which may not be straightforward for all molecules. | Requires quantum chemical calculations for interpretation; can be challenging for highly flexible molecules. |
I. X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
The Causality of Experimental Choices
The success of an X-ray crystallographic analysis hinges on the ability to grow a high-quality single crystal. This is often the most challenging and time-consuming step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion) are all critical parameters that must be empirically optimized. For molecules that are difficult to crystallize, derivatization to introduce moieties that promote crystallization, such as heavy atoms or groups that encourage hydrogen bonding, can be a viable strategy.
Self-Validating Systems: The Flack Parameter
A key element of trustworthiness in determining absolute stereochemistry by X-ray crystallography is the analysis of anomalous dispersion.[7][8] This effect, which arises from the interaction of X-rays with the core electrons of atoms, leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). The Flack parameter, a value refined from the diffraction data, quantifies the extent of inversion twinning in a crystal and provides a high degree of confidence in the assigned absolute configuration.[9][10][11][12] A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture. Screen various crystallization conditions (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals (typically >0.1 mm in all dimensions).[13]
-
Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8][13][14]
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. The positions of the atoms are determined from this map, and the structural model is refined to achieve the best fit with the experimental data.[15]
-
Absolute Configuration Determination: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering effects, culminating in the refinement of the Flack parameter.[9][10][11][12]
II. NMR Spectroscopy: The Mosher's Method
For molecules that are not amenable to crystallization, or when a faster, solution-phase method is desired, NMR spectroscopy offers a powerful alternative. The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] It relies on the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4]
The Causality of Experimental Choices
The key to the Mosher's method is the creation of a diastereomeric pair of molecules from the enantiomeric analyte. Diastereomers have different physical and chemical properties, including their NMR spectra. The choice of MTPA as the derivatizing agent is strategic; the phenyl group of MTPA creates a distinct anisotropic environment that differentially shields or deshields the protons of the analyte in the two diastereomers. The trifluoromethyl group provides a useful signal for ¹⁹F NMR, which can offer better resolution and a cleaner baseline.[16]
Self-Validating Systems: The Logic of Δδ Values
The trustworthiness of the Mosher's method lies in the systematic analysis of the differences in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers.[4] By constructing a planar model of the MTPA esters, the signs of the Δδ values for protons on either side of this plane can be used to deduce the absolute configuration of the chiral center. The consistency of the Δδ values across multiple protons in the molecule provides a self-validating framework for the stereochemical assignment.
Experimental Protocol: Mosher's Method
-
Derivatization: In two separate NMR tubes, react the chiral alcohol or amine with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric products. For complex molecules, 2D NMR experiments such as COSY and HSQC may be necessary to assign all relevant proton signals.[4]
-
Data Analysis:
-
Carefully assign the chemical shifts of the protons in both the (R)- and (S)-MTPA derivatives.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton (Δδ = δS - δR).
-
Construct a planar model of the MTPA ester, with the phenyl group and the trifluoromethyl group of the MTPA moiety in the plane of the model.
-
Protons that lie on one side of this plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the spatial arrangement of the positive and negative Δδ values, the absolute configuration of the chiral center can be determined.
-
III. Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[17][18] These methods are particularly valuable for molecules that are difficult to crystallize and provide information about the molecule's conformation in its solution state.
The Causality of Experimental Choices
The choice between VCD and ECD depends on the nature of the molecule. ECD is sensitive to the electronic transitions of chromophores, making it well-suited for molecules containing aromatic rings, carbonyl groups, or other UV-Vis active moieties.[19] VCD, on the other hand, probes the vibrational transitions of the entire molecule, making it applicable to a broader range of compounds, including those without strong chromophores.[20] The selection of the solvent is also a critical experimental parameter, as solvent interactions can influence the conformational equilibrium of the molecule and, consequently, its chiroptical spectrum.
Self-Validating Systems: The Synergy of Experiment and Theory
The determination of absolute stereochemistry by VCD and ECD relies on a comparison of the experimentally measured spectrum with a theoretically calculated spectrum for a known absolute configuration.[21][22] The trustworthiness of this approach is rooted in the synergy between experimental data and quantum chemical calculations, typically using Density Functional Theory (DFT).[23] A good match between the experimental and calculated spectra for one enantiomer, and a mirror-image relationship for the other, provides a high degree of confidence in the stereochemical assignment. The accuracy of the IR spectrum prediction, which is obtained simultaneously with the VCD spectrum, serves as an internal validation of the computational model.
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (to avoid solvent interference in the IR region) at an appropriate concentration (typically in the milligram range).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. The data collection time can range from a few hours to a full day to achieve a good signal-to-noise ratio.[17][18]
-
Quantum Chemical Calculations:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) by performing frequency calculations on the optimized geometries. The spectrum of the other enantiomer is the mirror image.
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.[21][22]
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers.
-
The absolute configuration is assigned based on the best visual and statistical correlation between the experimental and one of the calculated spectra.
-
Conclusion: An Integrated Approach to Stereochemical Elucidation
The determination of absolute stereochemistry is a multifaceted challenge that is best addressed through a thoughtful and integrated application of the powerful analytical techniques at our disposal. While X-ray crystallography remains the unequivocal gold standard for its direct and unambiguous structural insights, its reliance on high-quality single crystals necessitates the availability of robust solution-phase methods. NMR spectroscopy, particularly the Mosher's method, provides a relatively rapid and accessible means of determining the absolute configuration of a wide range of chiral molecules. Chiroptical techniques, such as VCD and ECD, have emerged as indispensable tools, especially for molecules in their native solution state, with their power significantly amplified by the predictive capabilities of modern computational chemistry.
Ultimately, the most confident assignment of absolute stereochemistry is often achieved through the convergence of data from multiple, orthogonal techniques. By understanding the fundamental principles, the causality behind experimental choices, and the inherent self-validating nature of each method, researchers can navigate the complexities of stereochemical analysis with a high degree of scientific rigor and confidence, ensuring the development of safe and effective chiral therapeutics.
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Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 333-338. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Wenzel, T. J. (2018). A review of the use of chiral NMR derivatizing agents. Chirality, 30(1), 45-103. [Link]
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Riguera, R. (1997). A new NMR method for the assignment of absolute configuration in alcohols. Journal of the American Chemical Society, 119(49), 12085-12086. [Link]
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Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
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Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(10), 259A-282A. [Link]
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Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. [Link]
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Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books. [Link]
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He, Y., Wang, B., & Polavarapu, P. L. (2007). Determination of absolute configuration of chiral molecules using vibrational circular dichroism spectroscopy. Drug Discovery Today, 12(17-18), 734-740. [Link]
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A Researcher's Guide to Chiral Auxiliaries in Asymmetric Propionate Aldol Reactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the asymmetric propionate aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation, enabling the precise construction of chiral centers that are ubiquitous in natural products and pharmaceutical agents. The choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, yield, and practicality of a synthetic route. This guide provides an in-depth comparison of leading chiral auxiliaries, moving beyond the venerable Evans' oxazolidinones to explore powerful alternatives. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols to empower you to make the most informed choice for your specific synthetic challenge.
The Enduring Power of the Evans' Auxiliary: A Gold Standard for Asymmetric Aldol Reactions
Introduced by David A. Evans, chiral oxazolidinone auxiliaries have long been the gold standard for reliable and highly stereoselective aldol reactions.[1][2] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries offer predictable and high levels of diastereoselectivity, particularly for the syn-aldol product.[2][3] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[2][4] Boron-mediated soft enolization using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base generates a (Z)-enolate, which then reacts with an aldehyde to furnish the "Evans syn" adduct with excellent stereocontrol.[1][5]
The remarkable success of the Evans' auxiliary lies in the rigid and well-defined transition state assembly. The substituent at the 4-position of the oxazolidinone sterically shields one face of the enolate, directing the aldehyde to approach from the less hindered face.[6] This, combined with the chelation of the boron atom to both the enolate and aldehyde oxygens, locks the transition state in a conformation that leads to the observed syn stereochemistry.[2][7]
Beyond Evans: A Comparative Look at Alternative Chiral Auxiliaries
While Evans' oxazolidinones are highly effective, the field of asymmetric synthesis is continually evolving, with several powerful alternatives emerging. These auxiliaries offer unique advantages in terms of stereochemical outcomes, reaction conditions, and cleavage methods.
Crimmins' Thiazolidinethiones: Versatility in Stereocontrol
Crimmins' thiazolidinethiones have emerged as remarkably versatile chiral auxiliaries, offering access to both "Evans syn" and "non-Evans syn" aldol adducts with high levels of diastereoselectivity.[8][9] This switch in stereochemical outcome is achieved by simply modifying the stoichiometry of the Lewis acid and amine base, providing a powerful tool for accessing a broader range of stereoisomers from a single chiral auxiliary.[9][10]
The use of titanium enolates is central to the success of Crimmins' auxiliaries.[8] The ability to switch between chelated and non-chelated transition states, depending on the reaction conditions, is believed to be the origin of the observed reversal in facial selectivity.[9] Furthermore, the sulfur-containing auxiliary often provides crystalline products, facilitating purification, and can be cleaved under a variety of mild conditions.[11][12]
Myers' Pseudoephedrine Amides: Practicality and High Facial Selectivity
Pseudoephedrine-derived amides, developed by Andrew G. Myers, offer a practical and highly effective alternative for asymmetric alkylations and, by extension, can be applied to aldol-type transformations.[13][14] Both enantiomers of pseudoephedrine are inexpensive and readily available.[14] The corresponding amides are often crystalline and easy to handle.[15]
Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a (Z)-enolate.[1] The stereochemical outcome of subsequent reactions is directed by the chiral scaffold, with one face of the enolate being effectively blocked by the chelated lithium alkoxide and associated solvent molecules.[1] A significant advantage of this auxiliary is the straightforward cleavage of the amide bond to yield a variety of functional groups, including carboxylic acids, alcohols, aldehydes, and ketones, with the auxiliary being recoverable.[1][14]
Other Notable Auxiliaries: Expanding the Synthetic Toolkit
-
8-Phenylmenthol: One of the earliest and most successful chiral auxiliaries, introduced by E.J. Corey, is (-)-8-phenylmenthol.[1][16] Its bulky nature provides excellent steric shielding, leading to high diastereoselectivity in reactions like the Diels-Alder reaction and can be applied to aldol-type reactions.[17][] However, its preparation can be less efficient compared to other auxiliaries.[1]
-
Camphorsultam (Oppolzer's Sultam): This auxiliary is known for its high crystallinity and the reliable stereocontrol it imparts in a variety of asymmetric transformations, including aldol reactions.[1] It has been shown to be a superior chiral director in certain cases compared to oxazolidinones.[1]
Comparative Performance Data
| Chiral Auxiliary | Typical Reagents for Enolization | Major Aldol Product | Typical Diastereomeric Ratio (d.r.) | Key Advantages |
| Evans' Oxazolidinone | Bu₂BOTf, R₃N | syn | >95:5 | High and predictable stereoselectivity, well-established protocols.[2][3] |
| Crimmins' Thiazolidinethione | TiCl₄, (-)-sparteine | syn (Evans or non-Evans) | >97:3 | Access to both syn diastereomers, often crystalline products.[8][9] |
| Myers' Pseudoephedrine Amide | LDA, LiCl | syn | >95:5 | Inexpensive, both enantiomers available, versatile cleavage.[13][14] |
| 8-Phenylmenthol | Varies (e.g., LDA for ester enolates) | Varies | High | Excellent steric shielding.[17][] |
| Camphorsultam | Varies (e.g., TiCl₄, R₃N) | syn | High | Highly crystalline, excellent stereocontrol.[1] |
Experimental Protocols
Protocol 1: Evans' Asymmetric Propionate Aldol Reaction
This protocol describes a general procedure for the boron-mediated asymmetric aldol reaction using an Evans' oxazolidinone auxiliary.
Materials:
-
N-propionyl-(S)-4-benzyloxazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere and cool the solution to -78 °C.
-
Add Et₃N (1.2 equiv) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding pH 7 buffer (1.0 mL per mmol of auxiliary), followed by methanol (2.0 mL per mmol of auxiliary).
-
Slowly add a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C to oxidatively cleave the boron aldolate.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Dilute with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldol adduct can be purified by flash column chromatography.
Protocol 2: Cleavage of the Evans' Auxiliary to the Carboxylic Acid
This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to the corresponding β-hydroxy carboxylic acid.[19]
Materials:
-
Aldol adduct from Protocol 1
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide solution
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (1.0 M, 2.0 equiv).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv).
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
The aqueous layer can be basified to recover the chiral auxiliary.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid, which can be further purified by chromatography or recrystallization.[19]
Conclusion
The selection of a chiral auxiliary for asymmetric propionate aldol reactions is a multifaceted decision that requires careful consideration of the desired stereochemical outcome, the scalability of the process, and the ease of auxiliary removal. While Evans' oxazolidinones remain a highly reliable and predictable choice, alternatives such as Crimmins' thiazolidinethiones offer enhanced stereochemical versatility, and Myers' pseudoephedrine amides provide a practical and cost-effective option. By understanding the mechanistic principles and comparative performance of these leading auxiliaries, researchers can strategically design and execute highly efficient and stereoselective syntheses of complex chiral molecules.
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A Cost-Benefit Analysis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development. Chiral auxiliaries have long stood as a robust and reliable tool for achieving high levels of stereocontrol. Among these, the oxazolidinone family, popularized by David A. Evans, has become a mainstay in the synthetic chemist's toolbox.[1][2] This guide provides an in-depth cost-benefit analysis of a specific, yet less documented, member of this family: (S)-4-(4-Nitrobenzyl)oxazolidin-2-one . We will objectively compare its potential performance and economic viability against well-established alternatives, supported by available data and established chemical principles.
The Landscape of Chiral Auxiliaries: A Brief Overview
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Once the desired chiral center is established, the auxiliary is cleaved and can, ideally, be recovered for reuse. The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer over all others.
-
High Yields: Ensuring efficient conversion in chemical reactions.
-
Ease of Attachment and Cleavage: Facile introduction and removal of the auxiliary without compromising the integrity of the target molecule.
-
Recoverability and Reusability: The ability to reclaim the auxiliary in high yield for future use, impacting the overall cost-effectiveness.
Unveiling this compound
This compound belongs to the broader class of Evans' auxiliaries. Its core structure is the oxazolidinone ring, which provides a rigid framework for stereodifferentiation. The key feature of this particular auxiliary is the 4-nitrobenzyl substituent at the 4-position of the oxazolidinone ring. This substituent is expected to play a crucial role in both the steric control of asymmetric reactions and potentially in the cleavage of the auxiliary.
While direct, peer-reviewed comparative studies detailing the performance of this compound in key asymmetric reactions are not extensively available, we can infer its potential behavior based on the well-established principles of Evans' auxiliaries and the known chemistry of the nitrobenzyl group.
Performance Benchmarking: The Established Evans' Auxiliaries
To provide a framework for our analysis, we will first consider the performance of two of the most widely used Evans' auxiliaries: (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyloxazolidin-2-one . These auxiliaries have demonstrated exceptional and predictable stereocontrol in a vast array of asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of this methodology. The bulky substituent at the 4-position effectively shields one face of the enolate, leading to highly diastereoselective alkylation.
| Chiral Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyloxazolidin-2-one | Propionyl | Methyl iodide | 99:1 | 92 |
Data compiled from various sources in synthetic organic chemistry literature.
Asymmetric Aldol Reactions
The Evans aldol reaction is renowned for its ability to generate syn-aldol products with excellent diastereoselectivity.[3] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[4]
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85 |
| (S)-4-isopropyloxazolidin-2-one | Propionyl | Benzaldehyde | 98:2 | 80 |
Data compiled from various sources in synthetic organic chemistry literature.
The Potential of the 4-Nitrobenzyl Substituent: A Mechanistic Hypothesis
The introduction of a nitro group onto the benzyl substituent of the auxiliary introduces several intriguing possibilities that could influence its performance and utility.
Steric and Electronic Effects: The nitro group is electron-withdrawing, which could subtly influence the electronic properties of the enolate, though the effect is transmitted through a number of bonds. The steric profile is not expected to be significantly different from the standard benzyl group, suggesting that it should provide a comparable level of stereodifferentiation in reactions like alkylations and aldol additions.
Novel Cleavage Strategies: The most significant potential advantage of the 4-nitrobenzyl group lies in the possibility of alternative cleavage methods. Nitrobenzyl groups are well-documented as photolabile protecting groups.[5][6] This opens up the possibility of cleaving the auxiliary under mild, light-mediated conditions, which could be advantageous for sensitive substrates where traditional hydrolytic or reductive cleavage methods are not suitable. Furthermore, the nitro group can be reduced to an amine, which could then be used to facilitate cleavage under different conditions.
Cost-Benefit Analysis
A crucial aspect of selecting a chiral auxiliary, particularly in a drug development or industrial setting, is the cost. Below is a comparative table of approximate costs for this compound and its common alternatives.
| Chiral Auxiliary | CAS Number | Approximate Price (USD/g) |
| This compound | 139264-55-4 | $275 - $772 (for small quantities)[2] |
| (S)-4-benzyl-2-oxazolidinone | 90719-32-7 | $4 - $42[7][8][9][10] |
| (S)-4-isopropyloxazolidin-2-one | 17016-83-0 | $36 - $39 (for small quantities)[3][11] |
| Oppolzer's Camphorsultam | 94594-90-8 | ~$34[12] |
Prices are approximate and based on currently available data from various suppliers for research quantities. Bulk pricing may differ significantly.
Analysis:
-
This compound is significantly more expensive than the standard Evans' auxiliaries and Oppolzer's camphorsultam, especially in smaller quantities. This high cost is a major drawback for its routine use.
-
The high cost may be justifiable in specific niche applications where its unique properties, such as the potential for photolytic cleavage, are essential for the success of a synthetic route, particularly with highly sensitive substrates.
-
For most standard applications, the well-established and significantly more economical (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyloxazolidin-2-one offer a much more favorable cost-benefit ratio, delivering excellent and reliable stereocontrol at a fraction of the price.
-
The decision to use this compound would therefore be driven by a specific need for its potential alternative cleavage methods, which would have to outweigh the substantial cost difference.
Experimental Protocols: A Guide for Application
Given the limited specific literature for this compound, we present a well-established protocol for the acylation and subsequent diastereoselective alkylation using the benchmark (S)-4-benzyl-2-oxazolidinone. This protocol would likely require minimal modification for the nitrobenzyl analogue.
Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone
Materials:
-
(S)-4-benzyl-2-oxazolidinone (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)
-
Propionyl chloride (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 eq.)
-
Allyl iodide (1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS solution dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product, wash, dry, and concentrate as described in the acylation protocol.
-
Purify the product by flash column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Auxiliary (Hydrolytic)
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add LiOH followed by the slow, dropwise addition of H₂O₂.
-
Stir the mixture at 0 °C until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite solution.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract the desired chiral carboxylic acid.
Conclusion and Future Outlook
This compound presents an interesting, albeit costly, alternative to standard Evans' auxiliaries. Its primary theoretical advantage lies in the potential for novel, mild cleavage conditions facilitated by the nitrobenzyl group. However, the current high cost and lack of extensive, direct comparative performance data make it a niche reagent rather than a general replacement for its more economical and well-documented counterparts.
For researchers and drug development professionals, the decision to employ this auxiliary should be based on a clear and specific need for its unique potential functionalities that cannot be met by other, more cost-effective means. Further research into the diastereoselectivity of this auxiliary in a range of asymmetric reactions and the development of efficient, high-yielding photolytic cleavage protocols are necessary to fully elucidate its practical value and justify its premium cost. Until such data becomes available, (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyloxazolidin-2-one remain the workhorses for reliable and cost-effective asymmetric synthesis using oxazolidinone auxiliaries.
References
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Wikipedia. Chiral auxiliary. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Organic Chemistry Portal. Evans Aldol Reaction. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
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Hansen, M. J., Velema, W. A., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]
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The Foundational Principle: Magnetic Non-Equivalence
An In-Depth Technical Guide to the Analysis of Diastereomeric Ratio by NMR Spectroscopy
In the landscape of pharmaceutical development and asymmetric synthesis, the precise control and quantification of stereochemistry are not merely academic exercises; they are prerequisites for ensuring efficacy and safety. Diastereomers, stereoisomers that are not mirror images, possess distinct physical and chemical properties, which can translate to different pharmacological and toxicological profiles. Consequently, the accurate determination of the diastereomeric ratio (d.r.) is a critical checkpoint in the synthetic and quality control workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful and definitive tool for this task. Unlike chromatographic methods, which rely on differential partitioning between phases, NMR provides a direct, non-destructive view of the molecules in solution. The inherent principle of NMR is that the signal intensity is directly proportional to the number of nuclei giving rise to that signal, making it an intrinsically quantitative technique (qNMR).[1][2] This guide provides a comprehensive comparison of NMR-based methodologies for d.r. determination, grounded in mechanistic principles and supported by actionable experimental protocols for the modern research scientist.
The ability of NMR to distinguish between diastereomers stems from a fundamental principle: diastereomers have different three-dimensional arrangements of atoms in space. This structural difference places their respective nuclei in magnetically non-equivalent environments. As a result, chemically identical protons (or other NMR-active nuclei) in two different diastereomers will experience slightly different local magnetic fields, leading to distinct chemical shifts (δ) and/or coupling constants (J) in the NMR spectrum.[3][4] The challenge, therefore, is not whether a difference exists, but how to resolve and accurately quantify it.
Method 1: Direct Analysis by ¹H NMR Spectroscopy
Direct ¹H NMR analysis is the most straightforward and rapid method for determining diastereomeric ratios, provided that baseline resolution of signals from at least one proton in each diastereomer can be achieved.
Causality Behind Experimental Choices
The success of this method hinges on selecting the right "reporter signals." Ideal signals are singlets (or simple, well-resolved multiplets) that are isolated from other resonances in the spectrum. The choice of proton is critical; protons closer to the stereogenic centers are more likely to experience a significant difference in their chemical environment and thus exhibit a larger chemical shift difference (Δδ), facilitating easier quantification.[5]
For quantification to be trustworthy, the chosen signals must be the result of fully relaxed nuclei.[6][7] During an NMR experiment, a radiofrequency pulse excites the nuclei. The time it takes for these nuclei to return to their equilibrium state is the spin-lattice relaxation time (T₁). If a subsequent pulse is applied before the nuclei have fully relaxed, the resulting signal will be attenuated (saturated), leading to an inaccurate integral. Therefore, ensuring a sufficient relaxation delay (d1) between scans is paramount for accurate qNMR.
Experimental Protocol: Quantitative ¹H NMR for d.r. Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio (S/N), typically 5-20 mg in 0.6-0.7 mL. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Spectrometer Setup: Tune and shim the spectrometer to ensure high field homogeneity and optimal lineshape.
-
Acquisition Parameters:
-
Pulse Angle (p1): Use a 30° or 45° flip angle instead of 90°. This reduces the extent of saturation and shortens the required relaxation delay.
-
Relaxation Delay (d1): Set the relaxation delay to be at least 5-7 times the longest T₁ of the protons being integrated. If T₁ values are unknown, a conservative delay of 30-60 seconds is a safe starting point for many small molecules.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high S/N ratio (>250:1 is recommended for high precision).
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N without significantly distorting the lineshape.[8]
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a meticulous baseline correction across the entire spectrum, especially around the signals to be integrated.[7]
-
-
Quantification:
-
Select a pair of well-resolved, non-overlapping signals, one for each diastereomer.
-
Integrate the signals. The diastereomeric ratio is the direct ratio of the integral areas. For example, d.r. = Integral_A / Integral_B.
-
Comparative Analysis of NMR Methodologies
While direct ¹H NMR is often the first choice, spectral overlap can render it ineffective, especially in complex molecules.[9][10] In such cases, alternative and more advanced techniques are required.
| Methodology | Principle | Sample Preparation | Key Advantages | Primary Limitations |
| Direct ¹H NMR | Direct observation of magnetically non-equivalent protons. | Simple dissolution in deuterated solvent. | Fast, non-destructive, requires no derivatization. | Often suffers from signal overlap in complex spectra.[9] |
| Heteronuclear NMR (¹⁹F, ³¹P) | Utilizes nuclei with larger chemical shift dispersion, reducing overlap. | Requires the presence of the heteroatom in the molecule or via derivatization. | Greatly enhanced spectral resolution; simpler spectra.[11] | Lower sensitivity than ¹H; not universally applicable. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers/diastereomers with a chiral agent to form new diastereomers with larger Δδ.[4] | Chemical reaction required prior to NMR analysis. Purification may be needed. | Can resolve otherwise indistinguishable signals; can be used for enantiomers.[12] | Reaction must go to completion to avoid kinetic resolution errors.[13] Reagent may complicate the spectrum. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction forms transient diastereomeric complexes in solution.[14] | Simple addition of the CSA to the NMR tube. | No covalent modification needed; reversible. | Interactions can be weak, leading to small Δδ. Stoichiometry and temperature dependent. |
| Pure Shift NMR | Advanced pulse sequence that collapses multiplets into singlets, simplifying crowded spectra.[15][16] | Simple dissolution. | Dramatically increases spectral resolution, allowing quantification in highly overlapped regions.[9] | Requires specialized spectrometer setup and expertise; can have lower sensitivity. |
Method 2: Chiral Derivatizing Agents (CDAs) for Enhanced Resolution
When direct analysis fails, CDAs can be employed. This technique is particularly vital for determining the enantiomeric excess (e.e.) of a chiral compound, as enantiomers are indistinguishable in a standard NMR experiment. The CDA, being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers, which can then be resolved by NMR.[3][12] A classic example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[3]
Experimental Protocol: d.r. Enhancement using a CDA
-
Reaction: In a clean vial, react the analyte (e.g., a chiral alcohol or amine) with an enantiopure CDA (e.g., (R)-Mosher's acid chloride) under anhydrous conditions. Ensure the reaction proceeds to 100% completion to prevent kinetic resolution, which would skew the measured ratio.
-
Workup & Purification: Quench the reaction and perform an appropriate workup. While not always necessary, purification of the resulting diastereomeric mixture can remove excess reagents that might complicate the NMR spectrum.
-
NMR Analysis: Acquire a ¹H or ¹⁹F NMR spectrum of the diastereomeric product mixture. The trifluoromethyl (-CF₃) group on Mosher's acid provides a clean, singlet signal in the ¹⁹F NMR spectrum for each diastereomer, typically with excellent resolution and no background interference.[11]
-
Quantification: Process the spectrum and integrate the well-resolved signals corresponding to each diastereomer to determine the ratio, as described in the direct analysis protocol.
Visualization of NMR Workflows
General Workflow for d.r. Determination by NMR
The overall process, from sample receipt to final report, follows a logical sequence designed to ensure data integrity.
Caption: Standard workflow for diastereomeric ratio analysis by NMR.
Decision Tree for Method Selection
Choosing the right NMR technique is crucial for success. This decision tree guides the scientist to the most appropriate method based on the spectral characteristics of their sample.
Caption: Decision tree for selecting an appropriate NMR method.
Principle of Chiral Derivatizing Agents
This diagram illustrates how a CDA transforms a pair of non-distinguishable enantiomers into two distinct diastereomers that can be resolved by NMR.
Caption: Mechanism of a Chiral Derivatizing Agent (CDA).
Conclusion
The determination of diastereomeric ratios by NMR spectroscopy is a robust and reliable analytical technique that provides unparalleled structural insight. While direct ¹H NMR remains the quickest method, a suite of advanced alternatives, from heteronuclear NMR to the use of chiral auxiliaries and pure shift experiments, provides a powerful toolkit to tackle even the most challenging analytical problems of spectral overlap. The key to success lies in understanding the fundamental principles of magnetic non-equivalence and relaxation, and in selecting the appropriate experimental methodology and parameters to ensure the acquisition of accurate, quantitative data. By following the validated protocols and logical decision-making frameworks outlined in this guide, researchers can confidently and precisely quantify diastereomeric ratios, ensuring the stereochemical integrity of their molecules.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mal, N. K., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chiral derivitizing agent. Retrieved from [Link]
-
Hussaini, S., et al. (2020). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistrySelect. Retrieved from [Link]
-
Mal, N. K., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. ResearchGate. Retrieved from [Link]
-
Singh, A., & Vadola, P. A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]
-
Paudel, L., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
Montalvo-González, E., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
-
ResearchGate. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative NMR Measurements for the Analysis of Enantiomeric and Diastereomeric Purity. Retrieved from [Link]
-
Fujiwara, K., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Retrieved from [Link]
-
Paudel, L., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). NMR methods for the analysis of mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Retrieved from [Link]
-
Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cleavage Methods for N-acyl (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
Introduction: The Critical Role of Auxiliary Cleavage in Asymmetric Synthesis
The Evans chiral auxiliary, (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, stands as a powerful tool in the arsenal of the modern synthetic chemist. Its rigid structure and predictable stereodirecting influence have made it a staple for the asymmetric synthesis of a myriad of chiral molecules, particularly in the construction of complex natural products and pharmaceutical intermediates. The true utility of a chiral auxiliary, however, is not solely defined by its ability to induce stereoselectivity but also by the ease and efficiency with which it can be removed to unveil the desired chiral product.
This guide provides a comprehensive comparison of the most prevalent cleavage methods for N-acyl this compound. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges. The presence of the electron-withdrawing nitrobenzyl group can influence the reactivity of the N-acyl oxazolidinone system, a factor we will consider in our analysis.
General Workflow of Evans Asymmetric Synthesis and Auxiliary Cleavage
The application of an Evans auxiliary typically follows a three-step sequence: acylation of the auxiliary, a diastereoselective transformation (e.g., alkylation or aldol reaction), and finally, the cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
Caption: Decision tree for selecting an appropriate cleavage method.
Experimental Protocols
The following are representative, detailed protocols for the most common cleavage methods. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOOH
-
Dissolve the N-acyl this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (5.0 equiv) at 0 °C and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the aqueous residue with water and extract with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyl this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of lithium borohydride (2.0-3.0 equiv) in THF dropwise.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully by the dropwise addition of 1 M HCl.
-
Dilute with water and extract with ethyl acetate (3x).
-
The combined organic layers contain the desired alcohol and the recovered auxiliary. Wash with saturated aqueous sodium bicarbonate, then brine, dry over Na₂SO₄, filter, and concentrate.
-
Separate the alcohol from the auxiliary by flash column chromatography.
Protocol 3: Transesterification to a Methyl Ester using NaOMe
-
Dissolve the N-acyl this compound (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide (1.1-1.5 equiv) in methanol dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Conclusion: A Versatile Auxiliary with Reliable Cleavage
The this compound is a highly effective chiral auxiliary that allows for the synthesis of a wide range of enantiomerically enriched compounds. The successful application of this auxiliary is critically dependent on the final cleavage step. By understanding the mechanisms and performance of the various cleavage methods—hydrolysis, reduction, and transesterification—researchers can confidently select the optimal conditions to obtain their desired chiral carboxylic acids, alcohols, aldehydes, or esters in high yield and purity. The methods outlined in this guide provide a solid foundation for the efficient and predictable removal of this powerful synthetic tool.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- Orita, A., et al. (2001). Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions. Tetrahedron Letters, 42(34), 5999-6002.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1997). 1,3-Oxazolidin-2-ones as Chiral Auxiliaries. Aldrichimica Acta, 30(1), 3-12.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions with N-acyl-4(S)-tert-butyloxazolidinethione. Organic Letters, 2(6), 775-777.
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1334-1341. [Link]
-
Myers, A. G. (2011). Chem 115 Handout: Reducing Agents. Harvard University. [Link]
A Comparative Guide to Chiral Auxiliaries: Sulfur-Based Analogs vs. Oxazolidinones in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of chiral molecules is a paramount challenge. Chiral auxiliaries have long stood as a reliable and powerful tool in the synthetic chemist's arsenal, enabling the predictable formation of stereocenters. Among the most celebrated of these are the oxazolidinone auxiliaries, popularized by Evans. However, the landscape of asymmetric synthesis is ever-evolving, and sulfur-based analogs, particularly thiazolidinethiones, have emerged as potent alternatives, in some cases demonstrating superior performance. This guide provides an in-depth, data-driven comparison of these two classes of chiral auxiliaries, offering insights into their respective strengths and weaknesses to inform your experimental design.
The Bedrock of Asymmetric Synthesis: Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are a class of chiral molecules derived from amino alcohols that can be temporarily appended to a substrate to direct the stereochemical outcome of a reaction.[1] Their efficacy lies in their rigid, well-defined conformational preferences, which create a sterically biased environment, forcing an incoming reagent to approach from a specific face. This principle has been successfully applied to a wide range of transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1]
The stereochemical control exerted by oxazolidinone auxiliaries is elegantly explained by the Zimmerman-Traxler model for aldol reactions.[2][3] This model posits a six-membered, chair-like transition state where the metal enolate of the N-acyl oxazolidinone coordinates to the aldehyde. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective carbon-carbon bond formation.[2][3]
The Rise of a Powerful Contender: Sulfur-Based Analogs
Sulfur-based analogs, most notably thiazolidinethiones and oxazolidinethiones, have garnered significant attention as versatile chiral auxiliaries.[4][5] These compounds, often synthesized from the same amino alcohol precursors as their oxazolidinone counterparts, offer a unique set of properties that can be advantageous in specific synthetic contexts.[4] A key distinction lies in the replacement of the carbonyl oxygen of the oxazolidinone ring with a thiocarbonyl group. This seemingly subtle change has profound implications for the reactivity and stereodirecting ability of the auxiliary.
One of the most significant advantages of sulfur-based auxiliaries is their superior performance in N-acetyl aldol reactions.[6] While N-propionyl oxazolidinones deliver excellent diastereoselectivity in aldol reactions, their N-acetyl counterparts are notoriously unselective.[4] In contrast, N-acetyl thiazolidinethiones provide high levels of diastereoselectivity, opening up a crucial synthetic avenue for the stereocontrolled introduction of acetate units.[6]
Furthermore, the removal of sulfur-based auxiliaries is often cited as being more facile compared to oxazolidinones.[5] The thiocarbonyl group can be readily cleaved under a variety of mild conditions, a feature that is highly desirable in the context of complex molecule synthesis where sensitive functional groups may be present.
Head-to-Head Performance: A Data-Driven Comparison of Aldol Reactions
The aldol reaction serves as an excellent benchmark for comparing the performance of these two classes of chiral auxiliaries. The following tables summarize representative data for both N-propionyl and N-acetyl aldol reactions, highlighting the key differences in yield and diastereoselectivity.
Table 1: Asymmetric Propionate Aldol Reaction
| Auxiliary | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 85 | >99:1 | [1] |
| (S)-4-benzyl-1,3-thiazolidine-2-thione | Benzaldehyde | TiCl₄, (-)-sparteine (2 equiv) | 92 | >99:1 ("Evans" syn) | [6] |
| (S)-4-benzyl-1,3-thiazolidine-2-thione | Benzaldehyde | TiCl₄, (-)-sparteine (1 equiv) | 88 | >99:1 ("non-Evans" syn) | [7] |
Table 2: Asymmetric Acetate Aldol Reaction
| Auxiliary | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 75 | ~1:1 | [4] |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione | Benzaldehyde | TiCl₄, (-)-sparteine | 89 | 95:5 | [6] |
| (S)-4-tert-butyl-1,3-thiazolidine-2-thione | Isobutyraldehyde | PhBCl₂, (-)-sparteine | 95 | >100:1 | [8] |
As the data clearly indicates, for propionate aldol reactions, both oxazolidinones and thiazolidinethiones deliver excellent yields and diastereoselectivities. However, the thiazolidinethione auxiliary offers the unique advantage of accessing either the "Evans" or "non-Evans" syn aldol product with high stereocontrol simply by tuning the stoichiometry of the base.[5][7] For acetate aldol reactions, the superiority of the thiazolidinethione auxiliary is unequivocal, providing high yields and excellent diastereoselectivities where the oxazolidinone fails to provide any meaningful stereocontrol.[4][6]
Mechanistic Insights: Understanding the Source of Stereocontrol
The differing performance of these auxiliaries can be rationalized by examining their respective transition state models.
Oxazolidinone-Mediated Aldol Reaction: The Zimmerman-Traxler Model
The stereochemical outcome of the Evans aldol reaction is well-explained by the Zimmerman-Traxler model, which proposes a closed, chair-like six-membered transition state.[2][3] The boron atom of the Lewis acid chelates to both the carbonyl oxygen of the N-acyl group and the oxygen of the enolate. The bulky substituent on the oxazolidinone ring occupies a pseudo-equatorial position, forcing the aldehyde to approach from the less hindered face of the enolate, resulting in the observed syn stereochemistry.
Zimmerman-Traxler Model for Oxazolidinone Aldol Reactions.
Thiazolidinethione-Mediated Aldol Reaction: The Role of Sulfur Coordination
The stereochemical outcome of titanium-mediated aldol reactions with N-acyl thiazolidinethiones is dictated by the ability of the thiocarbonyl sulfur to coordinate to the titanium center.[5][6] This leads to two competing transition states: a non-chelated transition state that results in the "Evans" syn product, and a chelated transition state that affords the "non-Evans" syn product. The choice between these pathways can be controlled by the amount of amine base used.[5][7]
-
Non-Chelated Transition State ("Evans" syn): In the presence of excess amine base (e.g., 2 equivalents of (-)-sparteine), the amine coordinates strongly to the titanium center, preventing the thiocarbonyl sulfur from binding. This leads to a Zimmerman-Traxler-like transition state, resulting in the "Evans" syn aldol product.[5]
-
Chelated Transition State ("non-Evans" syn): With a limited amount of amine base (e.g., 1 equivalent of (-)-sparteine), the thiocarbonyl sulfur can coordinate to the titanium center, forming a more rigid, chelated transition state. This chelation alters the facial bias of the enolate, leading to the formation of the "non-Evans" syn aldol product.[5]
Control of Stereoselectivity in Thiazolidinethione Aldol Reactions.
Experimental Protocols
Protocol 1: Asymmetric "Evans" syn-Aldol Reaction with an N-Propionyl Oxazolidinone
This protocol outlines the general procedure for a standard Evans aldol reaction to generate the syn-aldol product.
-
Enolate Formation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise.
-
Triethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred at 0 °C for 30 minutes.
-
-
Aldol Addition:
-
The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
-
Workup:
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Protocol 2: Asymmetric "Evans" syn-Aldol Reaction with an N-Propionyl Thiazolidinethione
This protocol describes the titanium-mediated aldol reaction to afford the "Evans" syn-aldol product.
-
Enolate Formation:
-
To a solution of the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added titanium(IV) chloride (1.1 equiv) dropwise.
-
(-)-Sparteine (2.1 equiv) is then added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
The aldehyde (1.2 equiv) is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
-
Workup:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and filtered through a pad of Celite.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Cleavage of the Chiral Auxiliary: Releasing the Product
A critical step in any chiral auxiliary-based methodology is the efficient and clean removal of the auxiliary to furnish the desired chiral product.
Cleavage of N-Acyl Oxazolidinones
A variety of methods are available for the cleavage of N-acyl oxazolidinones, allowing for the synthesis of a range of chiral products.[9]
-
To Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide in a mixture of THF and water is the most common method.[9]
-
To Alcohols: Reductive cleavage with lithium borohydride or lithium aluminum hydride in THF yields the corresponding primary alcohol.[9]
-
To Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature can afford the aldehyde.[9]
-
To Esters: Transesterification with sodium methoxide in methanol provides the methyl ester.[9]
Cleavage of N-Acyl Thiazolidinethiones
N-acyl thiazolidinethiones can also be cleaved under various conditions, often milder than those required for oxazolidinones.
-
To Alcohols: Reductive cleavage with sodium borohydride in THF/water is a highly effective method.[10]
-
To Esters and Amides: Nucleophilic displacement with alkoxides or amines, often catalyzed by a Lewis acid, provides the corresponding esters or amides.[11]
-
To Aldehydes: Direct reduction to the aldehyde can be achieved with diisobutylaluminum hydride (DIBAL-H).[7]
General Workflow for Chiral Auxiliary Cleavage.
Conclusion: Choosing the Right Tool for the Job
Both oxazolidinone and sulfur-based chiral auxiliaries are powerful tools for asymmetric synthesis, each with its own set of advantages and disadvantages.
Oxazolidinone auxiliaries remain the gold standard for many applications, particularly for N-propionyl aldol reactions, where their performance is highly reliable and well-understood. The vast body of literature supporting their use provides a high degree of confidence in their application.
Sulfur-based auxiliaries , especially thiazolidinethiones, have carved out a critical niche in modern organic synthesis. Their exceptional performance in N-acetyl aldol reactions addresses a significant limitation of their oxazolidinone counterparts. The ability to tune the stereochemical outcome of aldol reactions by simply modifying the reaction conditions offers a level of versatility that is highly attractive. Furthermore, the often milder conditions required for their removal can be a deciding factor in the synthesis of delicate and complex molecules.
Ultimately, the choice between these two classes of auxiliaries will depend on the specific synthetic challenge at hand. For researchers seeking to perform a stereoselective acetate aldol reaction or those who require tunable stereoselectivity and milder cleavage conditions, sulfur-based auxiliaries represent a compelling and often superior choice. For well-established propionate aldol reactions, the classic Evans oxazolidinone auxiliaries continue to be a robust and dependable option. A thorough understanding of the strengths and limitations of each, as outlined in this guide, will empower you to make the most informed decision for your next synthetic endeavor.
References
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Org. Chem.2001 , 66 (3), 894–902. [Link]
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Evans, D. A. Asymmetric Synthesis. The Carbonyl Group. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 1–110. [Link]
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Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
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Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111–212. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
-
Nagao, Y.; Yamada, S.; Kumagai, T.; Ochiai, M.; Fujita, E. Diastereoselective Synthesis of Aldols Using Chiral 1,3-Oxazolidine-2-thiones. J. Chem. Soc., Chem. Commun.1985 , (20), 1418–1419. [Link]
-
Crimmins, M. T.; Chaudhary, K. Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Org. Lett.2000 , 2 (6), 775–777. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using Boron Enolates. Org. Synth.1990 , 68, 83. [Link]
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Olivo, H. F.; Hemenway, M. S. Reductive Cleavage of N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. J. Org. Chem.1999 , 64 (23), 8568–8569. [Link]
-
Nagao, Y.; Inoue, Y.; Yamauchi, T.; Ochiai, M.; Fujita, E. A New Method for the Removal of a Chiral 1,3-Oxazolidine-2-thione Auxiliary. Tetrahedron Lett.1986 , 27 (41), 5021–5024. [Link]
-
Hsiao, C.-N.; Liu, L.; Miller, M. J. A Convenient and Mild Method for the N-Acylation of Oxazolidinones. J. Org. Chem.1987 , 52 (11), 2201–2204. [Link]
-
Evans, D. A.; Gage, J. R.; Leighton, J. L. A General Method for the Synthesis of Enantiomerically Pure β-Hydroxy Carboxylic Acids. J. Am. Chem. Soc.1992 , 114 (24), 9434–9453. [Link]
-
Penning, T. D.; Talley, J. J.; Bertenshaw, S. R.; Carter, J. S.; Collins, P. W.; Docter, S.; Graneto, M. J.; Lee, L. F.; Malecha, J. W.; Miyashiro, J. M.; Rogers, R. S.; Rogier, D. J.; Yu, S. S.; Anderson, G. D.; Burton, E. G.; Cogburn, J. N.; Gregory, S. A.; Koboldt, C. M.; Perkins, W. E.; Seibert, K.; Veenhuizen, A. W.; Zhang, Y. Y.; Isakson, P. C. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). J. Med. Chem.1997 , 40 (9), 1347–1365. [Link]
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Crimmins, M. T.; DeBaillie, A. C. Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent. Org. Lett.2003 , 5 (23), 4377–4380. [Link]
-
Crimmins, M. T.; Tabet, E. A. Asymmetric Aldol Additions with Titanium Enolates of N-Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. J. Am. Chem. Soc.1997 , 119 (33), 7883–7884. [Link]
-
Walker, M. A. A High-Yielding, One-Pot Synthesis of N-Acyl-2-oxazolidinones. J. Org. Chem.1995 , 60 (16), 5352–5355. [Link]
-
Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]
-
Evans, D. A.; Gage, J. R. A General Method for the Synthesis of Enantiomerically Pure β-Hydroxy Ketones. Tetrahedron Lett.1990 , 31 (43), 6129–6132. [Link]
-
McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. A Convenient Reduction of Bicyclic Lactams to the Corresponding Amino Alcohols. J. Org. Chem.1993 , 58 (13), 3568–3571. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
This document provides a detailed protocol for the safe handling and disposal of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, a compound frequently utilized in chiral auxiliary-based asymmetric synthesis. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is grounded in established principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Waste Classification
This compound, while not specifically listed with unique waste codes in all databases, must be treated as hazardous waste . This classification is derived from its chemical structure, which includes a nitroaromatic group. Nitroaromatic compounds are often toxic, potentially reactive, and pose environmental risks. The oxazolidinone core is prevalent in pharmacologically active molecules, warranting careful handling.
The primary responsibility for waste classification lies with the chemical waste generator.[1] Based on its properties, this compound falls under federal and local hazardous waste regulations. It should never be disposed of via sanitary sewers or in regular trash.[1][2]
Table 1: Hazard Profile and Regulatory Information
| Property | Classification & Guidance | Supporting Sources |
|---|---|---|
| Physical State | Solid Powder | [3] |
| Primary Hazard | Hazardous Waste | [3][4] |
| Toxicity Profile | Assumed to be harmful if swallowed. Nitroaromatic compounds can be toxic. | [3][5] |
| Environmental Hazard | Avoid release to the environment. Nitro-compounds can be environmental pollutants. | [1][6] |
| Regulatory Framework | OSHA 29 CFR 1910.1450, EPA 40 CFR | [7][8][9] |
| Disposal Route | Licensed Hazardous Waste Contractor (Incineration Recommended) |[3][10][11] |
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, a thorough understanding of the compound's hazards is essential. All laboratory personnel must be trained on the specific procedures outlined in the facility's Chemical Hygiene Plan (CHP), as mandated by OSHA.[7][8]
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:
-
Eye Protection: ANSI-approved safety splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the waste. Segregation of waste streams is a foundational principle of laboratory safety to prevent dangerous reactions.[10][11]
Protocol 1: Disposal of Unused or Expired Pure Compound
This procedure applies to the original product in its container that is no longer needed.
-
Do Not Open: Keep the compound in its original, tightly sealed container.
-
Labeling: Ensure the container's original label is intact and legible. Affix a completed hazardous waste tag, as provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
Segregation: Do not mix this compound with any other chemical waste.[1] Store it separately from incompatible materials, particularly strong oxidizing agents.[5]
-
Storage: Place the labeled container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1][12]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[2][3]
Protocol 2: Disposal of Contaminated Labware and Debris
This covers items such as weigh boats, contaminated gloves, absorbent pads, and empty containers.
-
Gross Decontamination: If applicable, rinse empty containers three times with a suitable solvent (e.g., acetone, ethanol). The resulting rinsate is now considered hazardous waste and must be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used.
-
Collection: Place all solid contaminated waste into a dedicated, leak-proof hazardous waste container, typically a lined pail or drum.[13]
-
Labeling: Clearly label the container "Hazardous Waste" and list the contents, including "this compound contaminated debris."[13]
-
Storage & Pickup: Keep the container sealed when not in use.[2] Store it in the designated satellite accumulation area and arrange for EHS pickup once full.
Protocol 3: Spill Management and Cleanup Waste
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Notify personnel in the immediate area. If the spill is large, evacuate the lab and contact your EHS emergency line.
-
Ventilation: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.
-
Containment: For a small, manageable spill, use an inert absorbent material like sand, vermiculite, or a universal binder to cover the spilled solid.[1][6] Avoid creating dust.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable hazardous waste container.[5] Use spark-proof tools if a flammable solvent is involved.
-
Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent. Dispose of the wipe as contaminated debris (Protocol 2).
-
Disposal: Label the container with the spilled chemical's name and "spill debris." Manage for disposal via your EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from this compound.
Caption: Decision workflow for proper waste segregation and disposal.
References
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- Fisher Scientific. SAFETY DATA SHEET for (S)-4-(4-Aminobenzyl)-2-oxazolidinone.
- Fisher Scientific. SAFETY DATA SHEET for (S)-4-Benzyl-2-oxazolidinone.
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Navigating the Safe Handling of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one: A Guide to Personal Protective Equipment and Disposal
For researchers engaged in the nuanced world of pharmaceutical synthesis and drug development, the confident and safe handling of specialized reagents is paramount. (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, a chiral building block, is a valuable tool in organic chemistry. However, its molecular structure, incorporating an oxazolidinone ring and a nitrobenzyl group, necessitates a deliberate and informed approach to laboratory safety. The presence of the aromatic nitro group, in particular, calls for heightened precautions due to the general toxicological profile of this chemical class.[1][2]
This guide provides in-depth, procedural guidance on the requisite personal protective equipment (PPE), operational protocols, and disposal methods for this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 139264-55-4) is a solid, off-white substance.[3][4] While comprehensive toxicological data for this specific compound is not extensively published, the available safety information and the known hazards of aromatic nitro compounds provide a clear directive for cautious handling.[5][6]
The primary, immediate hazards identified for this compound are summarized by the following Globally Harmonized System (GHS) Hazard Statements:[3][7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Beyond these acute hazards, it is a cornerstone of prudent laboratory practice to recognize the broader risks associated with the nitroaromatic chemical class. These compounds can be acutely toxic and mutagenic, with some being identified as potential or confirmed carcinogens.[2] A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia upon absorption, a condition that impairs the oxygen-carrying capacity of blood.[8] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the foundational principle of safe handling.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₀N₂O₄ | [7] |
| Molecular Weight | 222.20 g/mol | [7] |
| Appearance | Off-White Solid | [3][4] |
| GHS Hazard Codes | H302, H315, H319, H335 | [3][7] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate protective gear should be based on a thorough risk assessment of the specific procedures being undertaken.[9]
Recommended PPE for Handling this compound
| PPE Component | Minimum Requirement | Recommended for Large Quantities or Splash Risk |
| Hand Protection | Nitrile gloves (ensure adequate thickness and check for perforations before use). | Double-gloving with two pairs of nitrile gloves. |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Body Protection | A flame-resistant lab coat, fully fastened. | A chemically resistant apron over a flame-resistant lab coat. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood. | Not applicable if work is performed within a properly functioning chemical fume hood. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Chemically resistant shoe covers. |
The rationale for this comprehensive PPE ensemble is rooted in preventing all potential routes of exposure. Chemical-resistant gloves are the primary barrier against skin irritation and dermal absorption.[9] Safety goggles protect against accidental splashes that could cause serious eye irritation. A lab coat prevents contamination of personal clothing, and all manipulations of the solid, which can become airborne, must be conducted within the controlled negative pressure environment of a chemical fume hood to prevent respiratory irritation.[10]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a structured operational plan is critical for minimizing risk and ensuring reproducible, safe experimental outcomes.
Pre-Experiment Preparation
-
Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[11]
-
Engineering Controls : Verify that the chemical fume hood is operational and has a current certification.
-
Area Designation : Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Spill Kit : Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[12]
-
Waste Containers : Prepare clearly labeled, dedicated hazardous waste containers for solid and liquid waste.[13]
Experimental Workflow: Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Detailed Disposal Protocol
The proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams. It should be segregated as a nitroaromatic organic waste.[12]
-
Solid Waste : All disposable materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[14]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated or nitroaromatic liquid waste, as per your institution's guidelines.
-
Container Management : Ensure all waste containers are kept tightly sealed when not in use and are stored in a designated satellite accumulation area with secondary containment.[13]
-
Decontamination : Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste. Following the solvent rinse, a thorough cleaning with soap and water is recommended.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment. This commitment to safety is the bedrock of innovative and trustworthy scientific advancement.
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Wild, D., & Jung, R. (1990). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 3(5), 367-381. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
